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  • Product: N-(2,5-dimethoxyphenyl)-3-oxobutanamide
  • CAS: 6375-27-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a versatile or...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a versatile organic compound with significant applications in industrial chemistry and potential for broader scientific exploration. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into the synthesis, properties, and handling of this molecule.

Core Identification and Properties

CAS Number: 6375-27-5[1]

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of acetoacetanilides.[2] Its structure, featuring a dimethoxy-substituted phenyl ring attached to an amide group which is in turn linked to a 3-oxobutanamide chain, makes it a valuable intermediate in various chemical syntheses.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 53-56 °C[1]
Boiling Point ~410 °C at 760 mmHg (Predicted)[3]
Density ~1.182 g/cm³ (Predicted)[3]
Flash Point ~201.8 °C[3]
Solubility Soluble in methanol.

Synthesis and Mechanism

The primary industrial synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is achieved through the acetoacetylation of 2,5-dimethoxyaniline.[3] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2,5-dimethoxyaniline attacks a β-keto ester, typically ethyl acetoacetate, leading to the formation of the amide bond and the elimination of ethanol.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline Reaction Acetoacetylation (Heat) 2,5-Dimethoxyaniline->Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction Target_Molecule N-(2,5-dimethoxyphenyl) -3-oxobutanamide Reaction->Target_Molecule Primary Product Ethanol Ethanol Reaction->Ethanol Byproduct

Caption: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion: Maintain the temperature until the starting materials are consumed, which typically takes 2-4 hours. During this time, ethanol will be liberated.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If necessary, neutralize any acidic catalysts with a sodium bicarbonate solution until effervescence ceases.

    • Remove the ethanol byproduct under reduced pressure using a rotary evaporator.

    • Extract the residue with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Applications and Potential Research Avenues

The primary application of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is as a key intermediate in the synthesis of organic pigments. Specifically, it is a precursor to C.I. Pigment Yellow 87.[3]

Potential Biological Activity

While specific biological studies on N-(2,5-dimethoxyphenyl)-3-oxobutanamide are not widely available, the broader class of N-aryl-3-oxobutanamides has shown potential in medicinal chemistry.[4] Research into derivatives of this scaffold has indicated possible antibacterial and anticancer properties.[4] The presence of the dimethoxy-substituted phenyl ring may influence the compound's lipophilicity and pharmacokinetic properties, making it an interesting candidate for further investigation in drug discovery programs.

Safety and Toxicology

  • Acute Oral Toxicity: LD50 - rat (male/female) - 850 mg/kg bw.[5]

  • Aquatic Toxicity:

    • Toxicity to fish: LC50 - Danio rerio - >= 22 - <= 50 mg/L - 96 h.[5]

    • Toxicity to algae: EC50 - Desmodesmus subspicatus - 33 mg/L - 72 h.[5]

Based on available information for related compounds, N-(2,5-dimethoxyphenyl)-3-oxobutanamide should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Analytical Characterization

The structural confirmation and purity assessment of N-(2,5-dimethoxyphenyl)-3-oxobutanamide can be achieved through a combination of standard analytical techniques.

Spectroscopic and Chromatographic Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Confirmation synthesis Synthesized Product nmr NMR (¹H, ¹³C) synthesis->nmr ir FT-IR synthesis->ir ms Mass Spectrometry synthesis->ms hplc HPLC synthesis->hplc structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity

Caption: Analytical workflow for N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. Expected signals would include those for the aromatic protons, the methoxy groups, the methylene and methyl protons of the oxobutanamide chain, and the amide proton.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the amide, C=O stretches for the ketone and amide carbonyls, and C-O stretches for the ether linkages.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight of 237.25.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for assessing the purity of the synthesized compound.

Conclusion

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a compound of significant industrial importance, particularly in the manufacturing of pigments. Its synthesis is straightforward, and its structure presents opportunities for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and analysis, intended to support researchers in their scientific endeavors with this versatile molecule.

References

  • PubChem. N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • National Toxicology Program. N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (4433-79-8). Chemical Effects in Biological Systems (CEBS). Retrieved from [Link]

  • Dye intermediates. N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • PubMed. Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Retrieved from [Link]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M934.
  • ChemBK. N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]

  • ResearchGate. The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Retrieved from [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • American Chemical Society. Solvent-Free Microwave-Assisted Synthesis of 2,5-Dimethoxyphenylaminotriazines. Retrieved from [Link]

  • Physics @ Manasagangotri. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Retrieved from [Link]

  • ResearchGate. Preparation of N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide and inquiry of its taste-enhancing effect. Retrieved from [Link]

  • PubMed. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved from [Link]

  • ResearchGate. Synthesis, spectral characterization and molecular docking studies on ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide. Retrieved from [Link]

  • Engineering and Technology For Sustainable Development. Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide. Retrieved from [Link]

  • Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Abstract N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a significant organic compound, primarily recognized for its role as a key intermediate in the synthesis of specialized pigments.[1] This technical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a significant organic compound, primarily recognized for its role as a key intermediate in the synthesis of specialized pigments.[1] This technical guide provides a comprehensive examination of its molecular structure, physicochemical properties, and the analytical methodologies required for its characterization. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's structural features, including the critical aspect of keto-enol tautomerism. Furthermore, it presents a detailed, field-proven protocol for its synthesis via the acetoacetylation of 2,5-dimethoxyaniline and outlines the expected spectroscopic signatures for its definitive identification.

Compound Identification and Core Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is foundational for research and development. N-(2,5-dimethoxyphenyl)-3-oxobutanamide is systematically identified by the following descriptors:

  • IUPAC Name: N-(2,5-dimethoxyphenyl)-3-oxobutanamide

  • CAS Number: 6375-27-5[2][3]

  • Molecular Formula: C₁₂H₁₅NO₄[2][4][5]

  • Molecular Weight: 237.25 g/mol [2][5]

  • Synonyms: 2',5'-Dimethoxyacetoacetanilide[5]

  • InChIKey: PJFIAKRRJLGWMD-UHFFFAOYSA-N[2][4]

  • Canonical SMILES: COC1=CC(=C(OC)C=C1)NC(=O)CC(C)=O[2][4]

Physicochemical Properties

The physical and chemical properties of N-(2,5-dimethoxyphenyl)-3-oxobutanamide are crucial for its handling, storage, and application in synthetic procedures. The compound is typically a white crystalline powder with a purity of 99% or higher.[1]

PropertyValueSource(s)
Appearance White crystalline powder[1]
Melting Point 53-68 °C[2][5]
Boiling Point (Predicted) 410.0 ± 40.0 °C at 760 mmHg[1][5]
Density (Predicted) 1.182 g/cm³[1][5]
Flash Point 201.8 °C[1]
Refractive Index (Predicted) 1.542[1]

Molecular Structure and Chemical Features

Structural Elucidation

The molecular architecture of N-(2,5-dimethoxyphenyl)-3-oxobutanamide consists of three primary functional components:

  • A 2,5-dimethoxyphenyl group: A benzene ring substituted with two methoxy (-OCH₃) groups at positions 2 and 5. This aromatic moiety is electron-rich and influences the reactivity of the amide nitrogen.

  • An amide linkage (-C(=O)NH-): This planar group connects the aromatic ring to the aliphatic chain and is a site of potential hydrogen bonding.

  • A 3-oxobutanamide (acetoacetamide) moiety: A four-carbon chain featuring a ketone group at the β-position relative to the amide carbonyl. This β-dicarbonyl arrangement is the most chemically significant feature, as it gives rise to tautomerism.

Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds like N-(2,5-dimethoxyphenyl)-3-oxobutanamide is their existence as an equilibrium mixture of keto and enol tautomers.[6] This phenomenon involves the migration of a proton and the corresponding shift of a double bond. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond, which can significantly influence the compound's reactivity and spectroscopic properties. The choice of solvent dictates the predominant form; non-polar solvents typically favor the hydrogen-bonded enol tautomer, whereas polar solvents can stabilize the more polar keto form.[6]

Caption: Keto-enol equilibrium in N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Synthesis Protocol

Synthesis Pathway: Acetoacetylation of 2,5-Dimethoxyaniline

The most direct and industrially relevant method for preparing N-(2,5-dimethoxyphenyl)-3-oxobutanamide is the acetoacetylation of 2,5-dimethoxyaniline.[1] This reaction involves the nucleophilic attack of the amine group of 2,5-dimethoxyaniline on the electrophilic carbonyl carbon of a suitable acetoacetylating agent, such as ethyl acetoacetate. The reaction is typically conducted at elevated temperatures to drive the elimination of ethanol and shift the equilibrium towards the product. A base catalyst can be employed to facilitate the reaction, although in some cases thermal condensation is sufficient.[7]

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of related acetoacetanilide derivatives.[7]

Materials:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Toluene (solvent)

  • Sodium hydroxide (catalytic amount, optional)

  • Hexane or petroleum ether (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in toluene (approx. 5-10 mL per gram of aniline).

  • Catalysis (Optional): Add a catalytic amount of sodium hydroxide. Rationale: The base can deprotonate the aniline, increasing its nucleophilicity and reaction rate.

  • Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C) for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Isolation of Crude Product: The resulting residue is the crude N-(2,5-dimethoxyphenyl)-3-oxobutanamide. It may solidify upon cooling.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane or petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield the final product.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification arrow arrow Aniline 2,5-Dimethoxyaniline Setup Combine in Toluene Aniline->Setup EAA Ethyl Acetoacetate EAA->Setup Reflux Heat to Reflux (12-18h) Setup->Reflux Evaporation Remove Toluene (Rotary Evaporator) Reflux->Evaporation Crude Crude Product Evaporation->Crude Recrystallize Recrystallize (EtOAc/Hexane) Crude->Recrystallize Filter Vacuum Filtration & Drying Recrystallize->Filter Final Pure N-(2,5-dimethoxyphenyl)-3-oxobutanamide Filter->Final

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Definitive structural confirmation requires a combination of spectroscopic techniques. The presence of both keto and enol tautomers will be reflected in the spectra, often as broadened peaks or duplicate signals for certain protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Signals expected in the range of δ 6.8-7.5 ppm, showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

    • Amide Proton (N-H): A broad singlet, typically δ 8.0-9.5 ppm. In the enol form, this proton may be shifted further downfield due to hydrogen bonding.

    • Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.7-3.9 ppm, each integrating to 3H.

    • Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm for the keto form.

    • Methyl Protons (-CH₃): A singlet around δ 2.2 ppm for the keto form.

    • Enol Signals: The enol form will show a vinyl proton (-CH=) around δ 5.0-5.5 ppm and a hydroxyl proton (-OH) at a very downfield position (δ > 10 ppm). The methylene and methyl signals will also be shifted.

  • ¹³C NMR:

    • Carbonyl Carbons (C=O): Two signals are expected in the range of δ 165-205 ppm (amide and ketone).

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the two carbons attached to the methoxy groups being the most downfield.

    • Methoxy Carbons (-OCH₃): Two signals around δ 55-60 ppm.

    • Aliphatic Carbons: Signals for the -CH₂- and -CH₃ groups will appear in the upfield region (δ 20-50 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=O Stretches: Two distinct and strong absorption bands are expected. The amide I band will appear around 1660-1680 cm⁻¹, and the ketone carbonyl will appear around 1710-1725 cm⁻¹. The presence of the enol form may lead to a broadened, shifted carbonyl absorption due to conjugation and hydrogen bonding.

  • C-O Stretches: Strong bands for the aryl-ether linkages will be present in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak ([M]⁺): For N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C₁₂H₁₅NO₄), the molecular ion peak should be observed at an m/z of 237.25.

  • Predicted Adducts: High-resolution mass spectrometry would likely identify common adducts such as [M+H]⁺ at m/z 238.10739 and [M+Na]⁺ at m/z 260.08933.[4]

  • Key Fragmentation: Common fragmentation pathways would include the cleavage of the amide bond, loss of the methoxy groups, and fragmentation of the acetoacetyl chain.

References

  • Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. (n.d.). aokchem.com. Retrieved from [Link]

  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4) - PubChemLite. (n.d.). pubchemlite.com. Retrieved from [Link]

  • N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide - dye-inter. (2013, June 8). dye-inter.com. Retrieved from [Link]

  • N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE - ChemBK. (2024, April 9). chembk.com. Retrieved from [Link]

  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | SIELC Technologies. (2018, February 16). sielc.com. Retrieved from [Link]

  • N-(2,5-dimethoxy-4-methylphenyl)-3-oxobutanamide | C13H17NO4 | CID - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]

  • N-(2,5-dimethylphenyl)-3-oxobutanamide - dye-inter. (2013, June 8). dye-inter.com. Retrieved from [Link]

  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | Chemsrc. (n.d.). chemsrc.com. Retrieved from [Link]

  • N-(2,3-Dimethoxyphenyl)-3-oxobutanamide - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). spectrabase.com. Retrieved from [Link]

  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl) - Physics @ Manasagangotri. (2006, November 28). physics.uni-mysore.ac.in. Retrieved from [Link]

Sources

Foundational

synthesis pathways for N-(2,5-dimethoxyphenyl)-3-oxobutanamide

An In-Depth Technical Guide to the Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide Introduction N-(2,5-dimethoxyphenyl)-3-oxobutanamide, with the CAS number 6375-27-5, is a significant chemical intermediate, primari...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Introduction

N-(2,5-dimethoxyphenyl)-3-oxobutanamide, with the CAS number 6375-27-5, is a significant chemical intermediate, primarily recognized for its role in the production of high-performance azo pigments and dyes.[1][2] Its molecular structure, featuring an acetoacetyl group attached to a dimethoxy-substituted aniline ring, makes it a valuable precursor for creating vibrant yellow colorants, such as C.I. Pigment Yellow 87.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental protocols, comparative analysis, and insights into the underlying chemical principles for researchers and professionals in drug development and fine chemical synthesis.

Core Synthetic Methodologies

The synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is predominantly achieved through the acetoacetylation of 2,5-dimethoxyaniline. Two primary reagents are commonly employed for this transformation: diketene and ethyl acetoacetate. The selection between these routes often depends on factors such as reagent availability, desired reaction conditions, scale of production, and safety considerations.

Route 1: Acetoacetylation using Diketene

This method is a widely used industrial process, valued for its efficiency and often milder reaction conditions.[3] Diketene serves as a potent acetoacetylating agent, reacting readily with the amine group of 2,5-dimethoxyaniline.[4][5]

Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine of 2,5-dimethoxyaniline on one of the carbonyl carbons of the diketene molecule. This is followed by the opening of the four-membered ring of diketene to form the final acetoacetamide product. This reaction is typically performed in an aprotic solvent to prevent the hydrolysis of diketene.[4]

G cluster_reactants Reactants cluster_product Product 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline (C8H11NO2) Reaction Acetoacetylation (Aprotic Solvent) 2,5-Dimethoxyaniline->Reaction Diketene Diketene (C4H4O2) Diketene->Reaction Product N-(2,5-dimethoxyphenyl)- 3-oxobutanamide (C12H15NO4) Reaction->Product Nucleophilic Acyl Substitution

Caption: Synthetic Pathway via Diketene Acetoacetylation.

Route 2: Condensation with Ethyl Acetoacetate

This classical approach involves the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate.[3][6] This condensation reaction typically requires elevated temperatures to drive the reaction to completion by removing the ethanol byproduct.[3][7]

Mechanism: The reaction is a nucleophilic acyl substitution where the aniline nitrogen attacks the ester carbonyl of ethyl acetoacetate. The initial tetrahedral intermediate then collapses, eliminating ethanol to form the amide bond. The reaction is often carried out neat or in a high-boiling solvent to facilitate the removal of ethanol.[8]

G cluster_reactants Reactants cluster_products Products 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline (C8H11NO2) Reaction Condensation (Heat) 2,5-Dimethoxyaniline->Reaction Ethyl Acetoacetate Ethyl Acetoacetate (C6H10O3) Ethyl Acetoacetate->Reaction Product N-(2,5-dimethoxyphenyl)- 3-oxobutanamide (C12H15NO4) Byproduct Ethanol (C2H5OH) Reaction->Product Reaction->Byproduct

Caption: Synthetic Pathway via Condensation with Ethyl Acetoacetate.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: DiketeneRoute 2: Ethyl Acetoacetate
Reagent Highly reactive, but also hazardous and requires careful handling.[4][9]Less reactive, more stable, and generally safer to handle.
Reaction Temp. Typically lower (0-25°C), allowing for better control.[3][10]Higher (120-140°C), requiring more energy input.[3][8]
Reaction Time Generally faster (1-3 hours).[3]Typically longer (2-4 hours or more).[3][8]
Byproducts No major byproducts are formed.Ethanol is produced and must be removed to drive the equilibrium.[3]
Yield Often results in higher yields.Yields can be variable and may be lower without efficient ethanol removal.
Solvent Requires an aprotic solvent like toluene or dichloromethane.[3][6]Can be run neat or in a high-boiling solvent.[8]

Detailed Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Diketene is a hazardous and flammable substance and should be handled with extreme care.[9][10]

Protocol 1: Synthesis via Acetoacetylation using Diketene

This protocol is adapted from established procedures for the synthesis of analogous N-aryl-3-oxobutanamides.[3][6]

Materials:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Diketene (1.05 eq)

  • Toluene (or another suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxyaniline (1.0 eq) in toluene.

  • Cool the solution to 0-5°C using an ice bath.

  • Add diketene (1.05 eq) dropwise from the dropping funnel while vigorously stirring. Maintain the temperature below 10°C throughout the addition.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(2,5-dimethoxyphenyl)-3-oxobutanamide as a solid.[10]

Protocol 2: Synthesis via Condensation with Ethyl Acetoacetate

This protocol is based on classical methods for the synthesis of acetoacetanilides.[3][8]

Materials:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the reaction mixture to 120-140°C with continuous stirring.[3]

  • Maintain this temperature, allowing the ethanol byproduct to distill off. The reaction progress can be monitored by TLC.

  • Continue heating until the starting materials are consumed, which typically takes 2-4 hours.[3]

  • Cool the reaction mixture to room temperature. The crude product should solidify upon cooling.

  • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.For the diketene method, ensure the temperature is maintained between 0 and 25°C. For the ethyl acetoacetate method, ensure efficient removal of ethanol by maintaining reflux. Extend reaction time if necessary, monitoring by TLC.[10]
Suboptimal stoichiometry.Use equimolar amounts or a slight excess of the acetoacetylating agent (diketene or ethyl acetoacetate).[3][10]
Impure Product Presence of unreacted starting materials.Improve purification by optimizing the recrystallization solvent system or by using column chromatography.[10]
Formation of side products.Carefully control the reaction temperature, as higher temperatures can lead to side reactions. For the diketene route, ensure slow, dropwise addition to manage the exothermic reaction.[10]
Gummy or Oily Product Low melting point or amorphous nature of the product.Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If impurities are suspected, purify the crude product via column chromatography before recrystallization.[10]

Conclusion

The synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide can be effectively achieved through two primary routes: acetoacetylation with diketene or condensation with ethyl acetoacetate. The diketene route is often preferred for its speed and higher yields under milder conditions, though it requires careful handling of a hazardous reagent. The ethyl acetoacetate method offers a safer alternative but necessitates higher temperatures and longer reaction times. The choice of synthetic strategy will ultimately be guided by the specific requirements of the laboratory or industrial setting, including scale, available equipment, and safety protocols. The detailed protocols and troubleshooting guide provided herein offer a solid framework for the successful synthesis and purification of this valuable chemical intermediate.

References

  • Vertex AI Search. (n.d.). Exploring N-(2,5-Dimethoxyphenyl)
  • ChemBK. (n.d.). diketene.
  • Chemical Synthesis Database. (n.d.). N-(2,5-dimethoxyphenyl)-3-oxobutanamide.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide.
  • BenchChem. (2025). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide.
  • Organic Syntheses. (n.d.). Acetoacetanilide.
  • Wikipedia. (n.d.). Diketene.
  • ARKAT USA, Inc. (n.d.). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-diones.
  • Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.
  • PubChemLite. (n.d.). N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4).
  • Google Patents. (n.d.). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • ResearchGate. (2024).
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.
  • WordPress.com. (2024).
  • Britannica. (n.d.). Diketene.
  • Google Patents. (n.d.). CN111285779A - Method for preparing high-quality 2, 5-dimethoxy-4-chloroacetoacetanilide.
  • ChemBK. (2024). N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE.
  • BenchChem. (n.d.). Diketene in Dye Synthesis: Enhancing Color and Performance.
  • Naveen, S., Adlakha, P., Dholakia, C., Shah, A., Sridhar, M. A., & Prasad, J. S. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Structural Chemistry, 17(5), 569–575.

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Exploratory

physical and chemical characteristics of 2',5'-Dimethoxyacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2',5'-Dimethoxyacetoacetanilide (CAS No. 6375-27-5), a key chemical intermediate. This document delves into its structural and physicochemical properties, spectroscopic profile, synthesis, and purification methodologies. Furthermore, it explores its applications, particularly as a precursor in the synthesis of pigments and its potential utility in the pharmaceutical industry. Safety protocols and handling guidelines are also detailed to ensure its proper and safe use in a laboratory and industrial setting. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug development and fine chemical synthesis.

Introduction

2',5'-Dimethoxyacetoacetanilide is an organic compound belonging to the acetoacetanilide family. These compounds are characterized by an acetoacetyl group attached to a substituted aniline moiety. The presence of the dimethoxy substituents on the phenyl ring significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and the properties of its downstream products. While it has established use in the dye and pigment industry, its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), is an area of growing interest. Understanding the fundamental characteristics of this compound is crucial for its effective application in various synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 2',5'-Dimethoxyacetoacetanilide is essential for its handling, storage, and application in chemical synthesis.

Identification and Structure

The unique identification of 2',5'-Dimethoxyacetoacetanilide is established through its CAS number and molecular structure.

IdentifierValue
Chemical Name N-(2,5-dimethoxyphenyl)-3-oxobutanamide
Synonyms Acetoacet-2,5-dimethoxyanilide, 2',5'-Dimethoxyacetoacetanilide
CAS Number 6375-27-5[1]
Molecular Formula C12H15NO4[1]
Molecular Weight 237.25 g/mol [1]
InChI InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-7-9(16-2)4-5-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
SMILES CC(=O)CC(=O)Nc1cc(ccc1OC)OC
Physicochemical Data

The physical state and solubility of a compound are critical parameters for designing reaction conditions and purification procedures.

PropertyValueSource
Physical State White to almost white powder to crystal[1]
Melting Point 67-68 °C[1]
Boiling Point 410.0 ± 40.0 °C (Predicted)[1]
Density 1.182 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[1]
pKa 11.08 ± 0.46 (Predicted)[1]

Note: The boiling point and density are predicted values and should be used as an estimate. Experimental verification is recommended for precise applications.

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

  • Methyl Protons (CH₃-C=O): A singlet is expected around δ 2.2-2.3 ppm.

  • Methylene Protons (-CH₂-): A singlet is expected around δ 3.5-3.6 ppm.

  • Methoxy Protons (-OCH₃): Two distinct singlets for the two methoxy groups are expected around δ 3.8-3.9 ppm.

  • Aromatic Protons (Ar-H): Three signals corresponding to the protons on the dimethoxyphenyl ring are expected in the aromatic region (δ 6.8-8.0 ppm).

  • Amide Proton (-NH-): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 8.5-10.0 ppm.

Expected ¹³C NMR Chemical Shifts:

  • Carbonyl Carbons (C=O): Two signals are expected in the downfield region, around δ 165-175 ppm for the amide carbonyl and δ 200-205 ppm for the ketone carbonyl.

  • Aromatic Carbons (Ar-C): Six signals are expected in the range of δ 110-155 ppm.

  • Methoxy Carbons (-OCH₃): Two signals are expected around δ 55-60 ppm.

  • Methylene Carbon (-CH₂-): A signal is expected around δ 45-50 ppm.

  • Methyl Carbon (CH₃-C=O): A signal is expected around δ 30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2',5'-Dimethoxyacetoacetanilide would exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

  • N-H Stretch: A sharp peak around 3300-3250 cm⁻¹ corresponding to the amide N-H stretching vibration.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O Stretch (amide I band): A strong absorption around 1660-1680 cm⁻¹.

  • C=O Stretch (ketone): A strong absorption around 1710-1730 cm⁻¹.

  • N-H Bend (amide II band): An absorption around 1530-1550 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (ether): Strong absorptions in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 237, corresponding to the molecular weight of the compound.

  • Major Fragments: Fragmentation is likely to occur via cleavage of the amide bond and the bonds adjacent to the carbonyl groups. Common fragments would include ions corresponding to the 2,5-dimethoxyaniline moiety and the acetoacetyl group.

Synthesis and Purification

The synthesis of 2',5'-Dimethoxyacetoacetanilide is typically achieved through the acetoacetylation of 2,5-dimethoxyaniline.

Synthetic Pathway

The most common synthetic route involves the reaction of 2,5-dimethoxyaniline with an acetoacetylating agent such as ethyl acetoacetate or diketene.

Synthesis cluster_reactants Reactants cluster_product Product reactant1 2,5-Dimethoxyaniline process Condensation Reaction reactant1->process reactant2 Ethyl Acetoacetate reactant2->process product 2',5'-Dimethoxyacetoacetanilide catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->process heat Heat heat->process ethanol Ethanol (byproduct) process->product process->ethanol

Caption: Synthesis of 2',5'-Dimethoxyacetoacetanilide.

Experimental Protocol: Synthesis from 2,5-Dimethoxyaniline and Ethyl Acetoacetate

This protocol outlines a general procedure for the laboratory-scale synthesis.

Materials:

  • 2,5-Dimethoxyaniline

  • Ethyl acetoacetate

  • Glacial acetic acid (catalyst)

  • Toluene or other suitable solvent

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,5-dimethoxyaniline in toluene.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification

Purification of the crude product is essential to obtain high-purity 2',5'-Dimethoxyacetoacetanilide.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure 2',5'-Dimethoxyacetoacetanilide.

Chemical Reactivity and Stability

Understanding the reactivity and stability of 2',5'-Dimethoxyacetoacetanilide is crucial for its storage and use in further chemical transformations.

  • Keto-Enol Tautomerism: Like other acetoacetanilides, 2',5'-Dimethoxyacetoacetanilide can exist as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by the solvent and temperature.

  • Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, yielding 2,5-dimethoxyaniline and acetoacetic acid (which is unstable and decarboxylates).

  • Reactions at the Active Methylene Group: The methylene group between the two carbonyls is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can participate in various C-C bond-forming reactions.

  • Stability: The compound should be stored in a cool, dry place, away from strong oxidizing agents, acids, and bases.[2] It is stable under recommended storage conditions.[2]

Applications

2',5'-Dimethoxyacetoacetanilide serves as a valuable intermediate in the synthesis of various organic compounds.

Dye and Pigment Industry

The primary application of 2',5'-Dimethoxyacetoacetanilide is as a coupling component in the synthesis of azo dyes and pigments. The diazonium salt of an aromatic amine is reacted with the active methylene group of 2',5'-Dimethoxyacetoacetanilide to form highly colored azo compounds. These pigments are used in printing inks, paints, and plastics.

Pharmaceutical and Agrochemical Synthesis

While direct applications in marketed drugs are not widely documented, the acetoacetanilide scaffold is a known pharmacophore in some biologically active molecules. The potential exists for 2',5'-Dimethoxyacetoacetanilide to be used as a starting material or intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. The reactive nature of the molecule allows for a variety of chemical modifications to generate diverse molecular libraries for screening.

Safety and Handling

Proper handling and safety precautions are paramount when working with any chemical substance.

Hazard Identification
  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Signal Word: Warning.[1]

Recommended Personal Protective Equipment (PPE)

PPE cluster_ppe Personal Protective Equipment lab_coat Lab Coat gloves Chemical Resistant Gloves goggles Safety Goggles respirator Respirator (if dust is generated) user Researcher user->lab_coat Wears user->gloves Wears user->goggles Wears user->respirator Uses

Caption: Recommended Personal Protective Equipment.

First Aid Measures
  • After Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek medical attention.

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2',5'-Dimethoxyacetoacetanilide is a versatile chemical intermediate with established applications in the dye and pigment industry and potential for use in pharmaceutical and agrochemical research. This technical guide has provided a detailed overview of its physical and chemical properties, spectroscopic characteristics, synthesis, and safe handling procedures. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to effectively and safely utilize this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111285779A - Method for preparing high-quality 2, 5-dimethoxy-4-chloroacetoacetanilide.
  • Google Patents. (n.d.). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • Organic Syntheses. (n.d.). acetoacetanilide. Retrieved from [Link]

  • Patel, H. U., & Gediya, P. A. (2014). COMPARATIVE SYNTHESIS AND PHYSICOCHEMICAL CHARACTERIZATION OF SUBSTITUTED 2-METHYLQUINOLIN- 4(1H)-ONE BY VARIOUS CONVENTIONAL AND MICROWAVE METHODS. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.

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Foundational

An In-Depth Technical Guide to N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Abstract N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a member of the acetoacetanilide class of organic compounds.[1] While not extensively documented as a standalone bioactive agent, its chemical archi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a member of the acetoacetanilide class of organic compounds.[1] While not extensively documented as a standalone bioactive agent, its chemical architecture makes it a valuable intermediate in organic synthesis, particularly for pigments and potentially as a scaffold in medicinal chemistry. This guide provides a comprehensive technical overview, consolidating available data on its synthesis, physicochemical properties, and potential applications. We present established synthetic protocols for analogous compounds, offering a robust framework for its laboratory preparation and characterization. This document is intended for researchers and professionals in chemical synthesis and drug development, providing foundational knowledge and practical methodologies.

Introduction and Context

Acetoacetanilides, also known as N-aryl-3-oxobutanamides, are a class of β-ketoamides characterized by an acetoacetyl group linked to an aniline derivative via an amide bond.[2] This structural motif imparts a unique reactivity, most notably the presence of keto-enol tautomerism, which makes them versatile precursors for the synthesis of a wide array of heterocyclic compounds.[2][3][4] Historically, acetoacetanilides are crucial intermediates in the manufacturing of azo dyes and pigments, where the active methylene group readily participates in coupling reactions.[5][6]

N-(2,5-dimethoxyphenyl)-3-oxobutanamide incorporates the 2,5-dimethoxyaniline moiety. The methoxy groups on the phenyl ring can influence the compound's electronic properties, solubility, and reactivity, making it an interesting subject for synthetic exploration.[7] Its primary documented role is as an intermediate in the synthesis of specialized pigments like C.I. Pigment Yellow 87.[8] This guide will delve into the synthesis, properties, and broader potential of this specific derivative.

Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

The synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is most effectively achieved via the acetoacetylation of 2,5-dimethoxyaniline.[8] Two primary, well-established routes are available for this transformation, differing by the choice of the acetoacetylating agent: diketene or an alkyl acetoacetate (e.g., ethyl acetoacetate).

Causality of Synthetic Route Selection
  • Route 1: Acylation with Diketene: This is often the preferred industrial method.[6][9] Diketene is a highly reactive acylating agent that reacts rapidly and exothermically with anilines.[10] The reaction is typically high-yielding and clean, as the only byproduct is the desired amide. The main considerations are the need for careful temperature control due to the reaction's exothermicity and the handling of diketene, which is a toxic and flammable liquid.[6][10]

  • Route 2: Condensation with Ethyl Acetoacetate: This classical approach involves heating the aniline with ethyl acetoacetate.[11][12][13] The reaction proceeds via a condensation mechanism, eliminating ethanol as a byproduct.[10] It typically requires higher temperatures and longer reaction times than the diketene route to drive the reaction to completion by removing the ethanol.[10][12] While perhaps more convenient for a laboratory setting due to the easier handling of ethyl acetoacetate, yields can sometimes be lower than with diketene.

Experimental Protocol (Adapted from Diketene Route)

This protocol is adapted from established procedures for the synthesis of analogous acetoacetanilides.[9][10][11]

Materials:

  • 2,5-Dimethoxyaniline (1.0 eq) [CAS: 102-56-7]

  • Diketene (1.05 eq) [CAS: 674-82-8]

  • Toluene, anhydrous (or another suitable aprotic solvent like benzene)

  • 50% Aqueous Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2,5-dimethoxyaniline (1.0 eq) in anhydrous toluene.[11]

  • Addition of Diketene: Begin stirring the solution. Add diketene (1.05 eq), dissolved in a small amount of anhydrous toluene, dropwise from the dropping funnel over 30-45 minutes.[10][11] Maintain the reaction temperature below 10°C using an ice bath to control the exothermic reaction.[10]

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. Subsequently, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.[11]

  • Work-up: Remove the toluene under reduced pressure (rotary evaporation).[11]

  • Purification: Dissolve the resulting crude solid residue in a minimum amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.[11]

  • Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry under vacuum. A second crop of crystals can often be obtained by adding water to the mother liquor.[11]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acetoacetylation cluster_workup 3. Isolation & Purification cluster_end 4. Final Product Start Dissolve 2,5-Dimethoxyaniline in Anhydrous Toluene AddDiketene Dropwise add Diketene solution (maintain <10°C) Start->AddDiketene Stirring StirReflux Stir at RT (1-2h) then Reflux (1h) AddDiketene->StirReflux Exothermic Reaction Evaporation Remove Toluene (Reduced Pressure) StirReflux->Evaporation Reaction Complete Recrystallization Recrystallize from hot 50% aq. Ethanol Evaporation->Recrystallization Crude Solid Filtration Filter, Wash & Dry Crystals Recrystallization->Filtration End N-(2,5-dimethoxyphenyl)- 3-oxobutanamide Filtration->End

Caption: General workflow for the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Physicochemical and Spectroscopic Properties

The identity and purity of the synthesized compound are validated through its physicochemical properties and spectroscopic analysis.

Physicochemical Data
PropertyValueSource
CAS Number 6375-27-5[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1][14]
Appearance White to off-white crystalline solid[8]
Melting Point 53-56 °C / 67-68 °C[1][14]
Boiling Point 410.0 ± 40.0 °C (Predicted)[8][14]
Density 1.182 g/cm³ (Predicted)[8][14]
InChIKey PJFIAKRRJLGWMD-UHFFFAOYSA-N[1]

Note: Discrepancies in melting point may arise from different purity levels or measurement conditions.

Expected Spectroscopic Signatures
  • ¹H NMR: Protons of the methoxy groups (-OCH₃) would appear as singlets around 3.8-4.0 ppm. The aromatic protons would appear in the 6.8-7.5 ppm region. The active methylene (-CH₂-) protons would show a singlet around 3.5 ppm, and the methyl (-CH₃) protons of the acetyl group would be a singlet around 2.2 ppm. The amide proton (N-H) would appear as a broad singlet, typically downfield (>8.0 ppm).

  • ¹³C NMR: Carbonyl carbons (C=O) would be observed in the range of 165-175 ppm (amide) and >200 ppm (ketone). Aromatic carbons would appear between 110-155 ppm, with those attached to methoxy groups being further downfield. The methylene carbon would be around 50 ppm, and the methyl carbon around 30 ppm.

  • IR Spectroscopy: Key peaks would include a sharp C=O stretch for the ketone (~1720 cm⁻¹), another C=O stretch for the amide (~1660 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and C-O stretches for the ether groups (~1250 cm⁻¹).

Applications and Biological Significance

Role in Pigment Synthesis

The primary established application of N-(2,5-dimethoxyphenyl)-3-oxobutanamide and its close analogs is as a coupling component in the synthesis of azo pigments.[5][8] The active methylene group between the two carbonyls is readily deprotonated and reacts with a diazonium salt to form a highly conjugated system, which is the basis of the chromophore in many yellow, orange, and red pigments.[6] For example, the related compound N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide is explicitly used as "Azoic Coupling Component 44".[5]

Potential in Medicinal Chemistry

While this specific compound is not a known drug, the N-aryl-3-oxobutanamide scaffold is a recognized "privileged structure" in medicinal chemistry.[15] Derivatives have been investigated for a wide range of biological activities.

  • Antimicrobial Activity: Studies on various N-aryl-3-oxobutanamide derivatives have demonstrated potential as antibacterial and antifungal agents.[3][15][16][17] The activity is often modulated by the substituents on the aryl ring; for instance, electron-withdrawing groups can enhance antibacterial effects.[15]

  • Anti-inflammatory Activity: Acetanilide derivatives, a broader class that includes this compound, have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[18][19]

  • Precursor for Heterocycles: The β-ketoamide structure is a versatile starting point for synthesizing various heterocyclic systems like pyridines, thiophenes, and diazepines, many of which have pharmacological relevance.[2][3][4] The compound can be used in multicomponent reactions to build molecular complexity in a single step.[20]

Potential Bioactivity Pathway

Bioactivity_Pathway cluster_targets Potential Biological Targets cluster_outcomes Potential Pharmacological Outcomes cluster_synthesis Synthetic Utility Compound N-Aryl-3-Oxobutanamide Scaffold COX COX Enzymes Compound->COX Inhibition BacterialEnzymes Bacterial Enzymes (e.g., for cell wall synthesis) Compound->BacterialEnzymes Inhibition Heterocycles Diverse Heterocyclic Compounds Compound->Heterocycles Precursor AntiInflammatory Anti-inflammatory Effect COX->AntiInflammatory Antibacterial Antibacterial Effect BacterialEnzymes->Antibacterial

Caption: Potential applications of the N-aryl-3-oxobutanamide scaffold.

Conclusion

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a well-defined chemical entity whose primary value lies in its role as a synthetic intermediate. Its preparation is straightforward, relying on classical and robust organic reactions. While its direct biological applications are not yet established, its core structure is shared by molecules with significant potential in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents. This guide provides a solid technical foundation for researchers looking to synthesize, characterize, and explore the utility of this and related acetoacetanilide compounds in both materials science and drug discovery.

References

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  • PrepChem.com. (n.d.). Synthesis of acetoacetanilide. Available at: [Link]

  • LookChem. (n.d.). Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. Available at: [Link]

  • Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
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  • ChemBK. (n.d.). N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE. Available at: [Link]

  • Singh, S., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry.
  • Bhupathi, G. M., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology.
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  • ResearchGate. (n.d.). Chemical basis for the antimicrobial activity of acetanilides. Available at: [Link]

  • PubChemLite. (n.d.). N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4). Available at: [Link]

  • Chemikalie. (n.d.). N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Available at: [Link]

  • Altaweel, S. A. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry.
  • ResearchGate. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Available at: [Link]

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Exploratory

A Technical Guide to the Potential Research Applications of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Abstract N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a member of the acetoacetanilide class of compounds, is a versatile chemical entity with established utility in industrial chemistry, primarily as a precursor in pigment...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a member of the acetoacetanilide class of compounds, is a versatile chemical entity with established utility in industrial chemistry, primarily as a precursor in pigment synthesis. However, the inherent chemical functionalities of this molecule—specifically the β-keto amide moiety and the 2,5-dimethoxy substituted phenyl ring—suggest a rich, yet largely unexplored, potential for broader applications in biomedical research and drug discovery. This technical guide provides a comprehensive overview of the foundational chemistry of N-(2,5-dimethoxyphenyl)-3-oxobutanamide and delineates several prospective research avenues. We present a scientifically grounded rationale for investigating its potential as an antibacterial, anticancer, and enzyme-inhibiting agent. Detailed, step-by-step experimental protocols are provided to facilitate the exploration of these proposed activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this intriguing molecule.

Introduction and Physicochemical Properties

N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is an organic compound characterized by a central 3-oxobutanamide (acetoacetamide) core linked to a 2,5-dimethoxyphenyl group via an amide bond.[1][2] While its primary documented use is as an intermediate in the synthesis of azo pigments, the structural motifs present in this molecule are of significant interest from a medicinal chemistry perspective.[1] The β-keto amide functionality is a recognized "privileged structure" in drug discovery, known for its versatile reactivity and ability to interact with biological targets.[3][4][5] Furthermore, the 2,5-dimethoxy substitution pattern on the phenyl ring is found in numerous biologically active compounds, where it can influence pharmacokinetic and pharmacodynamic properties.[6][7]

PropertyValueSource(s)
CAS Number 6375-27-5[2]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.26 g/mol [1]
Physical Form White crystalline powder/solid[1][8]
Melting Point 53-68 °C[2][6]
Solubility Poorly soluble in water, soluble in organic solvents[9] (by analogy)

A key chemical feature of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is its existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is influenced by the solvent environment and is critical to its reactivity.[10][11][12] The enol form, stabilized by an intramolecular hydrogen bond, can chelate metal ions and participate in various cyclization and condensation reactions, making it a versatile scaffold for the synthesis of diverse heterocyclic compounds.[4][13]

Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

The synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is typically achieved through the acetoacetylation of 2,5-dimethoxyaniline. Two common methods are employed for this transformation.[14]

Method 1: Condensation with Ethyl Acetoacetate

This method involves the direct condensation of 2,5-dimethoxyaniline with ethyl acetoacetate, usually at elevated temperatures to drive the reaction to completion by removing the ethanol byproduct.

Experimental Protocol: Synthesis via Ethyl Acetoacetate Condensation

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxyaniline (10.0 g, 65.3 mmol, 1.0 eq) and ethyl acetoacetate (9.3 g, 71.8 mmol, 1.1 eq).

  • Heating: Heat the reaction mixture to 130-140 °C with continuous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Reaction Completion: Maintain the temperature until the starting materials are consumed (typically 3-5 hours). Ethanol will be liberated during the reaction.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add 50 mL of toluene to the flask and heat to dissolve the product.

    • Cool the solution in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold toluene.

    • Recrystallize the crude product from ethanol to obtain pure N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Method 2: Acylation with Diketene

A more reactive approach involves the acylation of 2,5-dimethoxyaniline with diketene. This reaction is typically faster and can be performed at lower temperatures.

Experimental Protocol: Synthesis via Diketene Acylation

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethoxyaniline (10.0 g, 65.3 mmol, 1.0 eq) in 100 mL of toluene.

  • Addition of Diketene: Cool the solution in an ice bath to 0-5 °C. Add diketene (5.7 g, 68.6 mmol, 1.05 eq) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold toluene.

    • Recrystallize the crude product from ethanol to yield the pure compound.

Proposed Research Application: Antimicrobial Activity

Scientific Rationale

Derivatives of the broader acetoacetanilide and N-aryl-3-oxobutanamide classes have demonstrated promising antimicrobial activities.[2][15][16] The mechanism of action is often attributed to the disruption of bacterial cellular processes. The presence of electron-donating methoxy groups on the aryl ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes and interact with intracellular targets. Therefore, it is hypothesized that N-(2,5-dimethoxyphenyl)-3-oxobutanamide may exhibit inhibitory activity against a range of pathogenic bacteria.

Experimental Workflow: Antimicrobial Susceptibility Testing

The antimicrobial potential of N-(2,5-dimethoxyphenyl)-3-oxobutanamide can be initially screened using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9][17][18][19][20]

G cluster_0 Antimicrobial Susceptibility Testing Workflow cluster_1 If Inhibition is Observed prep Prepare Stock Solution of Compound disk_prep Impregnate Sterile Disks prep->disk_prep culture Culture Bacterial Strains (e.g., S. aureus, E. coli) inoculate_agar Inoculate Mueller-Hinton Agar Plates culture->inoculate_agar place_disks Place Disks on Agar disk_prep->place_disks inoculate_agar->place_disks incubate_plates Incubate Plates (37°C, 18-24h) place_disks->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones mic_setup Prepare Serial Dilutions in 96-well Plate measure_zones->mic_setup add_bacteria Add Standardized Bacterial Inoculum mic_setup->add_bacteria incubate_mic Incubate Plate (37°C, 18-24h) add_bacteria->incubate_mic determine_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->determine_mic

Caption: Workflow for assessing antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of N-(2,5-dimethoxyphenyl)-3-oxobutanamide in Dimethyl Sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Proposed Research Application: Anticancer Activity

Scientific Rationale

Numerous acetanilide and N-aryl-3-oxobutanamide derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[15][16][21] The proposed mechanisms often involve the induction of apoptosis or cell cycle arrest. The 2,5-dimethoxyphenyl moiety, in particular, is a feature of several potent anticancer agents, including analogues of combretastatin, which are known tubulin polymerization inhibitors.[22] It is plausible that N-(2,5-dimethoxyphenyl)-3-oxobutanamide could serve as a scaffold for the development of novel anticancer agents.

Experimental Workflow: In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it an excellent first-line screening tool for potential anticancer compounds.[8][23][24][25]

G cluster_0 MTT Assay Workflow for Cytotoxicity seed_cells Seed Cancer Cells in 96-well Plate incubate_adhere Incubate for 24h (for cell adherence) seed_cells->incubate_adhere add_compound Add Serial Dilutions of Compound incubate_adhere->add_compound incubate_treat Incubate for 48-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for assessing in vitro cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-(2,5-dimethoxyphenyl)-3-oxobutanamide in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Research Application: Enzyme Inhibition

Scientific Rationale

The β-keto amide moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding and covalent interactions with enzyme active sites.[3] For instance, α-ketoamides are known inhibitors of serine and cysteine proteases.[3] The structural features of N-(2,5-dimethoxyphenyl)-3-oxobutanamide suggest that it could be investigated as an inhibitor of various enzymes. For example, cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs, have been shown to be inhibited by some acetanilide derivatives.[26]

Experimental Workflow: General Enzyme Inhibition Assay

A general spectrophotometric enzyme inhibition assay can be adapted to screen N-(2,5-dimethoxyphenyl)-3-oxobutanamide against a target enzyme.[1][27][28][29][30]

G cluster_0 Enzyme Inhibition Assay Workflow prepare_reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions pre_incubate Pre-incubate Enzyme with Inhibitor (or buffer for control) prepare_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Rate (e.g., change in absorbance over time) initiate_reaction->monitor_reaction data_analysis Analyze Data to Determine % Inhibition and IC50 monitor_reaction->data_analysis

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay (Example)

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compound in an appropriate buffer (e.g., Tris-HCl).

  • Pre-incubation: In a 96-well plate, add the COX-2 enzyme and varying concentrations of N-(2,5-dimethoxyphenyl)-3-oxobutanamide or a known inhibitor (e.g., celecoxib). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Detection: The production of prostaglandin E₂ (PGE₂) can be measured using a colorimetric or fluorescent-based ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

Conclusion

N-(2,5-dimethoxyphenyl)-3-oxobutanamide represents a molecule of significant, yet underexplored, potential in the realm of biomedical research. Its accessible synthesis and the presence of biologically relevant structural motifs—the β-keto amide core and the 2,5-dimethoxyphenyl substituent—provide a strong rationale for its investigation as a novel therapeutic agent. This guide has outlined potential applications in the fields of antibacterial, anticancer, and enzyme inhibition research, supported by detailed, actionable experimental protocols. It is our hope that this document will serve as a catalyst for further investigation into this promising compound, ultimately paving the way for new discoveries in drug development.

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Introduction: The Versatile Scaffold of N-aryl-3-oxobutanamides in Medicinal Chemistry

A Comprehensive Technical Guide to N-aryl-3-oxobutanamides for Researchers and Drug Development Professionals N-aryl-3-oxobutanamides, a class of organic compounds characterized by an acetoacetamide moiety linked to an a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to N-aryl-3-oxobutanamides for Researchers and Drug Development Professionals

N-aryl-3-oxobutanamides, a class of organic compounds characterized by an acetoacetamide moiety linked to an aryl group, have garnered significant attention in the field of medicinal chemistry. Their synthetic accessibility and the ease with which their structure can be modified make them a versatile scaffold for the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of the β-dicarbonyl system allows for interesting chemical properties, such as keto-enol tautomerism, which can influence their biological activity.[3][4] This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of N-aryl-3-oxobutanamides, with a focus on their potential applications in drug discovery and development.

Synthesis of N-aryl-3-oxobutanamides: A Practical Approach

The synthesis of N-aryl-3-oxobutanamides is typically straightforward, with the most common method being the condensation of an aniline derivative with a β-keto ester, such as ethyl acetoacetate. This reaction can be performed under various conditions, often with good yields.

A general synthetic workflow for the preparation of N-aryl-3-oxobutanamides is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A Aniline Derivative C Condensation Reaction A->C B Ethyl Acetoacetate B->C D N-aryl-3-oxobutanamide C->D

Caption: General synthetic workflow for N-aryl-3-oxobutanamides.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-3-oxobutanamide

This protocol describes a representative synthesis of an N-aryl-3-oxobutanamide derivative.

Materials:

  • 4-chloroaniline

  • Ethyl acetoacetate

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

Procedure:

  • To a solution of 4-chloroaniline (10 mmol) in toluene (50 mL) in a round-bottom flask, add ethyl acetoacetate (12 mmol).

  • Equip the flask with a reflux condenser and a stirring bar.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-(4-chlorophenyl)-3-oxobutanamide as a white solid.

Chemical Properties: The Significance of Keto-Enol Tautomerism

A key feature of N-aryl-3-oxobutanamides is their ability to exist as a mixture of keto and enol tautomers in solution.[3][5] This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the aryl ring. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.[5][6]

The keto-enol tautomerism of N-aryl-3-oxobutanamides can be visualized as follows:

G Keto { Keto Form | O || R-NH-C-CH2-C-CH3} Enol { Enol Form | OH | R-NH-C=CH-C-CH3} Keto->Enol Tautomerization

Caption: Keto-enol tautomerism in N-aryl-3-oxobutanamides.

The tautomeric equilibrium can have a significant impact on the biological activity of these compounds, as the different forms can exhibit distinct binding properties with biological targets.[4] For instance, the enol form, with its ability to act as a hydrogen bond donor and acceptor, can play a crucial role in enzyme inhibition.[4]

Biological Activities and Therapeutic Potential

N-aryl-3-oxobutanamides have been reported to possess a diverse range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Several studies have demonstrated the potential of N-aryl-3-oxobutanamide derivatives as antimicrobial agents.[1][7] The antimicrobial activity is often influenced by the substitution pattern on the N-aryl ring. Generally, the presence of electron-withdrawing groups, such as nitro or halogen atoms, on the aryl ring enhances the antibacterial activity.[1] Conversely, the introduction of hydrophilic groups tends to decrease efficacy.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of selected 2-benzylidene-3-oxobutanamide derivatives against resistant bacteria.[1]

CompoundAryl SubstituentMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. MDR-AB
13-Nitrobenzylidene1632
24-Chlorobenzylidene3264
32,4-Dichlorobenzylidene1632

MRSA: Methicillin-resistant Staphylococcus aureus; MDR-AB: Multidrug-resistant Acinetobacter baumannii

Anticancer Activity

Derivatives of N-aryl-3-oxobutanamides have also been investigated for their potential as anticancer agents.[1][8][9] The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

Table 2: In vitro cytotoxic activity (IC50 values in µM) of representative N-aryl(indol-3-yl)glyoxamide derivatives against human cancer cell lines.[1]

CompoundHeLa/KBL1210SKOV3
12.51.83.1
23.22.14.5
31.91.52.8

HeLa/KB: Human cervix carcinoma; L1210: Murine leukemia; SKOV3: Human ovarian carcinoma.

The mechanism of anticancer activity for these compounds is still under investigation, but it is believed that they may act through various pathways, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Anti-inflammatory Activity

There is growing evidence to suggest that N-aryl-3-oxobutanamides and related structures possess anti-inflammatory properties.[2][10] While the exact mechanisms are still being elucidated, some derivatives have been shown to inhibit the production of pro-inflammatory mediators. The development of N-aryl-3-oxobutanamide-based anti-inflammatory agents represents a promising area for future research.

Applications in Drug Development and Future Perspectives

The versatile biological activities of N-aryl-3-oxobutanamides, coupled with their synthetic tractability, make them a valuable scaffold in drug discovery. The ability to readily modify the aryl moiety allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships.

Future research in this area is likely to focus on:

  • The synthesis of novel derivatives with improved potency and selectivity.

  • Elucidation of the detailed mechanisms of action for their various biological activities.

  • Optimization of their pharmacokinetic and pharmacodynamic properties for in vivo applications.

  • Exploration of their potential in combination therapies for cancer and infectious diseases.

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Exploratory

biological activity of N-(2,5-dimethoxyphenyl)-3-oxobutanamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(2,5-dimethoxyphenyl)-3-oxobutanamide Derivatives Executive Summary The N-(2,5-dimethoxyphenyl)-3-oxobutanamide scaffold represents a compelling, yet underexplo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-(2,5-dimethoxyphenyl)-3-oxobutanamide Derivatives

Executive Summary

The N-(2,5-dimethoxyphenyl)-3-oxobutanamide scaffold represents a compelling, yet underexplored, area in medicinal chemistry. This guide synthesizes current knowledge on related chemical structures to build a predictive framework for the biological activities of its derivatives. By integrating the known bioactivities of the N-aryl-3-oxobutanamide core with the well-documented influence of the 2,5-dimethoxyphenyl moiety, we can project significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This document provides a deep dive into the structure-activity relationships (SAR), plausible mechanisms of action, and detailed experimental protocols necessary for the synthesis and evaluation of these promising compounds. It is intended to serve as a foundational resource for researchers and drug development professionals aiming to innovate within this chemical space.

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The N-(2,5-dimethoxyphenyl)-3-oxobutanamide core is a prime example of such a strategy, merging two moieties of significant biological relevance.

  • The 3-Oxobutanamide Core: This versatile β-ketoamide structure is a key building block in the synthesis of a wide array of heterocyclic compounds.[1][2] More importantly, N-aryl-3-oxobutanamide derivatives have demonstrated a broad spectrum of biological activities, including notable potential as antibacterial agents against resistant pathogens and as cytotoxic agents against various cancer cell lines.[3][4] The reactivity of the keto-enol tautomerism in this scaffold allows for diverse chemical modifications, making it an ideal backbone for combinatorial library development.

  • The 2,5-Dimethoxyphenyl Moiety: The inclusion of a dimethoxyaryl group, particularly the 2,5-substitution pattern, is a recurring theme in compounds with potent biological effects. This group is found in molecules designed as selective serotonin 5-HT2A receptor agonists and has been studied for its influence on dopaminergic systems.[5][6] The electronic and steric properties conferred by the two methoxy groups can significantly modulate a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[7]

The convergence of these two structural motifs in N-(2,5-dimethoxyphenyl)-3-oxobutanamide derivatives suggests a high probability of discovering novel compounds with significant therapeutic potential. This guide will explore this potential by examining the established activities of analogous compounds and proposing a roadmap for future investigation.

Synthesis and Characterization

The synthesis of the core N-(2,5-dimethoxyphenyl)-3-oxobutanamide structure and its derivatives is typically straightforward, relying on established amide bond formation reactions. A common and efficient method involves the condensation of a β-ketoester, such as ethyl acetoacetate, with the corresponding aniline.

General Synthetic Pathway

The primary synthetic route involves the nucleophilic acyl substitution reaction between 2,5-dimethoxyaniline and ethyl acetoacetate (or a similar β-ketoester). The reaction can be performed under neat conditions at elevated temperatures or in a high-boiling point solvent.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 2,5-Dimethoxyaniline C Heating (e.g., 120-140°C) Solvent (optional) A->C B Ethyl Acetoacetate B->C D N-(2,5-dimethoxyphenyl) -3-oxobutanamide C->D Condensation E Ethanol (byproduct) C->E

Caption: General synthesis of the N-(2,5-dimethoxyphenyl)-3-oxobutanamide core.

Detailed Experimental Protocol: Synthesis

A self-validating protocol for laboratory synthesis is provided below. The success of the reaction is validated by the purification step and confirmed through standard analytical techniques.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction Conditions: Heat the mixture in an oil bath at 130°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, the resulting solid or viscous oil is triturated with hexane or a mixture of diethyl ether and hexane to induce crystallization and remove unreacted starting materials.

  • Purification: The crude product is collected by vacuum filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presence of characteristic peaks for the amide, acetyl, and dimethoxyphenyl groups will validate the product's identity.

Projected Biological Activities

Based on extensive literature on analogous compounds, derivatives of N-(2,5-dimethoxyphenyl)-3-oxobutanamide are predicted to exhibit a range of biological activities.

Antimicrobial Activity

Derivatives of N-aryl-3-oxobutanamide have demonstrated significant potential as antibacterial agents, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB).[3][4]

Structure-Activity Relationship Insights:

  • Aryl Substituents: The nature of the substituent on the N-aryl ring is critical for antibacterial potency.[3] Generally, electron-withdrawing groups (e.g., nitro, halogen) on the aryl ring enhance activity.

  • Hydrophilicity: Conversely, the introduction of hydrophilic groups tends to decrease antibacterial efficacy.[3]

  • Predicted Activity: The 2,5-dimethoxy substitution provides a moderate electron-donating effect and increases lipophilicity. While strong electron-withdrawing groups are often favored, the overall physicochemical properties could still yield compounds with notable activity, warranting screening against a panel of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Representative N-aryl-3-oxobutanamide Analogs

Compound Class Aryl Substituent Target Organism MIC (µg/mL) Reference
2-benzylidene-3-oxobutanamide 3-Nitrobenzylidene MRSA 17 [3]
2-benzylidene-3-oxobutanamide 4-Chlorobenzylidene MRSA 17 [3]

| 2-benzylidene-3-oxobutanamide | 2-Cyanobenzylidene | MDR-AB | 17 |[3] |

Data sourced from studies on related scaffolds to inform potential activity.[3]

Anticancer Activity

The dimethoxyphenyl moiety is a well-known feature in many potent anticancer agents, including analogues of natural products like combretastatin.[8][9] This group is often associated with activities such as tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest.[8][9]

Plausible Mechanisms of Action:

  • Cell Cycle Arrest: Compounds containing a trimethoxyphenyl ring, structurally related to the dimethoxyphenyl group, have been shown to arrest the cell cycle at the G2/M phase.[8] This action prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

  • Induction of Apoptosis: The presence of the dimethoxyphenyl group can trigger programmed cell death. Studies on related isoxazole derivatives showed that a trimethoxyphenyl group led to significant apoptosis induction in breast cancer cell lines.[10]

  • Cytotoxicity: N-aryl amide core structures have been evaluated for their cytotoxic effects against various human cancer cell lines, including HeLa (cervix carcinoma) and SKOV3 (ovarian carcinoma).[3]

Table 2: Cytotoxic Activity (IC₅₀) of Representative Analogs

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
3,6-diunsaturated 2,5-diketopiperazine A549 (Lung) 1.2 [11]
3,6-diunsaturated 2,5-diketopiperazine HeLa (Cervix) 0.7 [11]
Triazinone-linked combretastatin analogue MDA-MB-231 (Breast) < 1.0 [8]

| N-phenyl triazinone derivative | HepG2 (Liver) | 1.38 |[9] |

Data from related scaffolds containing dimethoxy/trimethoxyphenyl groups or N-aryl amide cores.[3][8][9][11]

Anti-inflammatory Activity

Benzamide derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators.[12][13]

Plausible Mechanisms of Action:

  • COX-2 Inhibition: A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase-2 (COX-2). Benzoxazole derivatives containing a 3,5-dimethoxyphenyl group have been synthesized and identified as potent and selective COX-2 inhibitors.[12] Given the structural similarities, N-(2,5-dimethoxyphenyl)-3-oxobutanamide derivatives are plausible candidates for COX-2 inhibition.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response. Some benzamides have been shown to inhibit NF-κB, leading to a downstream reduction in pro-inflammatory cytokines like TNF-alpha.[13] Plant-derived compounds with anti-inflammatory effects often act by suppressing this pathway.[14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates Compound Hypothetical Derivative (Inhibitor) Compound->IKK Inhibits Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines Upregulates IkB_p65_complex IκBα-NF-κB Complex (Inactive)

Caption: Potential inhibition of the NF-κB signaling pathway by a derivative.

Key Experimental Protocols

To validate the predicted biological activities, standardized and robust in vitro assays are essential.

In Vitro Antibacterial Screening: MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

G A Prepare stock solution of test compound in DMSO B Perform 2-fold serial dilutions in 96-well plate with growth medium A->B C Inoculate wells with standardized bacterial suspension (e.g., 5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity. The lowest conc. with no growth is the MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the compound are made in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Positive (bacteria only) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability, providing a quantitative measure of a compound's cytotoxic or anti-proliferative effects.[3]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The N-(2,5-dimethoxyphenyl)-3-oxobutanamide scaffold stands as a promising platform for the development of novel therapeutic agents. By leveraging the known biological activities of its constituent parts, a clear rationale emerges for its investigation as a source of new antimicrobial, anticancer, and anti-inflammatory compounds. The synthetic accessibility of these derivatives allows for the rapid generation of a chemical library for screening.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a focused library of derivatives with modifications on both the butanamide backbone and the phenyl ring to explore the SAR landscape.

  • Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanisms through target-based assays (e.g., enzyme inhibition, receptor binding) and cell-based pathway analysis.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide provides the foundational knowledge and experimental framework to unlock the potential of this exciting class of molecules.

References

  • A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Deriv
  • Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Science Publishing Group. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC - NIH. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. NIH. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [Link]

  • Synthesis and Anticancer Activity of N-(di/trimethoxyaryl)-5-arylisoxazole-3-carboxamide. ResearchGate. [Link]

  • 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n- propylpiperidine. PubMed. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. NIH. [Link]

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

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Foundational

The Strategic Utility of N-(2,5-dimethoxyphenyl)-3-oxobutanamide in Modern Organic Synthesis: A Technical Guide

Foreword: Unveiling a Versatile Synthetic Building Block In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a seemingly unassuming acetoacetamide derivative, has emerged as a cornerstone precursor for a diverse array of heterocyclic compounds and high-performance pigments. Its intrinsic chemical functionalities—a reactive β-ketoamide system and an electron-rich dimethoxy-substituted phenyl ring—provide a fertile ground for a multitude of chemical transformations. This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, aims to provide an in-depth exploration of the synthesis, properties, and, most importantly, the strategic applications of N-(2,5-dimethoxyphenyl)-3-oxobutanamide as a pivotal precursor in the synthesis of valuable organic molecules. We will delve into the mechanistic underpinnings of its reactivity and furnish practical, field-tested protocols to empower chemists in their synthetic endeavors.

Core Characteristics of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective utilization in synthesis. N-(2,5-dimethoxyphenyl)-3-oxobutanamide, also known as 2',5'-dimethoxyacetoacetanilide, is a white to off-white crystalline solid.[1] Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 6375-27-5[1]
Molecular Formula C₁₂H₁₅NO₄[2]
Molecular Weight 237.25 g/mol [2]
Melting Point 67-68 °CChemBK
Boiling Point 410.0±40.0 °C (Predicted)ChemBK
Density 1.182±0.06 g/cm³ (Predicted)ChemBK
Appearance White crystalline powder[3]

The presence of the β-ketoamide functionality imparts a crucial chemical characteristic: keto-enol tautomerism. This equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and temperature. The enol form, stabilized by an intramolecular hydrogen bond, is often favored in nonpolar solvents and is the key reactive species in many of the reactions discussed in this guide.

Synthesis of the Precursor: A Gateway to its Utility

The primary and most industrially viable method for the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is the acetoacetylation of 2,5-dimethoxyaniline.[3] This reaction can be efficiently carried out using diketene as the acetylating agent. The causality behind this choice lies in the high reactivity of diketene and the often milder reaction conditions required compared to transamidation with β-ketoesters like ethyl acetoacetate.

Experimental Protocol: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Materials:

  • 2,5-dimethoxyaniline

  • Diketene

  • Toluene (or another suitable aprotic solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

  • Standard laboratory glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in toluene.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

  • Addition of Diketene: Add diketene (1.05 equivalents) dropwise from the dropping funnel to the cooled solution of 2,5-dimethoxyaniline. It is critical to maintain the reaction temperature below 10 °C during the addition to minimize side reactions.

  • Reaction Progression: After the complete addition of diketene, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the 2,5-dimethoxyaniline spot indicates the completion of the reaction.

  • Work-up and Purification: Upon completion, the crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried. For higher purity, the crude N-(2,5-dimethoxyphenyl)-3-oxobutanamide can be recrystallized from a suitable solvent system, such as ethanol/water.

This protocol provides a reliable and scalable method for the preparation of high-purity N-(2,5-dimethoxyphenyl)-3-oxobutanamide, ready for its use as a precursor in subsequent synthetic transformations.

Japp_Klingemann_Fischer_Indole cluster_reagents Reagents cluster_japp_klingemann Japp-Klingemann Reaction cluster_intermediate Intermediate cluster_fischer_indole Fischer Indole Synthesis cluster_product Product Precursor N-(2,5-dimethoxyphenyl)-3-oxobutanamide JK_Reaction Hydrazone Formation Precursor->JK_Reaction Diazonium Aryl Diazonium Salt Diazonium->JK_Reaction Hydrazone Arylhydrazone Intermediate JK_Reaction->Hydrazone Fischer_Reaction Acid-Catalyzed Cyclization Hydrazone->Fischer_Reaction Indole Substituted Indole Fischer_Reaction->Indole

Caption: Synthetic pathway from N-(2,5-dimethoxyphenyl)-3-oxobutanamide to indoles.

Application in Pyrazole Synthesis

Alternatively, the hydrazone intermediates from the Japp-Klingemann reaction can be utilized in the synthesis of pyrazoles, another important class of heterocyclic compounds with a broad spectrum of biological activities. [4]The specific synthetic route to pyrazoles often depends on the nature of the substituents on the hydrazone and the choice of cyclization conditions.

Multicomponent Reactions: A Paradigm of Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a complex product, are a cornerstone of modern drug discovery due to their high efficiency and atom economy. [5][6]N-(2,5-dimethoxyphenyl)-3-oxobutanamide, with its multiple reactive sites, is an excellent substrate for MCRs, enabling the rapid generation of diverse libraries of heterocyclic compounds. These reactions often lead to the formation of unique and complex molecular architectures that would otherwise require lengthy and laborious multi-step syntheses.

Industrial Significance: The Synthesis of High-Performance Pigments

Beyond its applications in the synthesis of bioactive molecules, N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a key intermediate in the production of certain high-performance organic pigments. [3]A notable example is C.I. Pigment Yellow 87. [3]The synthesis of this pigment involves the coupling of two equivalents of N-(2,5-dimethoxyphenyl)-3-oxobutanamide with a bis-diazotized aromatic diamine. [3]The resulting disazo pigment exhibits excellent lightfastness and thermal stability, making it suitable for use in demanding applications such as automotive coatings, plastics, and high-quality printing inks. [3]

Conclusion and Future Outlook

N-(2,5-dimethoxyphenyl)-3-oxobutanamide has firmly established itself as a versatile and valuable precursor in organic synthesis. Its utility spans from the production of industrially important pigments to the synthesis of complex, biologically active heterocyclic compounds that are of significant interest to the pharmaceutical and agrochemical industries. The reactivity of its β-ketoamide functionality, particularly in the Japp-Klingemann reaction and multicomponent reactions, provides a powerful platform for the construction of diverse molecular scaffolds. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of well-designed precursors like N-(2,5-dimethoxyphenyl)-3-oxobutanamide will undoubtedly play an increasingly crucial role in the future of drug discovery and development. Further exploration of its reactivity in novel synthetic methodologies is a promising avenue for future research.

References

  • Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. (n.d.). Google Cloud.
  • Japp–Klingemann reaction. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • The Japp-Klingemann Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Multicomponent Reactions. (n.d.). ScienceDirect. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification a… - OUCI. (n.d.). OUCI. Retrieved from [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. Retrieved from [Link]

  • N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE. (n.d.). ChemBK. Retrieved from [Link]

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4). (n.d.). PubChem. Retrieved from [Link]

  • Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved from [Link]

  • The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Indole Derivatives: A Review. (2020). Bentham Science. Retrieved from [Link]

  • Japp–Klingemann reaction. (2023, December 2). In Wikipedia. Retrieved from [Link]

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Exploratory

understanding the keto-enol tautomerism of β-dicarbonyl compounds

An In-Depth Technical Guide to the Keto-Enol Tautomerism of β-Dicarbonyl Compounds Authored by: Gemini, Senior Application Scientist Abstract Keto-enol tautomerism, a fundamental principle of organic chemistry, describes...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of β-Dicarbonyl Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Keto-enol tautomerism, a fundamental principle of organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1][2] While for simple carbonyl compounds the equilibrium overwhelmingly favors the keto form, β-dicarbonyl compounds present a fascinating and synthetically crucial exception.[1][3] The unique structural arrangement of two carbonyl groups separated by a methylene group allows for significant stabilization of the enol tautomer through intramolecular hydrogen bonding and electron delocalization via conjugation.[2][4][5][6] This guide provides a comprehensive exploration of the thermodynamic and kinetic principles governing this equilibrium, details the critical factors that influence the tautomeric ratio, and presents field-proven analytical methodologies for its characterization and quantification. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this phenomenon to predict molecular behavior, control reaction outcomes, and design novel chemical entities.

The Tautomeric Equilibrium: A Balance of Stability and Structure

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[5] For β-dicarbonyls, this dynamic process establishes an equilibrium between the diketo form and the significantly more stable cis-enol form.

Caption: General equilibrium between the diketo and enol tautomers.

Unlike simple ketones where the C=O π-bond is significantly stronger than a C=C π-bond, the enol form of a β-dicarbonyl is uniquely stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system that lowers the overall energy of the molecule.[1][4][6]

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl proton forms a strong, low-barrier hydrogen bond with the oxygen of the adjacent carbonyl group. This creates a highly stable, quasi-aromatic six-membered ring, which is a primary driving force for enolization.[1][2][4][6]

Caption: Stable six-membered ring via intramolecular H-bond.

The interconversion between tautomers is slow on the NMR timescale but can be catalyzed by both acids and bases.[1][4][7][8] This kinetic characteristic is precisely what makes NMR spectroscopy an invaluable tool for studying the equilibrium directly.

Critical Factors Influencing the Keto-Enol Equilibrium

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to a variety of structural and environmental factors. A thorough understanding of these influences is paramount for predicting and controlling the behavior of β-dicarbonyls in different applications.

Solvent Effects

The choice of solvent has a profound impact on the keto-enol ratio. The observed trends are a result of a complex interplay between solvent polarity, hydrogen bonding capabilities, and the dipole moments of the individual tautomers.

  • Polarity and Meyer's Rule: It has long been observed that for many acyclic β-dicarbonyls, the proportion of the keto tautomer increases with increasing solvent polarity.[7][9] This is often rationalized by stating that the keto form is more polar and is therefore better stabilized by polar solvents.[7]

  • A Deeper Look at Dipole Moments: This classical explanation is not universally true. Theoretical calculations and experimental measurements have shown that for some β-dicarbonyls, such as acetylacetone, the enol form actually possesses a higher dipole moment than the keto form.[7][9][10] Therefore, a simple polarity argument is insufficient.

  • The Role of Hydrogen Bonding: The dominant factor is often the solvent's ability to act as a hydrogen bond donor or acceptor.

    • H-bond accepting solvents (e.g., DMSO, acetone) can disrupt the intramolecular hydrogen bond of the enol by forming stronger intermolecular hydrogen bonds with the enolic proton. This can, in some cases, further stabilize the enol form.[7]

    • H-bond donating, protic solvents (e.g., water, methanol) can effectively solvate both tautomers. They can form hydrogen bonds with the carbonyl oxygens of the keto form and with both the hydroxyl group and carbonyl oxygen of the enol form, often favoring the keto tautomer.[4]

    • Non-polar, aprotic solvents (e.g., hexane, CCl₄) do not compete for hydrogen bonding, allowing the intramolecularly hydrogen-bonded enol form to predominate.[4]

Substituent Effects

The nature of the R-groups attached to the β-dicarbonyl framework significantly tunes the equilibrium through both electronic and steric effects.

  • Electronic Effects: The presence of electron-withdrawing substituents (e.g., -CF₃) increases the acidity of the α-protons, which generally favors a higher percentage of the enol form.[7]

  • Steric Effects: The size of the substituents plays a crucial role.

    • Bulky substituents at the terminal positions (R¹ and R³ in the general structure) can sterically favor the enol form.[11][12]

    • Conversely, introducing a bulky substituent at the central α-carbon (R²) creates significant steric hindrance that destabilizes the planar enol form, dramatically shifting the equilibrium toward the diketo tautomer.[12][13]

Temperature

The keto-enol equilibrium is a dynamic process with an associated enthalpy of reaction (ΔH). Consequently, the equilibrium constant (Keq) is temperature-dependent. By measuring Keq at various temperatures, one can construct a van 't Hoff plot (ln(Keq) vs. 1/T) to determine the thermodynamic parameters of the tautomerization, ΔH and ΔS.[9][14]

Analytical Methodologies for Tautomer Quantification

Accurate quantification of the tautomeric ratio requires robust analytical techniques capable of differentiating between the two isomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the definitive and most widely used technique for studying keto-enol tautomerism.[7][10] The slow rate of interconversion on the NMR timescale allows for the simultaneous observation and integration of distinct signals for each tautomer.[8][9]

Characteristic ¹H NMR Signals:

Tautomer Proton Type Typical Chemical Shift (δ, ppm) Rationale
Keto Methylene (-CH ₂-) 3.0 - 4.0 Protons on an α-carbon between two carbonyls.
Keto Methyl (-CH ₃) 2.0 - 2.3 Standard methyl ketone signal.
Enol Vinylic (=CH -) 5.0 - 6.0 Deshielded proton on a C=C double bond.
Enol Methyl (-CH ₃) 1.8 - 2.1 Methyl group attached to a C=C double bond.

| Enol | Hydroxyl (-OH ) | 12.0 - 16.0 | Highly deshielded due to strong intramolecular H-bonding. |

Experimental Protocol: NMR Quantification of Tautomeric Ratio

  • Sample Preparation: Accurately prepare solutions of the β-dicarbonyl compound (e.g., 0.1 M) in a range of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O) to investigate solvent effects. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Calibrate and shim the NMR spectrometer to ensure high resolution. For variable temperature studies, allow the sample to equilibrate at each target temperature for at least 10-15 minutes before acquisition.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

  • Data Processing: Fourier transform the FID, phase the spectrum, and perform a baseline correction.

  • Signal Integration: Carefully integrate the distinct signals corresponding to the keto and enol forms. It is best practice to use signals from protons that are unique to each tautomer and have a clear baseline. For acetylacetone, the keto methylene (-CH₂-) signal and the enol vinylic (=CH-) signal are ideal.

  • Calculation of Equilibrium Constant (Keq):

    • Let I(enol) be the integral of the enol vinylic proton (1H).

    • Let I(keto) be the integral of the keto methylene protons (2H).

    • The molar ratio is proportional to the integral value divided by the number of protons it represents.

    • % Enol = [I(enol) / (I(enol) + I(keto)/2)] * 100

    • % Keto = [(I(keto)/2) / (I(enol) + I(keto)/2)] * 100

    • Keq = [% Enol] / [% Keto]

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_calc Analysis prep Prepare β-dicarbonyl solution in deuterated solvent acq Acquire ¹H NMR Spectrum prep->acq temp Equilibrate at Target Temperature proc Process FID (FT, Phasing, Baseline Correction) acq->proc temp->acq integ Integrate Keto & Enol Signals proc->integ calc Calculate % Tautomer & Keq proc->calc report Report Results calc->report

Caption: Workflow for NMR-based analysis of tautomeric equilibrium.

UV-Vis Spectroscopy
Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), serve as powerful predictive and explanatory tools that complement experimental findings.[19][20][21]

Applications in Tautomerism Studies:

  • Energy Calculations: Determine the relative thermodynamic stabilities (ΔE, ΔG) of the keto and enol tautomers in the gas phase and in solution using continuum solvation models (e.g., CPCM).[19][20]

  • Transition State Analysis: Locate the transition state structure for the interconversion and calculate the activation energy barrier, providing insight into the kinetics of the process.[20][21]

  • Geometric and Electronic Properties: Calculate optimized geometries, bond lengths, and dipole moments, which are crucial for interpreting experimental data and understanding the underlying causes of observed solvent and substituent effects.[7]

Data Summary: Tautomeric Composition of Acetylacetone

The following table summarizes typical equilibrium compositions for acetylacetone, a classic β-dicarbonyl, demonstrating the profound influence of the solvent environment.

SolventDielectric Constant (ε)H-Bonding CharacterApprox. % Enol
Gas Phase1.0N/A92%
n-Hexane1.9Non-polar, Aprotic97%
Carbon Tetrachloride2.2Non-polar, Aprotic95%[4]
Chloroform-d4.8Weak H-bond donor82%
Acetone-d₆20.7H-bond acceptor74%
Dimethyl Sulfoxide-d₆46.7Strong H-bond acceptor62%
Water (D₂O)78.5H-bond donor/acceptor15%[4]

Conclusion and Outlook

The keto-enol tautomerism of β-dicarbonyl compounds is a classic yet vital area of study, driven by the unique stability conferred upon the enol tautomer by conjugation and intramolecular hydrogen bonding. The equilibrium position is a sensitive function of solvent, substitution, and temperature, making its predictability a key challenge in chemical and pharmaceutical development. Understanding this equilibrium is critical, as it governs the reactivity of these compounds (e.g., in forming enolates for C-C bond formation) and can lead to racemization at adjacent chiral centers.[3][22] A multi-faceted approach combining high-resolution NMR spectroscopy, UV-Vis analysis, and computational modeling provides the most comprehensive framework for elucidating and quantifying the tautomeric landscape of these versatile molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 85(10), 1424. Available at: [Link]

  • Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 09(02), 207-220. Available at: [Link]

  • Billi, E., Di Pietro, M. E., Aschi, M., & D'Abramo, M. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Physical Chemistry Chemical Physics, 15(46), 20117-20124. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

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  • Potter, W. T., & Krishnan, V. V. (2015). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 92(9), 1591-1595. Available at: [Link]

  • Sandin, P. (2012). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. DiVA portal. Available at: [Link]

  • Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Vedantu. Available at: [Link]

  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Pearson+. Available at: [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. Available at: [Link]

  • Deka, R. C., & Saikia, P. J. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. Available at: [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. Available at: [Link]

  • Slideshare. (2014). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]

  • Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?. Available at: [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. Available at: [Link]

  • Udagawa, T., Murphy, R. B., Darwish, T. A., Tachikawa, M., & Mori, S. (2021). H/D Isotope Effects in Keto-Enol Tautomerism of β-Dicarbonyl Compounds —Importance of Nuclear Quantum Effects of Hydrogen Nuclei—. Bulletin of the Chemical Society of Japan, 94(7), 1954-1962. Available at: [Link]

  • Synform. (2025). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Available at: [Link]

  • Wang, Y., Zhang, Y., Li, J., & Zhang, C. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available at: [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEM. Canadian Journal of Chemistry, 43(5), 1516-1526. Available at: [Link]

  • YouTube. (2012). Keto-Enol Equilibrium Using NMR. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Available at: [Link]

  • Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes. Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1303. Available at: [Link]

  • Wilson, J. N., & Yoon, M. (2007). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 72(12), 4626-4629. Available at: [Link]

  • Dubois, J. E., El-Alaoui, M., & Toullec, J. (1981). Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds: an approach based on a kinetic study of halogenation at low halogen concentrations. Journal of the American Chemical Society, 103(18), 5393-5401. Available at: [Link]

  • ResearchGate. (2021). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Available at: [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. Available at: [Link]

  • Bertolasi, V., Ferretti, V., Gilli, P., Yao, X., & Li, C. J. (2008). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 32(4), 694-706. Available at: [Link]

  • Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde. Asian Journal of Chemistry, 25(8), 4215-4218. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Available at: [Link]

  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 86(4), 502. Available at: [Link]

  • McCann, J. L., & Leo, A. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 657-668. Available at: [Link]

  • SEDICI. (n.d.). Mass Spectrometry as a Tool for Studying Tautomerism. Available at: [Link]

  • Wu, J. I. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

  • YouTube. (2015). Tautomers of Dicarbonyl Compounds. Available at: [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635-2641. Available at: [Link]

  • ResearchGate. (2007). The Use of NMR Spectroscopy to Study Tautomerism. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Introduction N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a versatile chemical intermediate belonging to the acetoacetanilide class of compounds.[1] These compounds are characterized by a β-ketoamide fu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a versatile chemical intermediate belonging to the acetoacetanilide class of compounds.[1] These compounds are characterized by a β-ketoamide functional group and are pivotal precursors in the synthesis of various organic molecules, most notably arylide yellow and diarylide pigments.[2][3] The specific substitution pattern of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, with two methoxy groups on the phenyl ring, influences the electronic properties and reactivity of the molecule, making it a valuable building block in the development of specialized dyes and potentially in medicinal chemistry.[4]

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. We will focus on the highly efficient acetoacetylation of 2,5-dimethoxyaniline using diketene, a method known for its mild conditions and rapid reaction times.[5] The causality behind each experimental step is explained to provide researchers with a deep understanding of the process, ensuring both reproducibility and safety.

Principle of Synthesis and Reaction Mechanism

The synthesis is achieved via the nucleophilic addition-elimination reaction between 2,5-dimethoxyaniline and diketene. 2,5-Dimethoxyaniline, an aromatic amine, acts as the nucleophile, attacking one of the carbonyl carbons of the highly reactive diketene molecule.[5][6] Diketene serves as an efficient acetoacetylating agent. The reaction proceeds through a tetrahedral intermediate, which then rearranges to form the stable amide product. The choice of an aprotic solvent like toluene is crucial as it solubilizes the starting materials without competing in the reaction.

Reaction Scheme:

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the diketene's four-membered ring. This ring-opening reaction is highly favorable and typically proceeds exothermically.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. All operations involving hazardous chemicals, particularly diketene and toluene, must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )MolesEquivalentsAmountSource
2,5-Dimethoxyaniline153.180.051.07.66 g[7]
Diketene84.070.05251.054.41 g (4.1 mL)[6]
Toluene92.14--100 mL[6]
Ethanol46.07--~150 mL[6]
Deionized Water18.02--~150 mL[6]
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Synthesis Workflow Diagram

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization prep Dissolve 2,5-Dimethoxyaniline in Toluene cool Cool to 0-5 °C prep->cool add Add Diketene Dropwise (Maintain T < 10 °C) cool->add warm Warm to Room Temperature (Stir for 1-2 hours) add->warm monitor Monitor with TLC warm->monitor cool_precip Cool to Induce Precipitation monitor->cool_precip filter Filter Crude Product (Vacuum Filtration) cool_precip->filter wash Wash with Cold Toluene filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Product Under Vacuum recrystallize->dry analyze Analyze Final Product (MP, NMR, IR) dry->analyze

Caption: General Experimental Workflow for Synthesis and Purification.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser (with a drying tube), dissolve 7.66 g (0.05 mol) of 2,5-dimethoxyaniline in 100 mL of dry toluene.[6]

  • Addition of Diketene: Begin stirring the solution and cool the flask in an ice-water bath to an internal temperature of 0-5 °C. Add 4.1 mL (0.0525 mol) of diketene dropwise via the dropping funnel over a period of 20-30 minutes. The causality for this slow, cold addition is to control the exothermic reaction and prevent the formation of side products. Ensure the internal temperature does not rise above 10 °C.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) to confirm the consumption of the 2,5-dimethoxyaniline starting material.

  • Product Isolation: Upon completion, cool the reaction mixture again in an ice bath. The product should precipitate as a solid. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 50% aqueous ethanol (~150 mL).[6] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Characterization and Expected Results

The identity and purity of the synthesized N-(2,5-dimethoxyphenyl)-3-oxobutanamide should be confirmed through physical and spectroscopic analysis.

Physical Properties and Yield
ParameterExpected ResultReference
AppearanceWhite to off-white crystalline solid[3]
Yield75-85%N/A
Melting Point53-56 °C[8]
Molecular FormulaC₁₂H₁₅NO₄[8][9][10]
Molecular Weight237.25 g/mol [8][9]
Spectroscopic Data
  • ¹H NMR: The spectrum is complicated by keto-enol tautomerism, resulting in two sets of signals.[11]

    • Keto form: A singlet around 3.5 ppm (for the -CO-CH₂-CO- protons) and a singlet around 2.2 ppm (for the terminal -CH₃ protons).

    • Enol form: A singlet around 5.5 ppm (for the vinylic proton) and a broad singlet for the enolic -OH.

    • Aromatic protons will appear in the 6.7-7.5 ppm range, and the methoxy (-OCH₃) protons will be two singlets around 3.8 ppm. The amide N-H proton will appear as a broad singlet.

  • IR (cm⁻¹): Key signals include N-H stretching (~3300-3100 cm⁻¹), C=O stretching for both the ketone and amide functional groups (typically in the 1720-1650 cm⁻¹ region), and aromatic C=C stretching.[11]

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis. A comprehensive risk assessment should be conducted before starting any work.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Diketene: Is highly toxic, corrosive, and a potent lachrymator. It must be handled exclusively in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

  • 2,5-Dimethoxyaniline: Is harmful if swallowed or absorbed through the skin.[12][13][14] Handle with care and avoid creating dust.

  • Toluene: Is a flammable liquid and can cause serious health effects with prolonged exposure. Ensure there are no ignition sources nearby.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. By carefully controlling the reaction conditions, particularly temperature, and following the outlined purification steps, researchers can obtain a high yield of the desired product with excellent purity. The provided characterization data serves as a benchmark for validating the successful synthesis of this important chemical intermediate.

References

  • Williams, J. W., & Krynitsky, J. A. (n.d.). Acetoacetanilide. Organic Syntheses Procedure.
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  • ChemicalBook. (n.d.). Acetoacetanilide synthesis. Retrieved from .

  • LookChem. (n.d.). Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. Retrieved from .

  • Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
  • Sigma-Aldrich. (n.d.). N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from .

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  • BenchChem. (n.d.). Challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide. Retrieved from .

  • Echemi.com. (n.d.). N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide Safety Data Sheets. Retrieved from .

  • Naveen, S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Structural Chemistry, 17(5), 569–575.
  • WorldOfChemicals. (2013). N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from .

  • Guidechem. (n.d.). How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly?. Retrieved from .

  • ResearchGate. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Retrieved from .

  • Chemsrc. (2025). N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from .

  • ChemBK. (2024). N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE. Retrieved from .

  • WorldOfChemicals. (2013). N-(2,5-dimethylphenyl)-3-oxobutanamide. Retrieved from .

  • PubChem. (n.d.). 2,5-Dimethoxyaniline.
  • Indian Academy of Sciences. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from .

  • Solubility of Things. (n.d.). 2,5-Dimethoxyaniline.
  • ResearchGate. (2020). -dimethoxyaniline as a New Coupling Agent for the Spectrophotometric Determination of Sulfamethoxazole by Diazotization-Coupling Reaction. Retrieved from .

  • PubMed. (2018). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents.
  • ACS Publications. (2015). Solvent-Free Microwave-Assisted Synthesis of 2,5-Dimethoxyphenylaminotriazines.

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Application

Application Notes &amp; Protocols: The Role of N-(2,5-dimethoxyphenyl)-3-oxobutanamide in High-Performance Pigment Manufacturing

Introduction: The Architectural Significance of Acetoacetarylide Couplers In the vast landscape of synthetic organic colorants, azo pigments represent a dominant class, prized for their vibrant hues, robust performance,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Acetoacetarylide Couplers

In the vast landscape of synthetic organic colorants, azo pigments represent a dominant class, prized for their vibrant hues, robust performance, and synthetic versatility.[1][2][3] The foundation of their synthesis lies in a classic organochemical transformation: the azo coupling reaction.[4][5] This process hinges on the precise union of two key building blocks: a diazo component and a coupling component. N-(2,5-dimethoxyphenyl)-3-oxobutanamide, an acetoacetarylide derivative also known as Acetoacet-2,5-dimethoxyanilide, serves as a quintessential coupling component.[6][7]

The molecular architecture of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, specifically its activated methylene group flanked by two carbonyls, provides a reactive site for electrophilic attack by a diazonium salt.[6] The substituents on its aromatic ring—in this case, two methoxy groups at the 2 and 5 positions—are not merely decorative. They are critical electronic modulators that profoundly influence the final pigment's properties, including its exact shade, lightfastness, thermal stability, and solvent resistance.[7][8] These attributes make it a valuable intermediate in the production of high-performance yellow and orange pigments.[6][9][10] This guide provides an in-depth exploration of its properties, the underlying reaction mechanism, and a detailed protocol for its application in pigment synthesis, tailored for researchers and chemical development professionals.

Compound Profile: N-(2,5-dimethoxyphenyl)-3-oxobutanamide

A thorough understanding of the starting material is paramount for reproducible and high-quality pigment synthesis. The key physicochemical properties of N-(2,5-dimethoxyphenyl)-3-oxobutanamide are summarized below.

PropertyValueReference(s)
CAS Number 6375-27-5[10][11][12]
Molecular Formula C₁₂H₁₅NO₄[9][11][12]
Molecular Weight 237.25 g/mol [9][11][12]
Appearance White to off-white crystalline powder[9][10][13]
Melting Point 67-70 °C[10][12]
Boiling Point 410.0 °C (Predicted)[9][10]
Density ~1.182 g/cm³ (Predicted)[9][10]
Purity Standard ≥99.0%[6][9]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[10][14]

The Core Mechanism: Diazotization and Azo Coupling

The synthesis of an azo pigment from N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a two-stage process.[5][15] The successful execution of each stage is critical for the purity and performance of the final product.

Stage 1: Diazotization This initial step involves the conversion of a primary aromatic amine (the diazo component) into a highly reactive diazonium salt (Ar-N₂⁺).[5] This is typically achieved by treating the amine with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[5][15]

Stage 2: Azo Coupling The diazonium salt, a potent electrophile, is then introduced to a solution of the coupling component, N-(2,5-dimethoxyphenyl)-3-oxobutanamide.[1][4] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich carbon of the active methylene group in the acetoacetarylide.[1][6] The reaction is typically conducted in a mildly acidic or neutral aqueous medium.[4] The resulting molecule contains the characteristic azo chromophore (-N=N-), which is responsible for the pigment's color.[2]

Azo_Coupling_Mechanism cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling AromaticAmine Primary Aromatic Amine (Ar-NH₂) Reagents_D NaNO₂ + 2HCl (0-5 °C) AromaticAmine->Reagents_D DiazoniumSalt Diazonium Salt (Ar-N₂⁺Cl⁻) Reagents_D->DiazoniumSalt Forms Electrophile Coupler N-(2,5-dimethoxyphenyl) -3-oxobutanamide (Nucleophile) DiazoniumSalt->Coupler Electrophilic Attack AzoPigment Azo Pigment (Ar-N=N-CH(COR)(CONHR')) Coupler->AzoPigment

Caption: The two-stage reaction pathway for azo pigment synthesis.

Experimental Protocol: Synthesis of a High-Performance Diarylide Yellow Pigment

This protocol outlines the synthesis of a diarylide yellow pigment using N-(2,5-dimethoxyphenyl)-3-oxobutanamide as the coupling component and 3,3'-dichlorobenzidine as the diazo component, analogous to the chemistry for C.I. Pigment Yellow 12 and its derivatives.[16][17]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][18]

  • 3,3'-Dichlorobenzidine is a suspected carcinogen; handle with extreme care.

  • Diazonium salts can be explosive when dry; never isolate them. Always use them in solution immediately after preparation.

Part A: Preparation of the Tetrazotized Diazo Component
  • Reagents: 3,3'-Dichlorobenzidine, Concentrated Hydrochloric Acid (37%), Sodium Nitrite, Water (deionized), Ice.

  • Procedure: a. In a 1L beaker, prepare a solution of 3,3'-dichlorobenzidine in concentrated HCl and water. b. Cool the resulting slurry to 0-5 °C in an ice-salt bath with constant stirring. The amine hydrochloride should precipitate as a fine slurry. c. In a separate beaker, prepare a solution of sodium nitrite in deionized water. d. Add the sodium nitrite solution dropwise to the cold amine slurry over 30-45 minutes, ensuring the temperature does not exceed 5 °C. e. After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. f. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue instantly). If the test is negative, add a small amount of additional nitrite solution. g. The resulting clear, cold solution of the tetrazonium salt is now ready for the coupling reaction.

Part B: Preparation of the Coupling Component Solution
  • Reagents: N-(2,5-dimethoxyphenyl)-3-oxobutanamide, Sodium Hydroxide, Water (deionized).

  • Procedure: a. In a 2L reaction vessel equipped with a mechanical stirrer, dissolve sodium hydroxide in deionized water. b. Slowly add N-(2,5-dimethoxyphenyl)-3-oxobutanamide to the alkaline solution with vigorous stirring. c. Stir until a complete, clear solution is obtained. This process forms the sodium enolate, which is the active nucleophile for the coupling reaction.[19] d. Cool the coupling solution to 10-15 °C.

Part C: The Azo Coupling Reaction
  • Procedure: a. Slowly add the cold tetrazonium salt solution (Part A) to the stirred coupling solution (Part B) over 60-90 minutes. b. Maintain the temperature of the reaction mixture below 20 °C throughout the addition. c. A vibrant yellow precipitate will form immediately. d. After the addition is complete, allow the reaction to stir for an additional 2 hours to ensure the reaction goes to completion. e. Adjust the pH of the slurry to a range of 5.5-6.5 using a dilute acid (e.g., acetic acid) or base as needed.

Part D: Pigment Finishing and Isolation
  • Procedure: a. Heat the pigment slurry to 90-95 °C and hold at this temperature for 1 hour with stirring.[19] This "finishing" step is crucial for developing the desired crystal form, particle size, and final color properties. b. Allow the slurry to cool to approximately 60 °C. c. Filter the pigment using a Buchner funnel. d. Wash the filter cake thoroughly with hot deionized water until the filtrate is free of salts (test with silver nitrate solution for chlorides). e. Dry the pigment in an oven at 60-70 °C until a constant weight is achieved. f. The resulting dry powder is the final high-performance yellow pigment.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_isolation Isolation & Purification DiazoPrep Part A: Prepare Tetrazonium Salt Solution (0-5°C) Coupling Part C: Azo Coupling (<20°C) DiazoPrep->Coupling CouplerPrep Part B: Prepare Coupler Solution (10-15°C) CouplerPrep->Coupling Finishing Part D: Finishing (Heat to 90-95°C) Coupling->Finishing Filtration Filtration Finishing->Filtration Washing Washing Filtration->Washing Drying Drying (60-70°C) Washing->Drying FinalPigment Final Pigment Powder Drying->FinalPigment

Caption: Step-by-step workflow for azo pigment synthesis.

Pigment Characterization

Post-synthesis, the pigment must be characterized to ensure it meets quality specifications.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch of the amide, C=O stretches of the ketone and amide, and the characteristic -N=N- azo bond.[20]

  • UV-Visible Spectroscopy: Measures the pigment's absorption spectrum in a suitable solvent or dispersion to determine its maximum absorption wavelength (λmax), which correlates to its color.[21]

  • X-Ray Diffraction (XRD): Essential for identifying the crystalline phase (polymorphism) of the pigment, which directly impacts properties like hue, opacity, and thermal stability.[19]

  • Particle Size Analysis: Determines the particle size distribution, which influences application properties such as gloss, transparency, and dispersibility.[22]

Troubleshooting Common Synthesis Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Pigment Yield - Incomplete diazotization (temperature too high, incorrect stoichiometry).- Decomposition of diazonium salt.- Incorrect pH during coupling.- Strictly maintain diazotization temperature at 0-5 °C.- Use the diazonium salt solution immediately.- Verify stoichiometry and monitor pH throughout the coupling reaction.
Dull or Off-Color Product - Impurities in starting materials.- Side reactions due to improper temperature or pH control.- Incomplete coupling.- Use high-purity (≥99%) starting materials.- Ensure precise control over reaction temperature and pH.- Allow sufficient reaction time for coupling to complete.
Poor Lightfastness - Incorrect crystalline form.- Residual impurities.- Optimize the finishing step (temperature and time) to achieve the most stable polymorph.- Ensure thorough washing of the pigment cake to remove soluble salts.
Difficult Filtration - Very fine particle size.- Adjust the finishing temperature or duration to promote crystal growth.- Modify the stirring rate during precipitation.

Conclusion

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a highly effective and versatile coupling component for the manufacture of high-performance azo pigments. Its unique electronic and structural features enable the synthesis of colorants with desirable properties for demanding applications in inks, coatings, and plastics. Mastery of the synthesis process, particularly the precise control of reaction parameters during diazotization, coupling, and finishing, is essential for achieving pigments with optimal color strength, stability, and batch-to-batch consistency. The protocols and insights provided herein serve as a robust foundation for researchers and developers working to harness the potential of this critical pigment intermediate.

References

  • Azo Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Azo coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • CHAPTER 3: Azo Dyes and Pigments - Books - The Royal Society of Chemistry. (2014, September 8). Retrieved from [Link]

  • The Role of Coupling Components in High-Performance Pigment Synthesis. (n.d.). Retrieved from [Link]

  • Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. (n.d.). Retrieved from [Link]

  • Acetoacet-2,5-Dimethoxyanilide: Your Go-To Intermediate for Specialty Colorants. (n.d.). Retrieved from [Link]

  • (PDF) The synthesis characterization of historical novel azo pigments: implications for conservation science - ResearchGate. (n.d.). Retrieved from [Link]

  • Acetoacetanilide - Wikipedia. (n.d.). Retrieved from [Link]

  • Preparation method of acetoacetanilide compound - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production. (n.d.). Retrieved from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020, January 31). Retrieved from [Link]

  • ACETOACETANILIDE for Synthesis 98% - Affordable Pricing and High Quality. (n.d.). Retrieved from [Link]

  • Exploring Acetoacetanilide: Properties, Applications, and Manufacturing Insights. (n.d.). Retrieved from [Link]

  • N-(2,5-Dimethoxyphenyl)-3-oxobutanamide - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. (2024, December 4). Retrieved from [Link]

  • Azo dyes and pigments - CAMEO. (2025, May 30). Retrieved from [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines | Asian Journal of Chemistry. (2018, July 31). Retrieved from [Link]

  • N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE - ChemBK. (2024, April 9). Retrieved from [Link]

  • Acetoacet-2,5-Dimethoxyanilide - ChemBK. (2024, April 9). Retrieved from [Link]

  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | Chemsrc. (2025, August 22). Retrieved from [Link]

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4) - PubChemLite. (n.d.). Retrieved from [Link]

  • N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. (2013, June 8). Retrieved from [Link]

  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide - Top Quality Supplier. (n.d.). Retrieved from [Link]

  • CZ43997A3 - Pigment yellow 12 and process for preparing thereof - Google Patents. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024, November 16). Retrieved from [Link]

  • Pigment Yellow 12 - Wikipedia. (n.d.). Retrieved from [Link]

  • CN105670339A - Preparation method of C.I. pigment yellow 12 - Google Patents. (n.d.).
  • N-(2,5-dimethylphenyl)-3-oxobutanamide. (2013, June 8). Retrieved from [Link]

  • N-(2,4-dimethoxyphenyl)-3-oxobutanamide. (2013, June 8). Retrieved from [Link]

  • Chemical Substance Search - eChem portal. (n.d.). Retrieved from [Link]

  • Improvement of Dye Properties of the Azo Pigment Yellow 12 Using a Micromixer-Based Process | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Pigment Yellow 12 - SY Chemical Co., Ltd. (n.d.). Retrieved from [Link]

  • synthesis of monoazo pigments based on b-naphthol and acetoacetanilides and their applications - ResearchGate. (2020, September 25). Retrieved from [Link]

  • Preparation of azo pigments - European Patent Office - EP 0057020 B1. (n.d.). Retrieved from [Link]

  • Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide | Engineering and Technology For Sustainable Development. (2021, March 15). Retrieved from [Link]

  • WO2009005137A2 - Azo pigments, process for producing the azo pigments, and pigment dispersion, coloring composition and ink for inkjet recording containing the pigment - Google Patents. (n.d.).
  • Synthesis, discovery and mechanism of 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide as potent depigmenting agent in the skin - PubMed. (2006, October 13). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for 2',5'-Dimethoxyacetoacetanilide in Laboratory Research

Abstract This document provides a comprehensive technical guide on the experimental applications of 2',5'-Dimethoxyacetoacetanilide (CAS No. 6375-27-5), a versatile chemical intermediate. Primarily recognized for its rol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the experimental applications of 2',5'-Dimethoxyacetoacetanilide (CAS No. 6375-27-5), a versatile chemical intermediate. Primarily recognized for its role as a coupling component in the synthesis of azo dyes and pigments, its utility in synthetic organic chemistry is well-established. These notes detail not only the established protocols for its synthesis and application in colorant manufacturing but also explore its potential in preliminary biological screening assays, providing researchers with a robust framework for its use in the laboratory.

Introduction and Physicochemical Profile

2',5'-Dimethoxyacetoacetanilide is an aromatic organic compound belonging to the acetoacetanilide family. Its molecular structure, featuring a reactive methylene group flanked by two carbonyl groups and a dimethoxy-substituted phenyl ring, makes it an excellent precursor in various condensation reactions. The electron-donating methoxy groups on the aniline moiety influence the electronic properties of the molecule, which is a critical factor in its primary application as a coupling agent for producing specific, high-performance colorants. While its industrial use is well-documented, its potential in broader laboratory research, particularly in medicinal chemistry and material science, remains an area ripe for exploration.

Table 1: Physicochemical Properties of 2',5'-Dimethoxyacetoacetanilide

PropertyValueSource
CAS Number 6375-27-5[1]
Molecular Formula C₁₂H₁₅NO₄[2]
Molecular Weight 237.25 g/mol [2]
Appearance White to Almost white powder/crystal[1]
Melting Point 67-68 °C[1][2]
Boiling Point 410.0 ± 40.0 °C (Predicted)[2]
Density 1.182 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Methanol[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Laboratory Safety and Handling

Proper handling of 2',5'-Dimethoxyacetoacetanilide is essential for laboratory safety. Based on data for structurally related acetoacetanilides, the following precautions are recommended.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid:

    • If Swallowed: Rinse mouth and seek medical attention. Harmful if swallowed.[5][6]

    • In Case of Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • If Inhaled: Move the person to fresh air.[3]

Application Note I: Synthesis of 2',5'-Dimethoxyacetoacetanilide

Principle and Mechanism

The synthesis of acetoacetanilides is most commonly achieved through the acetoacetylation of an aniline derivative. The protocol described here is adapted from established methods for analogous compounds, such as 4'-Chloro-2',5'-dimethoxyacetoacetanilide.[8][9] The reaction involves the nucleophilic attack of the amino group of 2,5-dimethoxyaniline on one of the carbonyl carbons of diketene, leading to the opening of the diketene ring and the formation of the final acetoacetanilide product.

DOT Diagram: Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - 2,5-Dimethoxyaniline - Acetic Acid (Solvent) - Diketene add_aniline Add 2,5-Dimethoxyaniline to Acetic Acid in Reactor prep_reagents->add_aniline heat Heat to 50-60°C add_aniline->heat drip_diketene Dripwise Addition of Diketene (Molar Ratio 1:1.05) heat->drip_diketene incubate Incubate for 1-2 hours at 50-60°C drip_diketene->incubate cool Cool to 0-5°C to Precipitate Product incubate->cool Reaction Complete tlc TLC Monitoring incubate->tlc In-process check filter Filter the Slurry cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product Final Product: 2',5'-Dimethoxyacetoacetanilide dry->product nmr NMR for Structure Confirmation product->nmr

Caption: Workflow for the synthesis of 2',5'-Dimethoxyacetoacetanilide.

Step-by-Step Protocol
  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a heating mantle.

  • Reagent Addition: Charge the reactor with a suitable solvent, such as acetic acid. Add 2,5-dimethoxyaniline to the solvent with stirring. The choice of an acidic solvent like acetic acid can catalyze the reaction and keep the aniline derivative in solution.[9]

  • Temperature Control: Heat the mixture to a controlled temperature, typically between 50°C and 60°C. This temperature provides sufficient energy to overcome the activation barrier without promoting significant side reactions.[10]

  • Diketene Addition: Add diketene dropwise to the mixture over a period of 1 to 2 hours. A slight molar excess of diketene (e.g., a molar ratio of aniline to diketene of 1:1.05) is often used to ensure complete conversion of the aniline.[8] This slow addition is critical to control the exothermic reaction.

  • Incubation: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 1 to 2 hours to ensure the reaction goes to completion.[8]

  • Precipitation: Cool the reaction mixture rapidly to 0-5°C in an ice bath. The product, being less soluble at lower temperatures, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified product under vacuum at 50-60°C to yield 2',5'-Dimethoxyacetoacetanilide as a white or off-white solid.

  • Validation: Confirm product identity and purity using techniques such as Thin-Layer Chromatography (TLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Note II: Azo Pigment Synthesis

Principle and Mechanism

2',5'-Dimethoxyacetoacetanilide serves as a "coupling component" in the synthesis of azo pigments.[11] The process involves two main stages: diazotization and azo coupling. In the first stage, a primary aromatic amine is converted into a diazonium salt using nitrous acid. In the second stage, this electrophilic diazonium salt reacts with the electron-rich carbon of the active methylene group in 2',5'-Dimethoxyacetoacetanilide. This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the pigment's color.[12]

DOT Diagram: Azo Coupling Mechanism

Caption: Mechanism of electrophilic azo coupling reaction.

Step-by-Step Protocol: Synthesis of a Diarylide Yellow Pigment

This protocol provides a representative method for synthesizing a pigment analogous to C.I. Pigment Yellow 83, using 2',5'-Dimethoxyacetoacetanilide as the coupling component.[12]

Part A: Diazotization of 3,3'-Dichlorobenzidine

  • Acidic Solution: In a beaker, prepare a solution of hydrochloric acid in water. Add 3,3'-dichlorobenzidine dihydrochloride and stir to form a fine suspension.

  • Cooling: Cool the suspension to 0-5°C using an ice-salt bath. Maintaining a low temperature is crucial as diazonium salts are unstable at higher temperatures.

  • Nitrite Addition: Slowly add a solution of sodium nitrite in water dropwise, keeping the tip of the addition funnel below the surface of the liquid. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper). This forms the tetra-azotized 3,3'-dichlorobenzidine.

Part B: Preparation of the Coupling Component

  • Alkaline Solution: In a separate, larger reactor, dissolve 2',5'-Dimethoxyacetoacetanilide in an aqueous solution of sodium hydroxide. This deprotonates the active methylene group, forming the enolate anion and making it highly reactive for coupling.[1]

  • Additives: Surfactants or dispersing agents may be added at this stage to control the particle size and physical form of the final pigment.

Part C: Azo Coupling Reaction

  • Coupling: Slowly add the cold diazonium salt solution from Part A to the coupling component solution from Part B with vigorous stirring.

  • pH Control: Carefully monitor and maintain the pH of the reaction mixture within a weakly acidic to neutral range (e.g., pH 4.0-6.0) by adding a buffer like sodium acetate. The pH is critical for the coupling rate and to prevent unwanted side reactions.

  • Reaction Completion: Stir the mixture for several hours to ensure the coupling reaction is complete. The formation of the colored pigment will be visually apparent.

  • Heating: Gently heat the pigment slurry (e.g., to 80-90°C) for a short period. This step helps in pigment crystallization, improving its stability and coloristic properties.

  • Isolation and Purification: Filter the hot slurry, wash the pigment cake thoroughly with water until free of soluble salts, and then dry it in an oven.

Application Note III: Protocols for Preliminary Biological Screening (Exploratory)

While the primary application of 2',5'-Dimethoxyacetoacetanilide is in synthesis, its chemical structure contains moieties found in biologically active molecules.[13] This suggests potential utility in screening assays. The following are standard, exploratory protocols for assessing foundational biological activities.

Rationale

The presence of an aromatic system and amide linkage suggests that the compound could be evaluated for a range of biological activities. Preliminary in-vitro screening is a cost-effective first step to identify any potential therapeutic properties.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger.[14]

  • Preparation: Prepare a stock solution of the test compound (2',5'-Dimethoxyacetoacetanilide) in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid can be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Protocol: MTT Assay (Cytotoxicity)

This colorimetric assay assesses the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2',5'-Dimethoxyacetoacetanilide (dissolved in DMSO and diluted in cell culture medium) for 48 or 72 hours. Include an untreated control and a vehicle (DMSO) control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (concentration that inhibits 50% of cell growth).

Conclusion

2',5'-Dimethoxyacetoacetanilide is a valuable chemical intermediate with a well-defined role in the synthesis of azo pigments. The protocols provided herein offer a reliable framework for its laboratory synthesis and its application as a coupling component. Furthermore, this guide presents standardized protocols for exploring the compound's potential biological activities, encouraging researchers to investigate its properties beyond its traditional applications and potentially uncover new uses in medicinal chemistry or material science.

References

  • Title: The Crucial Role of 4'-Chloro-2',5'-Dimethoxyacetoacetanilide in Modern Pigment Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Alchemy of Color: How 4'-Chloro-2',5'-Dimethoxyacetoacetanilide Drives Pigment Yellow 83 Excellence Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Safety data sheet according to 1907/2006/EC, Article 31 Source: CPAchem URL: [Link]

  • Title: Cas 97-36-9,2',4'-Dimethylacetoacetanilide Source: lookchem URL: [Link]

  • Title: CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide Source: Google Patents URL
  • Title: CN111285779A - Method for preparing high-quality 2, 5-dimethoxy-4-chloroacetoacetanilide Source: Google Patents URL
  • Title: AcetoAcet-2,5-dimethoxy-4-chloroanilide Source: ChemBK URL: [Link]

  • Title: 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 Source: PubChem URL: [Link]

  • Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: MDPI URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Pharmaceutical Potential of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile and Rationale for Investigation

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is an organic solid with the molecular formula C₁₂H₁₅NO₄[1][2]. Its structure features two key regions of interest for medicinal chemistry:

  • The 3-Oxobutanamide (Acetoacetamide) Moiety: This β-ketoamide group is a versatile scaffold. Acetoacetamide and its derivatives are recognized building blocks for various heterocyclic compounds and have been incorporated into molecules exhibiting anti-inflammatory, anticancer, and antimicrobial properties[3][4][5]. The acetamide functional group is a cornerstone in many pharmaceuticals, often used to modulate pharmacokinetic parameters or engage in specific target binding[3][6].

  • The 2,5-Dimethoxyphenyl Group: This substituted aniline ring is derived from 2,5-dimethoxyaniline, a known intermediate for pharmaceuticals and other bioactive compounds[7][8]. The presence and position of electron-donating methoxy groups can significantly influence a molecule's antioxidant capacity, metabolic stability, and receptor interactions[9][10]. Derivatives of methoxy-substituted anilines have been investigated for a range of activities, including antiproliferative and antibacterial effects[9][11].

Given this structural precedent, we hypothesize that N-(2,5-dimethoxyphenyl)-3-oxobutanamide may possess latent bioactivity relevant to oncology, inflammation, or infectious diseases. The following sections provide the necessary protocols to begin a systematic evaluation of this compound.

Logical Workflow for Preliminary Drug Discovery

The initial investigation of a novel chemical entity (NCE) like N-(2,5-dimethoxyphenyl)-3-oxobutanamide should follow a structured, tiered approach. This workflow maximizes data generation while conserving resources, starting with broad cytotoxicity screening before moving to more specific, hypothesis-driven assays.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Decision & Next Steps Compound Test Compound N-(2,5-dimethoxyphenyl) -3-oxobutanamide Purity Purity & Characterization (NMR, LC-MS) Compound->Purity Solubility Solubility Assessment (DMSO, PBS) Purity->Solubility MTT Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT Assay) Solubility->MTT Data1 Determine IC50 on Cancer & Normal Cell Lines MTT->Data1 COX2 Protocol 2: Anti-Inflammatory Screen (e.g., COX-2 Assay) Data1->COX2 If cytotoxic to cancer cells MIC Protocol 3: Antibacterial Screen (e.g., MIC Assay) Data1->MIC If cytotoxic to cancer cells Analysis Data Analysis & Structure-Activity Relationship (SAR) Insight Data1->Analysis Data2 Determine COX-2 IC50 COX2->Data2 Data3 Determine MIC Values MIC->Data3 Data2->Analysis Data3->Analysis GoNoGo Go/No-Go Decision for Lead Optimization Analysis->GoNoGo

Caption: General workflow for the initial pharmaceutical evaluation of a novel compound.

Application Protocols

The following protocols are foundational for characterizing the primary biological effects of a test compound.

Protocol 1: In Vitro Cytotoxicity and Antiproliferative Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][12] This is a critical first step to identify any potential anticancer effects and to establish a non-toxic concentration range for subsequent cell-based assays.

Materials:

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (test compound)

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Non-cancerous human cell line (e.g., HEK-293 embryonic kidney) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and dilute cells in complete medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • MTT Assay Execution:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

start Start: Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 prepare Prepare Serial Dilutions of Test Compound incubate1->prepare treat Treat Cells with Compound (48-72h Incubation) prepare->treat add_mtt Add MTT Reagent (3-4h Incubation) treat->add_mtt dissolve Remove Medium, Add DMSO to Dissolve Formazan add_mtt->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay protocol.

Protocol 2: Evaluation of Anti-Inflammatory Potential (In Vitro COX-2 Inhibition Assay)

Rationale: The acetamide scaffold is present in certain non-steroidal anti-inflammatory drugs (NSAIDs) that function as Cyclooxygenase-2 (COX-2) inhibitors[6]. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. An in vitro assay is a direct method to test the hypothesis that N-(2,5-dimethoxyphenyl)-3-oxobutanamide has anti-inflammatory properties via this mechanism.

Materials:

  • Human COX-2 enzyme kit (commercially available, e.g., from Cayman Chemical)

  • Arachidonic acid (substrate)

  • Celecoxib (positive control COX-2 inhibitor)

  • Assay buffer

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (test compound)

  • 96-well plate, microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions for the COX-2 inhibitor screening kit.

    • Prepare a 10 mM stock of the test compound in DMSO. Create serial dilutions in assay buffer to achieve a range of test concentrations.

  • Assay Procedure:

    • To appropriate wells in a 96-well plate, add:

      • 150 µL of assay buffer

      • 10 µL of heme

      • 10 µL of COX-2 enzyme

      • 10 µL of the test compound dilution (or Celecoxib for positive control, or buffer for 100% activity control).

    • Gently shake and incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 10 µL of arachidonic acid to all wells to initiate the enzymatic reaction.

    • Incubate for 2 minutes at 37°C.

  • Detection and Data Analysis:

    • The assay kit will include a colorimetric or fluorometric probe that reacts with the prostaglandin product. Follow the kit's instructions for stopping the reaction and developing the signal.

    • Read the absorbance or fluorescence on a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus log concentration and determine the IC₅₀ value.

Protocol 3: Assessment of Antibacterial Activity (Broth Microdilution for MIC)

Rationale: N-aryl-3-oxobutanamide derivatives have demonstrated potential as antibacterial agents[5]. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound, prepared as a stock in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile 96-well microtiter plates

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform 2-fold serial dilutions by transferring 50 µL from one column to the next across the plate.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 37°C for 16-20 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed[5].

Data Summary and Interpretation

All quantitative data should be tabulated for clear comparison. The results will guide the next steps in the drug discovery process.

Assay Metric Cell Line / Organism Result for Test Compound Interpretation / Next Step
MTT Cytotoxicity IC₅₀ (µM)MCF-7 (Cancer)Experimental ValueA low IC₅₀ (<10 µM) suggests potent antiproliferative activity.
IC₅₀ (µM)HEK-293 (Normal)Experimental ValueA high IC₅₀ here compared to cancer cells indicates selectivity. Proceed to mechanism of action studies.
COX-2 Inhibition IC₅₀ (µM)Human COX-2 EnzymeExperimental ValueA low IC₅₀ suggests potential as a direct anti-inflammatory agent. Compare to Celecoxib.
Antibacterial Screen MIC (µg/mL)S. aureusExperimental ValueA low MIC indicates antibacterial activity. Proceed to test against a broader panel of bacteria, including resistant strains.
MIC (µg/mL)E. coliExperimental ValueActivity against both Gram-positive (S. aureus) and Gram-negative (E. coli) suggests broad-spectrum potential.

Hypothetical Mechanism of Action

While the true mechanism of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is unknown, related acetamide derivatives have been shown to modulate key inflammatory pathways such as NF-κB[3]. Should initial screening show anti-inflammatory or anticancer activity, investigating its effect on such pathways would be a logical next step.

Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades Complex IκBα / NF-κB (Inactive Cytoplasmic Complex) IkB->Complex NFkB NF-κB (p65/p50) NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates to Complex->NFkB Releases Genes Pro-inflammatory Genes (COX-2, IL-6, etc.) Nucleus->Genes Activates Transcription Compound Hypothetical Action of Test Compound Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by an acetamide derivative.

References

  • Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • LookChem. (n.d.). Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4). Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]

  • In Vivo. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]

  • World Of Dyes. (2013). N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • ChemBK. (2024). N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

Sources

Method

step-by-step protocol for the purification of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

An Application Note for Drug Development Professionals and Researchers Protocol for the Purification of N-(2,5-dimethoxyphenyl)-3-oxobutanamide Abstract N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a ke...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Protocol for the Purification of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Abstract

N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a key chemical intermediate, primarily utilized in the synthesis of high-performance azo pigments and dyes, such as C.I. Pigment Yellow 87.[1][2] The purity of this acetoacetanilide derivative is paramount as it directly influences the yield, color fastness, and overall quality of the final colorant products.[3] This application note provides a comprehensive, step-by-step protocol for the purification of crude N-(2,5-dimethoxyphenyl)-3-oxobutanamide via recrystallization. The protocol is designed for researchers, chemists, and process development professionals, offering detailed explanations for each step to ensure both procedural success and a foundational understanding of the purification principles involved.

Introduction and Scientific Background

The industrial synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is typically achieved through the acetoacetylation of 2,5-dimethoxyaniline.[1] This reaction is commonly performed via one of two primary routes:

  • Condensation with Ethyl Acetoacetate: A classic method involving the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate at elevated temperatures.[4]

  • Acylation with Diketene: A more rapid and often higher-yielding alternative where 2,5-dimethoxyaniline is acylated using diketene, an important industrial intermediate.[5][6]

Regardless of the synthetic route, the resulting crude product mixture inevitably contains unreacted starting materials (2,5-dimethoxyaniline), by-products from side reactions, and residual solvents. These impurities can interfere with subsequent reactions, such as diazotization and coupling, leading to inferior pigment quality.[3] Therefore, a robust purification step is essential. Recrystallization is the most effective and widely used method for purifying solid organic compounds like N-(2,5-dimethoxyphenyl)-3-oxobutanamide, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[7][8][9]

Physicochemical Properties of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

A thorough understanding of the compound's physical properties is critical for designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 6375-27-5[1][10]
Molecular Formula C₁₂H₁₅NO₄[1][11]
Molecular Weight 237.25 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 67-68 °C (Note: Some sources report 53-56 °C)[2][10]
Boiling Point 410.0 °C at 760 mmHg (Predicted)[1][2]
Solubility Soluble in methanol[2]

Purification Workflow Overview

The purification process follows a logical sequence designed to systematically remove impurities and isolate the pure crystalline product.

Purification_Workflow Crude Crude Product (N-(2,5-dimethoxyphenyl)-3-oxobutanamide + Impurities) Dissolution Step 1: Dissolution (Dissolve in minimum hot methanol) Crude->Dissolution HotFilt Step 2: Hot Filtration (Remove insoluble impurities) Dissolution->HotFilt If solids remain Crystallization Step 3: Crystallization (Slow cooling to form pure crystals) Dissolution->Crystallization If solution is clear HotFilt->Crystallization Isolation Step 4: Isolation (Vacuum filtration to collect crystals) Crystallization->Isolation Washing Step 5: Washing (Rinse with cold methanol) Isolation->Washing Drying Step 6: Drying (Remove residual solvent under vacuum) Washing->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Workflow for the recrystallization of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Detailed Step-by-Step Purification Protocol

This protocol is based on the principle of recrystallization. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Methanol has been identified as a suitable solvent for this compound.[2]

Materials and Equipment
  • Crude N-(2,5-dimethoxyphenyl)-3-oxobutanamide

  • Methanol (Reagent Grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Büchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Pre-heated glass funnel (for hot filtration, if needed)

  • Spatula and glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Experimental Procedure

Step 1: Dissolution of the Crude Product

  • Place the crude N-(2,5-dimethoxyphenyl)-3-oxobutanamide into an Erlenmeyer flask.

  • Add a magnetic stir bar.

  • Add a small volume of methanol, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with continuous stirring.

  • Add methanol in small portions until the solid completely dissolves.[12]

    • Expert Insight: The key is to use the minimum amount of hot solvent necessary for complete dissolution. Using excess solvent will reduce the final yield, as more of the product will remain dissolved in the mother liquor upon cooling.[13]

Step 2: Hot Filtration (Conditional)

  • This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution.

  • Pre-heat a separate Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

  • Quickly pour the hot, saturated solution through the pre-heated funnel into the clean, hot flask.

    • Causality: Pre-heating the apparatus prevents the dissolved product from crystallizing prematurely on the cooler surfaces of the funnel or filter paper, which would clog the filter and decrease the yield.[7][12]

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source.

  • Cover the flask with a watch glass or loosely plugged with cotton to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature.

    • Expert Insight: Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer. Rapid cooling traps impurities within the crystal lattice, resulting in a less pure product.[13]

  • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

Step 4: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of cold methanol to ensure it seals against the funnel.

  • Turn on the vacuum source.

  • Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

Step 5: Washing the Crystals

  • With the vacuum still applied, wash the collected crystals with a small amount of ice-cold methanol.

    • Causality: The wash step removes the residual mother liquor, which contains the dissolved impurities. Using cold solvent is critical to minimize redissolving the purified product crystals.[12]

  • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

Step 6: Drying the Final Product

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.

    • Trustworthiness: Drying to a constant weight ensures all residual solvent has been removed, which is critical for accurate yield calculations and for preventing solvent interference in subsequent reactions.

Validation and Characterization

To validate the success of the purification, the final product should be characterized.

ParameterMethodExpected Result
Purity Melting Point DeterminationA sharp melting point range close to the literature value (e.g., 67-68 °C). A broad or depressed melting point indicates the presence of impurities.[9]
Yield Gravimetric AnalysisCalculate the percent yield: (mass of pure product / mass of crude product) x 100%.
Identity Spectroscopy (FTIR, ¹H NMR)The spectra should match the known structure of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

References

  • Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. Google Cloud.
  • N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9. Benchchem.
  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide - Chemical Synthesis Database. Chemical Synthesis Database.
  • Recrystallization of Pure Acetanilide. Scribd.
  • N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE. ChemBK.
  • GRP 7 Re Crystallization of Pure Acetanilide. Scribd.
  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4). PubChemLite.
  • Diketene - Wikipedia. Wikipedia.
  • Recrystallization Of Acetanilide From Aniline. Cram.
  • Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. Benchchem.
  • Recrystallization of Acetanilide. YouTube. Available at: [Link]

  • Diketene in Dye Synthesis: Enhancing Color and Performance. Medium.
  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri.
  • Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Benchchem.

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Application

Application Note: Comprehensive Analytical Characterization of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Introduction N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a key intermediate compound utilized in the chemical industry, notably in the synthesis of specialized pigments like C.I. Pigment Yellow 87.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a key intermediate compound utilized in the chemical industry, notably in the synthesis of specialized pigments like C.I. Pigment Yellow 87.[1] Its molecular structure, featuring a β-ketoamide moiety and a dimethoxy-substituted aryl ring, dictates its chemical reactivity and physical properties.[2] The rigorous characterization of this compound is paramount to ensure batch-to-batch consistency, high purity, and stability, which are critical for its downstream applications in research and manufacturing.

This guide provides a suite of detailed analytical protocols for the comprehensive characterization of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals to confirm the structural identity, assess purity, and understand the thermal behavior of the compound. The narrative emphasizes the causality behind experimental choices, providing a framework for robust and reliable analysis.

Compound Properties:

PropertyValueSource(s)
CAS Number 6375-27-5[1][3]
Molecular Formula C₁₂H₁₅NO₄[1][3][4][5]
Molecular Weight 237.25 g/mol [1][3]
Appearance White crystalline powder / Solid[1][4]
Melting Point 53-68 °C[3][6]
Boiling Point 410.0 °C (Predicted)[1][6]
Density 1.182 g/cm³ (Predicted)[1][6]

Spectroscopic Characterization: Structural Elucidation and Verification

Spectroscopic techniques are foundational for confirming the chemical structure of a molecule. For N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a combination of NMR, FTIR, and Mass Spectrometry provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A key structural feature of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is its β-dicarbonyl system, which can exist in equilibrium between two tautomeric forms: the keto form and the enol form.[2][7] This keto-enol tautomerism is a crucial concept, as it results in two distinct sets of signals in the NMR spectrum, with the ratio of the two forms being dependent on factors like solvent polarity and temperature.[2][8][9] Recognizing this phenomenon is essential for accurate spectral interpretation.

Keto-Enol Tautomerism of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Caption: Equilibrium between the keto and enol tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of N-(2,5-dimethoxyphenyl)-3-oxobutanamide and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for both nuclei should be employed.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts (δ) to predicted values. The ratio of keto to enol forms can be determined by comparing the integration of unique signals from each tautomer (e.g., the CH₂ signal of the keto form vs. the vinyl CH signal of the enol form).[10]

Predicted NMR Data (in CDCl₃):

Assignment (Keto Form)Predicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
CH₃ (acetyl)~2.3~30
CH₂~3.6~50
OCH₃ (x2)~3.8, ~3.9~56
Ar-H~6.8 - 8.2~110 - 150
NH~9.5 (broad)-
C=O (amide)-~165
C=O (ketone)-~202
Assignment (Enol Form) Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
CH₃ (enol)~2.1~22
Vinyl CH~5.5~98
Enol OH~12-14 (very broad)-

Note: Predicted values are estimates. Actual chemical shifts may vary based on experimental conditions.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum will show characteristic absorption bands for the amide, ketone, ether, and aromatic functionalities in the target compound.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3300 - 3100N-H Stretch (Amide)
3100 - 3000C-H Stretch (Aromatic)
3000 - 2850C-H Stretch (Aliphatic)
~1715C=O Stretch (Ketone)
~1670C=O Stretch (Amide I)
1600 - 1450C=C Stretch (Aromatic)
~1540N-H Bend (Amide II)
1250 - 1000C-O Stretch (Ether)
Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique ideal for confirming the molecular weight via protonated adducts, while Electron Ionization (EI) is a higher-energy technique that produces characteristic fragment ions.

Protocol for LC-MS (ESI) Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., QTOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass of the compound.

Expected m/z Values from ESI-MS:

AdductTheoretical m/z
[M+H]⁺238.1074
[M+Na]⁺260.0893
[M+K]⁺276.0633
[M-H]⁻236.0928

(Data derived from predicted values)[5]

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the main compound from any impurities, by-products, or starting materials, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Principle and Rationale: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of moderately polar organic compounds. A C18 stationary phase is chosen for its versatility in retaining such compounds, while a gradient elution using a mixture of acidified water and an organic solvent (acetonitrile) ensures the efficient separation of components with varying polarities. UV detection is suitable due to the presence of the aromatic chromophore.

Protocol for RP-HPLC Purity Analysis:

  • Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[10]

  • Method Execution: Equilibrate the HPLC system with the initial mobile phase conditions. Inject 10 µL of the sample and run the gradient method.[12]

  • Data Analysis: Integrate the area of all observed peaks. Calculate the purity of the main peak as a percentage of the total peak area.

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

(Method adapted from similar compounds)[10][13][14]

Thermal Analysis

Thermal analysis techniques provide critical information about the material's physical properties and stability as a function of temperature.[15]

Differential Scanning Calorimetry (DSC)

Principle and Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and melting range of a crystalline solid. A sharp, well-defined melting endotherm is indicative of high purity, whereas a broad peak suggests the presence of impurities or amorphous content.[10][16]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.[10]

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10]

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The onset temperature is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

Principle and Rationale: TGA measures the change in mass of a sample as a function of temperature. This analysis is used to assess the thermal stability of the compound and identify the temperature at which decomposition begins.[15]

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[10]

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature well above the expected decomposition point.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.[17]

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. The following workflow illustrates a systematic approach to validating the identity, purity, and stability of a new batch of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Caption: Integrated workflow for complete compound characterization.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the complete and reliable characterization of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. By integrating spectroscopic, chromatographic, and thermal analyses, researchers and quality control professionals can confidently verify the structural identity, quantify the purity, and assess the thermal stability of this important chemical intermediate. Adherence to these methodologies ensures high-quality material suitable for the demanding requirements of pigment synthesis and other advanced applications.

References

  • ResearchGate. (2025). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. Available at: [Link]

  • ChemBK. (2024). N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. Available at: [Link]

  • Chemical Synthesis Database. (2025). N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide on Newcrom R1 HPLC column. Available at: [Link]

  • ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Available at: [Link]

  • ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Available at: [Link]

  • PubChemLite. (n.d.). N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4). Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]

  • SIELC Technologies. (2018). N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Available at: [Link]

  • OUCI. (n.d.). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. Available at: [Link]

  • European Journal of Pharmaceutical Sciences. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

  • ResearchGate. (n.d.). Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2018). Development and validation of a stability indicating and lcms compatible uplc method for estimation. Available at: [Link]

  • SpectraBase. (n.d.). N,N-Diethyl-3-oxobutanamide - Optional[FTIR] - Spectrum. Available at: [Link]

  • R Discovery. (1997). Use of sub-ambient DSC to complement conventional DSC and TG. Available at: [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available at: [Link]

  • ResearchGate. (n.d.). Reactivity parameters taken from DSC/TGA data for typical n Al powder.... Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. Available at: [Link]

  • OUCI. (n.d.). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Available at: [Link]

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Method

The Versatile Role of N-(2,5-dimethoxyphenyl)-3-oxobutanamide in Synthesis: A Guide for Chemical Researchers

Introduction: Unveiling a Key Synthetic Building Block N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a notable acetoacetanilide derivative, stands as a pivotal intermediate in the landscape of organic synthesis. Its strategic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a notable acetoacetanilide derivative, stands as a pivotal intermediate in the landscape of organic synthesis. Its strategic importance is most pronounced in the manufacturing of high-performance azo pigments, where it serves as a core structural component. This guide provides an in-depth exploration of the chemical properties, synthesis, and principal applications of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, offering detailed protocols for its utilization in laboratory and industrial settings. Beyond its role in pigment creation, its reactive nature opens avenues for its use in the synthesis of various heterocyclic compounds, making it a subject of interest for pharmaceutical and materials science research.

This document is crafted to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile chemical intermediate. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and safety.

Chemical and Physical Properties

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a white to off-white crystalline powder. A thorough understanding of its physical and chemical characteristics is essential for its effective application and safe handling.

PropertyValueReference
CAS Number 6375-27-5[1][2]
Molecular Formula C₁₂H₁₅NO₄[1][2]
Molecular Weight 237.25 g/mol [1][2]
Melting Point 53-56 °C[2]
Boiling Point 410 °C at 760 mmHg[1]
Density 1.182 g/cm³[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in certain organic solvents.[3]

Core Application: Azo Pigment Synthesis

The primary industrial application of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is as a coupling component in the synthesis of azo pigments.[1] Azo pigments are characterized by the presence of the azo group (-N=N-) and are widely used due to their vibrant colors and good stability. The synthesis is a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with N-(2,5-dimethoxyphenyl)-3-oxobutanamide.[2][4]

Reaction Workflow: From Precursors to Pigment

The overall workflow for the synthesis of an azo pigment using N-(2,5-dimethoxyphenyl)-3-oxobutanamide can be visualized as a sequential process, beginning with the preparation of the diazonium salt and culminating in the formation of the final pigment.

Azo_Pigment_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification AromaticAmine Primary Aromatic Amine (e.g., Dichloroaniline) DiazoniumSalt Diazonium Salt Solution AromaticAmine->DiazoniumSalt Reacts with NaNO2_HCl Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) NaNO2_HCl->DiazoniumSalt IceBath1 Ice Bath (0-5 °C) IceBath1->DiazoniumSalt  Maintained at AzoPigment Azo Pigment Precipitate DiazoniumSalt->AzoPigment  Couples with Intermediate N-(2,5-dimethoxyphenyl)-3-oxobutanamide Solution Intermediate->AzoPigment Base Alkaline Medium (e.g., NaOH) Base->Intermediate Dissolved in IceBath2 Ice Bath (0-5 °C) IceBath2->AzoPigment  Maintained at Filtration Vacuum Filtration AzoPigment->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying FinalPigment Purified Azo Pigment Drying->FinalPigment

Caption: General workflow for azo pigment synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

This protocol outlines the synthesis of the title compound from 2,5-dimethoxyaniline and an acetoacetylating agent.

Materials and Reagents:

  • 2,5-dimethoxyaniline

  • Ethyl acetoacetate or Diketene

  • Toluene (or other suitable solvent)

  • Catalyst (e.g., a weak acid or base, optional)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethoxyaniline in toluene.

  • Addition of Acetoacetylating Agent: Slowly add an equimolar amount of ethyl acetoacetate to the stirred solution. If using diketene, it should be added cautiously at a controlled temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Protocol 2: Synthesis of a Diarylide Yellow Pigment

This protocol details the synthesis of a diarylide yellow pigment using N-(2,5-dimethoxyphenyl)-3-oxobutanamide as the coupling component. The specific aromatic amine used for diazotization will determine the final pigment's properties. For a typical diarylide yellow, a substituted dichlorobenzidine is often used.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic amines and their diazonium salts are toxic and potentially carcinogenic. Handle with extreme care.

  • Diazonium salts can be explosive when dry. Always keep them in a cold aqueous solution.[5]

Part A: Diazotization of 3,3'-Dichlorobenzidine [6]

Materials and Reagents:

  • 3,3'-Dichlorobenzidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid (to quench excess nitrous acid)

  • Distilled water

  • Ice

Procedure:

  • Amine Slurry Preparation: In a beaker, create a slurry of 3,3'-dichlorobenzidine in water and concentrated hydrochloric acid. Stir vigorously to form a fine suspension.

  • Cooling: Cool the slurry to 0-5 °C in an ice-water bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[5]

  • Nitrite Solution: Prepare a solution of sodium nitrite in water and cool it in the ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution to the stirred amine slurry, ensuring the temperature does not exceed 5 °C.

  • Reaction Completion: Continue stirring for 30-60 minutes at 0-5 °C after the addition is complete.[6]

  • Quenching: Test for the presence of excess nitrous acid using starch-iodide paper. If positive, add a small amount of sulfamic acid until the test is negative. The resulting solution contains the tetrazotized 3,3'-dichlorobenzidine and should be used immediately.

Part B: Azo Coupling

Materials and Reagents:

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

  • Freshly prepared diazonium salt solution from Part A

  • Distilled water

  • Ice

Procedure:

  • Coupling Component Solution: In a separate large beaker, dissolve N-(2,5-dimethoxyphenyl)-3-oxobutanamide in an aqueous solution of sodium hydroxide.[7]

  • Precipitation: Reprecipitate the coupling component as a fine slurry by adding acetic acid to the solution. This increases the surface area for the coupling reaction.

  • Cooling: Cool this coupling slurry to 0-5 °C in an ice-water bath.

  • Azo Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold coupling slurry. A brightly colored precipitate of the azo pigment will form immediately.[7]

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolation: Isolate the pigment by vacuum filtration using a Buchner funnel.

  • Washing: Wash the pigment cake thoroughly with cold water until the filtrate is neutral and colorless to remove any unreacted salts and acids.

  • Drying: Dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.

Potential in Pharmaceutical Research: A Note on Bioactivation

While the primary application of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is in pigment synthesis, the broader class of azo compounds has relevance in drug development. Some azo compounds can act as prodrugs, which are activated in vivo. For instance, the azo linkage can be cleaved by azoreductases in the gut microbiota, releasing the constituent aromatic amines.[2] This mechanism has been explored for targeted drug delivery to the colon. Therefore, when designing novel compounds based on this scaffold for biological applications, it is crucial to consider the metabolic fate of the azo linkage and the potential bioactivity or toxicity of the resulting amine metabolites.

Advanced Applications: The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-esters or β-keto-amides and aryl diazonium salts. This reaction offers an alternative pathway for utilizing N-(2,5-dimethoxyphenyl)-3-oxobutanamide to create precursors for various heterocyclic compounds, such as indoles (via Fischer indole synthesis) and pyrazoles, which are common motifs in pharmaceuticals.[8]

Conceptual Workflow: Japp-Klingemann Reaction

This diagram illustrates the conceptual steps involved in a Japp-Klingemann reaction.

Japp_Klingemann cluster_reactants Reactants cluster_reaction Reaction cluster_downstream Potential Downstream Synthesis BetaKetoAmide N-(2,5-dimethoxyphenyl)-3-oxobutanamide Coupling Azo Coupling BetaKetoAmide->Coupling Deprotonation DiazoniumSalt Aryl Diazonium Salt DiazoniumSalt->Coupling Base Base (e.g., NaOEt) Base->BetaKetoAmide Cleavage Acyl Cleavage Coupling->Cleavage Hydrazone Hydrazone Product Cleavage->Hydrazone Indole Indole Synthesis (Fischer) Hydrazone->Indole Pyrazole Pyrazole Synthesis Hydrazone->Pyrazole

Caption: Conceptual workflow of the Japp-Klingemann reaction.

Conclusion

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a chemical intermediate of significant value, primarily in the synthesis of azo pigments. Its utility, however, extends to the creation of more complex molecules through reactions like the Japp-Klingemann reaction, highlighting its potential in broader synthetic chemistry, including pharmaceutical and materials science research. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile compound in their synthetic endeavors. A solid grasp of the underlying reaction mechanisms and careful attention to experimental conditions are paramount to achieving successful and reproducible outcomes.

References

  • Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. (n.d.). Geshem.
  • N-(2,4-Dimethylphenyl)-3-oxobutanamide 97-36-9 wiki. (n.d.). Guidechem.
  • Acetoacet-m-xylidide(97-36-9). (n.d.). ChemicalBook.
  • 2',4'-Dimethylacetoacetanilide | 97-36-9. (n.d.). ChemicalBook.
  • Japp–Klingemann reaction. (n.d.). In Wikipedia.
  • Material Safety Data Sheet - 2',4'-Dimethylacetoacetanilide. (n.d.). Cole-Parmer.
  • Acetoacet-M-Xylidide Manufacturer & Suppliers |ELRASA-AAMX. (n.d.). Elchemy.
  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide. (n.d.). Chemical Synthesis Database.
  • Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. (n.d.). Benchchem.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025, August 9). ResearchGate.
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
  • Diazotization Reaction Mechanism. (n.d.). Unacademy.
  • Aromatic Diazonium Salts. (n.d.). NPTEL Archive.
  • Azo coupling. (n.d.). In Wikipedia.
  • The Synthesis of Azo Dyes. (n.d.). Unknown Source.
  • Synthesis of an azo dye. (2021, May 12). YouTube.
  • Minimizing side reactions during the diazotization and coupling process. (n.d.). Benchchem.
  • Japp-Klingemann Reaction. (n.d.). chemeurope.com.
  • Diarylide yellow pigments. (n.d.). Google Patents.
  • Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. (2024, December 4). Unknown Source.
  • The continuous flow synthesis of azos. (2024, January 26). PMC - NIH.
  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. (n.d.). Top Quality Supplier.

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Application

Characterizing the Cellular Activity of N-aryl-3-oxobutanamide Compounds: A Guide to Cell-Based Assay Strategies

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold The N-aryl-3-oxobutanamide scaffold has emerged as a versatile framework in medicinal chemistry, with derivatives demonstrating a wide spectrum of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

The N-aryl-3-oxobutanamide scaffold has emerged as a versatile framework in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential anticancer and antibacterial properties.[1] The specific nature of the aryl substitution patterns profoundly influences the compound's potency and mechanism of action, making a systematic cellular characterization essential for any drug discovery program. Some derivatives have been shown to induce cytotoxicity in cancer cell lines, while others may modulate specific signaling pathways critical for cell survival and proliferation.[1]

This guide provides a comprehensive framework of application notes and detailed protocols for researchers, scientists, and drug development professionals engaged in characterizing the cellular effects of novel N-aryl-3-oxobutanamide compounds. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow, beginning with foundational viability and cytotoxicity assessments and progressing to more complex mechanistic studies. The causality behind each experimental step is explained, and every protocol is designed as a self-validating system with integrated quality controls, ensuring the generation of robust and reproducible data.

Part 1: Foundational Analysis - Assessing Viability and Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability and to quantify its cytotoxic potential. This establishes the concentration range for subsequent, more detailed mechanistic assays and provides a crucial top-level view of the compound's biological impact. Two complementary assays, the MTT and LDH assays, are recommended for a comprehensive initial assessment.

The Principle of Complementary Cytotoxicity Assays

It is critical to employ assays that measure different cellular endpoints to build a complete picture of a compound's effect.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[1] Mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cell viability .

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity—a hallmark of cytotoxicity. This provides a direct measure of cell death .

Using both assays allows for the differentiation between cytostatic effects (inhibition of proliferation without killing cells), which would show a low MTT signal but also low LDH release, and cytotoxic effects (direct cell killing), which would result in both a low MTT signal and high LDH release.

Critical First Step: Compound Preparation and Solubility

A common failure point in cell-based assays is compound precipitation. N-aryl-3-oxobutanamide compounds are often soluble in 100% dimethyl sulfoxide (DMSO), but can precipitate when diluted into aqueous cell culture medium.

Expert Insight: To mitigate precipitation, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. When preparing working concentrations, first perform serial dilutions in 100% DMSO. Then, add a small volume of the DMSO-diluted compound to the culture medium with vigorous mixing. The final concentration of DMSO in the cell culture should be kept constant across all wells and should not exceed a non-toxic level, typically ≤0.5%. Always include a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) to account for any effects of the solvent itself.

Experimental Protocols: MTT and LDH Assays

Table 1: Recommended Parameters for Initial Cytotoxicity Screening

ParameterRecommendationRationale
Cell Lines Panel of relevant cancer and/or normal cell linesTo assess selectivity and spectrum of activity.
Seeding Density 5,000 - 10,000 cells/well (96-well plate)Optimize for logarithmic growth over the assay duration.
Compound Conc. 8-point, 3-fold serial dilution (e.g., 100 µM to 0.045 µM)To generate a full dose-response curve for IC50 calculation.
Incubation Time 24, 48, and 72 hoursTo assess time-dependent effects.
Controls Untreated, Vehicle (DMSO), Positive (e.g., Staurosporine)Essential for data normalization and assay validation.

Protocol 1: MTT Assay for Cell Viability

Based on methods described by BenchChem and Abcam.[1][2]

  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-aryl-3-oxobutanamide compound in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

Based on methods described by BenchChem.

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT Assay protocol. It is highly recommended to run this assay on a parallel plate prepared at the same time.

  • Controls: Include the following additional controls:

    • Maximum LDH Release: A set of wells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.

    • Background: Culture medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).

Part 2: Mechanistic Elucidation - Probing for Apoptosis

If the foundational assays indicate cytotoxic activity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. This can be investigated by measuring two key hallmarks: the externalization of phosphatidylserine (PS) and the activation of executioner caspases.

The Hallmarks of Apoptosis
  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.[3] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells via flow cytometry.[3]

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is a central event in the apoptotic cascade.

Experimental Workflow for Apoptosis Detection

G cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays seed Seed Cells in 6-well plates treat Treat with N-aryl-3-oxobutanamide (IC50 concentration range) seed->treat control Include Vehicle (DMSO) and Positive (e.g., Staurosporine) Controls treat->control harvest Harvest Cells (Adherent + Supernatant) control->harvest

Detailed Protocols for Apoptosis Assays

Protocol 3: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This protocol combines methods from leading suppliers to ensure robust differentiation of cell populations.[3][4]

  • Cell Culture and Treatment: Seed 1-5 x 10^5 cells in 6-well plates. After 24 hours, treat with the N-aryl-3-oxobutanamide compound at concentrations around the predetermined IC50 for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating cells (from the medium) and adherent cells (by gentle trypsinization). Combine them and centrifuge at 670 x g for 5 minutes. This step is crucial to avoid losing the apoptotic cell population, which may have detached.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer per sample.

  • Staining: Add 5 µL of FITC Annexin V and 1-5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[4]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4][5]

  • Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[4]

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Caspase-Glo® 3/7 Activity Assay

This "add-mix-measure" protocol is ideal for a plate-based, quantitative assessment of executioner caspase activity.[1][6][7]

  • Assay Setup: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat with compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.[6][8] Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours. The "glow-type" signal is stable, providing flexibility.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Luminescence is directly proportional to the amount of caspase-3/7 activity. Normalize the data to the vehicle control to determine the fold-change in caspase activation.

Part 3: Assessing Effects on Cell Growth - Proliferation Assays

Beyond cytotoxicity, N-aryl-3-oxobutanamide compounds may inhibit cell growth without inducing cell death (a cytostatic effect). It is therefore essential to directly measure cell proliferation. The Bromodeoxyuridine (BrdU) incorporation assay is a gold-standard method for this purpose.

Principle of the BrdU Incorporation Assay

BrdU is a synthetic analog of thymidine. When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle by actively proliferating cells.[9] An antibody specific for BrdU is then used to detect the incorporated analog, providing a direct measure of DNA synthesis and, by extension, cell proliferation.

Protocol 5: BrdU Cell Proliferation Microplate Assay

This colorimetric protocol is adapted for a 96-well plate format.[9][10][11]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the N-aryl-3-oxobutanamide compound for a period that allows for at least one cell doubling (e.g., 24-48 hours).

  • BrdU Labeling: Add 10X BrdU solution to each well for a final concentration of 1X. Incubate the plate at 37°C for 2-4 hours to allow for incorporation into the DNA of dividing cells.[9][10]

  • Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA, which is essential for the anti-BrdU antibody to access the incorporated BrdU.[9][10]

  • Antibody Incubation:

    • Remove the fixing solution and add 100 µL of 1X BrdU Detection Antibody solution. Incubate for 1 hour at room temperature with gentle shaking.[10]

    • Wash the wells twice with 1X Wash Buffer.

    • Add 100 µL of 1X HRP-linked secondary antibody solution and incubate for 1 hour at room temperature.[10]

    • Wash the wells three times with 1X Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate at room temperature (protected from light) for 5-30 minutes, allowing the color to develop.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated. Calculate the percentage of proliferation relative to the vehicle control.

Part 4: Advanced Characterization - Target Engagement and Pathway Analysis

Once the phenotypic effects of a compound are established (cytotoxic, apoptotic, anti-proliferative), the focus shifts to identifying its molecular target and mechanism of action. This is a critical step in drug development.

Verifying Intracellular Target Engagement

A compound's activity in a cell-based assay strongly implies it is cell-permeable, but it does not prove that it binds to its intended intracellular target. Target engagement assays provide this crucial confirmation.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle of ligand-induced thermal stabilization.[12][13] When a compound binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift to a higher melting temperature in the presence of the compound confirms target engagement.[12][14]

  • NanoBRET™ Target Engagement Assay: This is a live-cell, proximity-based assay that measures energy transfer (BRET) between a target protein fused to NanoLuc® Luciferase (donor) and a cell-permeable fluorescent tracer that binds the target (acceptor). A test compound that binds the target will competitively displace the tracer, leading to a measurable decrease in the BRET signal. This allows for quantitative measurement of compound affinity and occupancy in living cells.

Investigating Signaling Pathway Modulation

Many bioactive compounds, including some N-aryl amide derivatives, exert their effects by modulating key intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Western blotting is the workhorse technique for investigating these changes.

G cluster_upstream cluster_pathway cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt pAkt p-Akt (Active) mTOR mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound N-aryl-3-oxobutanamide (Hypothesized) Compound->PI3K Inhibits? Compound->Akt Inhibits?

Protocol 6: Western Blotting for PI3K/Akt Pathway Analysis

This protocol outlines the key steps for analyzing changes in protein phosphorylation, a hallmark of signaling pathway activation.

  • Cell Lysis: After treating cells with the compound for various times (e.g., 0, 15, 30, 60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of signaling proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the denatured proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. It is essential to use antibodies for both the phosphorylated (active) and total forms of the proteins (e.g., anti-p-Akt Ser473 and anti-total Akt). This allows for the assessment of changes in activation relative to the total amount of protein.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Total Akt) in compound-treated samples compared to the vehicle control would indicate inhibition of the pathway.

Conclusion: Building a Comprehensive Cellular Profile

The protocols and strategies outlined in this guide provide a robust, multi-faceted approach to characterizing the cellular effects of novel N-aryl-3-oxobutanamide compounds. By systematically progressing from broad phenotypic assessments of cytotoxicity and proliferation to detailed mechanistic studies of apoptosis and signaling pathway modulation, researchers can build a comprehensive biological profile. This logical, evidence-based workflow is fundamental to identifying promising lead candidates and elucidating their mechanisms of action, ultimately accelerating the drug discovery and development process.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Bosterbio. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (NCBI). [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. Agilent. [Link]

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  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • BrdU Cell Proliferation Assay Kit. BioVision. [Link]

  • BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. AURA Biotech. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. Eubopen. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information (NCBI). [Link]

  • BrdU Cell Proliferation Microplate Assay Kit User Manual. Elabscience. [Link]

  • CETSA. CETSA. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information (NCBI). [Link]

  • Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. National Center for Biotechnology Information (NCBI). [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Center for Biotechnology Information (NCBI). [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]

  • Quality Control of Cell Lines Using DNA as Target. MDPI. [Link]

  • Chapter 2: Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

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  • (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the.... ResearchGate. [Link]

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Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Introduction: The Strategic Value of N-(2,5-dimethoxyphenyl)-3-oxobutanamide in Heterocyclic Chemistry N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a versatile and highly functionalized starting material, poised at the cro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-(2,5-dimethoxyphenyl)-3-oxobutanamide in Heterocyclic Chemistry

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a versatile and highly functionalized starting material, poised at the crossroads of several critical synthetic pathways in medicinal and materials chemistry. Its unique architecture, combining a nucleophilic aniline ring bearing electron-donating methoxy groups with a reactive 1,3-dicarbonyl moiety, makes it an ideal precursor for the construction of a diverse array of heterocyclic scaffolds. These scaffolds, including quinolones, pyrazoles, and pyridones, are central to the development of new therapeutic agents, owing to their prevalence in a wide range of biologically active compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of key heterocyclic systems from N-(2,5-dimethoxyphenyl)-3-oxobutanamide. The methodologies presented herein are grounded in established name reactions and have been curated to provide researchers, scientists, and drug development professionals with a robust and reliable resource for their synthetic endeavors. Each protocol is accompanied by an explanation of the underlying chemical principles, ensuring a deep understanding of the experimental choices and facilitating troubleshooting and further development.

I. Synthesis of 6,9-Dimethoxy-2-methyl-1H-quinolin-4-one via Conrad-Limpach Cyclization

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from anilines and β-ketoesters.[1][2] In the case of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, an intramolecular cyclization can be thermally induced, typically under acidic conditions, to yield the corresponding 4-quinolone. The electron-donating methoxy groups on the aniline ring facilitate the electrophilic aromatic substitution, which is the key ring-closing step.

The reaction proceeds through the formation of a Schiff base, followed by an electrocyclic ring closure.[1] The choice of a high-boiling, inert solvent is crucial to achieve the high temperatures required for the cyclization while preventing degradation of the starting material and product.[2]

Experimental Protocol: Thermal Cyclization

Objective: To synthesize 6,9-dimethoxy-2-methyl-1H-quinolin-4-one.

Materials:

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide

  • Diphenyl ether (or mineral oil)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethanol

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1.0 eq).

  • Add diphenyl ether to the flask to create a stirrable slurry.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the mixture.

  • Heat the reaction mixture to 250 °C and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product will precipitate from the diphenyl ether. Add hexanes to the mixture to further precipitate the product and to dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • Recrystallize the crude product from hot ethanol to obtain the purified 6,9-dimethoxy-2-methyl-1H-quinolin-4-one.

Data Presentation: Quinolone Synthesis
ProductMethodSolventTemp (°C)Time (h)Yield (%)
6,9-Dimethoxy-2-methyl-1H-quinolin-4-oneConrad-LimpachDiphenyl Ether2501-275-85
6,9-Dimethoxy-2-methyl-1H-quinolin-4-oneMicrowaveAcetic Acid1600.1>90

Yields are estimated based on similar reactions and may vary.

Visualization: Conrad-Limpach Workflow

Conrad_Limpach start N-(2,5-dimethoxyphenyl)-3-oxobutanamide intermediate Schiff Base Intermediate (Tautomerization) start->intermediate Heat, H+ cyclization Electrocyclic Ring Closure intermediate->cyclization High Temp. product 6,9-Dimethoxy-2-methyl-1H-quinolin-4-one cyclization->product Dehydration

Caption: Conrad-Limpach synthesis of a 4-quinolone.

II. Synthesis of 1-(2,5-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-ol via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and efficient method for the construction of pyrazole rings.[3][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] In this case, the 3-oxobutanamide moiety of the starting material serves as the 1,3-dicarbonyl equivalent, and hydrazine hydrate is used as the nitrogen source. The reaction typically proceeds under acidic or neutral conditions. The resulting product, a pyrazolone, exists in tautomeric equilibrium with its pyrazol-ol form.

The mechanism involves the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the amide carbonyl, leading to cyclization and dehydration.[5]

Experimental Protocol

Objective: To synthesize 1-(2,5-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-ol.

Materials:

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide

  • Hydrazine hydrate

  • Ethanol or Glacial Acetic Acid

  • Water

Procedure:

  • Dissolve N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 1-(2,5-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-ol.

Data Presentation: Pyrazole Synthesis
ProductMethodSolventTemp (°C)Time (h)Yield (%)
1-(2,5-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-olKnorr SynthesisEthanolReflux2-480-90

Yields are estimated based on similar reactions and may vary.

Visualization: Knorr Pyrazole Synthesis Workflow

Knorr_Pyrazole start N-(2,5-dimethoxyphenyl)-3-oxobutanamide intermediate Hydrazone Intermediate start->intermediate Condensation reagent Hydrazine Hydrate reagent->intermediate product 1-(2,5-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-ol intermediate->product Intramolecular Cyclization

Caption: Knorr synthesis of a pyrazol-ol.

III. Synthesis of 6-Amino-1-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a route to highly functionalized 2-pyridones.[6][7] This reaction involves the condensation of a β-ketoamide with a compound containing an active methylene group, such as cyanoacetamide, in the presence of a base.[7][8] The reaction proceeds through a series of condensation and cyclization steps to afford the pyridone ring.

The use of a base, such as piperidine or sodium ethoxide, is essential to deprotonate the active methylene compound and initiate the reaction cascade.[8]

Experimental Protocol

Objective: To synthesize 6-amino-1-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Materials:

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide

  • Cyanoacetamide

  • Piperidine (or Sodium Ethoxide)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If necessary, concentrate the solution and add water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain the purified pyridone derivative.

Data Presentation: Pyridone Synthesis
ProductMethodBaseSolventTemp (°C)Time (h)Yield (%)
6-Amino-1-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileGuareschi-ThorpePiperidineEthanolReflux4-670-80

Yields are estimated based on similar reactions and may vary.

Visualization: Guareschi-Thorpe Condensation Workflow

Guareschi_Thorpe start N-(2,5-dimethoxyphenyl)-3-oxobutanamide intermediate Acyclic Intermediate start->intermediate Base-catalyzed Condensation reagent Cyanoacetamide reagent->intermediate product Substituted 2-Pyridone intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Guareschi-Thorpe synthesis of a 2-pyridone.

IV. Proposed Multi-Step Synthesis of a Benzodiazepine Derivative

The direct synthesis of a benzodiazepine from N-(2,5-dimethoxyphenyl)-3-oxobutanamide is not straightforward. A plausible multi-step approach would involve the introduction of a second nitrogen-containing functional group ortho to the amide nitrogen on the aniline ring, followed by cyclization. A common strategy for benzodiazepine synthesis involves the condensation of an o-phenylenediamine derivative with a 1,3-dicarbonyl compound.[9]

The following is a proposed synthetic route that first introduces a nitro group, which is subsequently reduced to an amine, setting the stage for the final cyclization.

Proposed Synthetic Pathway
  • Nitration: Introduction of a nitro group at the ortho position of the aniline ring of N-(2,5-dimethoxyphenyl)-3-oxobutanamide using standard nitrating agents (e.g., HNO₃/H₂SO₄).

  • Reduction: Reduction of the newly introduced nitro group to a primary amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation). This will generate an N-(2-amino-X,Y-dimethoxyphenyl)-3-oxobutanamide derivative.

  • Cyclization: Acid-catalyzed intramolecular condensation of the newly formed o-phenylenediamine derivative to form the seven-membered benzodiazepine ring.

Visualization: Proposed Benzodiazepine Synthesis Workflow

Benzodiazepine_Synthesis start N-(2,5-dimethoxyphenyl)-3-oxobutanamide step1 Ortho-Nitration start->step1 intermediate1 Nitro-substituted Intermediate step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 o-Phenylenediamine Derivative step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Benzodiazepine Derivative step3->product

Caption: Proposed multi-step synthesis of a benzodiazepine.

Conclusion

N-(2,5-dimethoxyphenyl)-3-oxobutanamide has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access quinolones, pyrazoles, and pyridones. While the synthesis of benzodiazepines requires a multi-step approach, the proposed pathway offers a logical and feasible route. It is our hope that these detailed application notes and protocols will empower scientists in their pursuit of novel molecular entities with therapeutic potential.

References

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of 1,5- Benzodiazepines A Review. Retrieved from [Link]

  • VTechWorks. (2005, November 30). Design and Synthesis of Novel Benzodiazepines. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

  • AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in N-(2,5-dimethoxyphenyl)-3-oxobutanamide synthesis

Technical Support Center: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide Welcome to the technical support hub for the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS 6375-27-5). This guide is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Welcome to the technical support hub for the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS 6375-27-5). This guide is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges encountered during the preparation of this valuable intermediate, providing in-depth, experience-driven solutions to streamline your experimental workflow.

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a key precursor in the manufacturing of various organic pigments and dyes.[1] Its synthesis is principally achieved via the acetoacetylation of 2,5-dimethoxyaniline.[2] The two most common methods employ either ethyl acetoacetate or diketene as the acylating agent.[2][3] While these are established procedures, they are not without potential pitfalls. This document will serve as a comprehensive resource for troubleshooting issues ranging from low yields to product impurities.

Troubleshooting Guide: Question & Answer Format

This section is structured to directly address specific issues you may encounter in the laboratory.

Issue 1: Low or No Product Yield

Question: I've followed the standard protocol, but my reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?

Answer: Low or no yield is a frequent issue that can typically be traced back to one of several factors related to reaction conditions or reagent quality.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending it. For the ethyl acetoacetate method, ensure that the reflux conditions are consistently maintained.[3][4] When using diketene, confirm that the temperature is kept within the optimal range of 0 to 25°C.[3][4]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the formation of the desired product.

    • Troubleshooting: For the diketene route, use equimolar amounts of 2,5-dimethoxyaniline and diketene.[4] In the case of the ethyl acetoacetate method, employing a slight excess of the acetoacetate can be beneficial.[3]

  • Reagent Degradation: 2,5-dimethoxyaniline can oxidize over time, especially if not stored properly, leading to a darker appearance and reduced reactivity. Diketene is also susceptible to polymerization, particularly when exposed to heat or impurities.

    • Troubleshooting: Use fresh, high-purity starting materials. 2,5-dimethoxyaniline should be a light-colored solid. If it has darkened, consider purification by recrystallization or sublimation before use. Always use freshly opened or properly stored diketene.

Issue 2: Product is Impure (Discolored, Oily, or Incorrect Melting Point)

Question: My final product is off-color, an oil instead of a solid, or has a melting point that doesn't match the literature value (approximately 53-56 °C).[5] What could be the problem?

Answer: An impure product is often the result of side reactions, unreacted starting materials, or residual solvent.

Potential Causes & Solutions:

  • Presence of Unreacted Starting Materials: As with low yield, incomplete conversion will lead to contamination of the final product.

    • Troubleshooting: Enhance purification by recrystallization or column chromatography.[4]

  • Formation of Side Products: Elevated temperatures can promote the formation of byproducts.

    • Troubleshooting: Carefully control the reaction temperature. When using diketene, a slow, dropwise addition is crucial to maintain temperature control and avoid unwanted side reactions.[4]

  • Residual Solvent: Inadequate drying will leave solvent in the final product, potentially causing it to be oily or have a depressed melting point.

    • Troubleshooting: Dry the product thoroughly under a vacuum.

Issue 3: Formation of a Sticky or Gummy Product

Question: After the work-up, I'm left with a sticky or gummy substance that is difficult to handle and purify. How can I resolve this?

Answer: A gummy product often indicates a low melting point or an amorphous solid, which can be caused by significant impurities.

Potential Causes & Solutions:

  • Low Melting Point or Amorphous Nature: The product may be reluctant to crystallize.

    • Troubleshooting: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • High Impurity Levels: The presence of significant impurities can inhibit crystallization.

    • Troubleshooting: Purify the crude product using column chromatography before attempting recrystallization.[4]

Issue 4: Unexpected Peaks in NMR or Mass Spectrum

Question: My analytical data (NMR, MS) shows peaks that I can't account for. What are the likely culprits?

Answer: Unidentified peaks are a clear indication of impurities, which could be side-products or contaminants.

Potential Causes & Solutions:

  • Presence of Side-Products: The nature of the side-products will depend on the synthetic route.

    • Troubleshooting: Characterize the impurities to better understand the side reactions that are occurring. With diketene, higher polymers can form.[4] In the ethyl acetoacetate reaction, self-condensation of the ester is a possibility.

  • Contamination from Equipment or Solvents: Impurities can be introduced from unclean glassware or low-purity solvents.

    • Troubleshooting: Ensure all glassware is meticulously cleaned and dried. Use high-purity solvents for both the reaction and the purification steps.

Experimental Protocols

Below are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: Synthesis via Condensation with Ethyl Acetoacetate

This classic method involves the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate at elevated temperatures.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heating: Heat the reaction mixture to 120-140°C with continuous stirring. Monitor the reaction's progress with TLC.

  • Reaction Completion: Maintain the temperature until the starting materials are consumed (typically 2-4 hours). Ethanol is liberated during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield N-(2,5-dimethoxyphenyl)-3-oxobutanamide as a crystalline solid.[3]

Protocol 2: Synthesis via Acylation with Diketene

This is a milder and often faster alternative that uses diketene as the acylating agent.[3]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxyaniline (1.0 eq) in a suitable aprotic solvent like toluene or dichloromethane.

  • Addition of Diketene: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 eq) dropwise from the dropping funnel, ensuring the temperature remains below 10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the reaction is complete.

  • Work-up: The reaction mixture can be concentrated under reduced pressure.

  • Purification: The crude product is then purified by recrystallization, typically from an ethanol/water mixture, to give the final product.[3]

Data Presentation

ParameterEthyl Acetoacetate MethodDiketene Method
Temperature 120-140°C0-25°C
Reaction Time 2-4 hours1-2 hours
Byproduct EthanolNone
Key Considerations High temperature requiredTemperature control is critical

Visualizations

General Synthetic Workflow

Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline Reaction Reaction 2,5-Dimethoxyaniline->Reaction Acylating_Agent Ethyl Acetoacetate or Diketene Acylating_Agent->Reaction Workup Workup Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product N-(2,5-dimethoxyphenyl) -3-oxobutanamide Purification->Final_Product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Gummy_Product Gummy Product? Start->Gummy_Product Check_Completion Reaction Complete? Low_Yield->Check_Completion Check_Temp Temp Control OK? Impure_Product->Check_Temp Check_Purity High Impurity? Gummy_Product->Check_Purity Extend_Time Extend Reaction Time or Adjust Temp Check_Completion->Extend_Time No Improve_Purification Improve Purification (Recrystallize/Column) Check_Completion->Improve_Purification Yes Check_Temp->Improve_Purification Yes Control_Temp Improve Temp Control Check_Temp->Control_Temp No Check_Purity->Improve_Purification No Column_First Purify via Column Before Recrystallization Check_Purity->Column_First Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Jadhav, G. V. (1931). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Journal of the Indian Chemical Society, 8, 670-674. Available from: [Link]

  • Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. Available from: [Link]

  • Wikipedia. (2023, December 12). Diketene. In Wikipedia. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Dye intermediates. (2013, June 8). N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing N-aryl-3-oxobutanamides

Welcome to the technical support center for the synthesis of N-aryl-3-oxobutanamides. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl-3-oxobutanamides. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. N-aryl-3-oxobutanamides are crucial intermediates in heterocyclic synthesis and serve as scaffolds for various biologically active compounds.[1][2][3] However, their synthesis can present challenges ranging from low yields to purification difficulties. This document provides in-depth, field-tested insights in a direct question-and-answer format.

General Synthetic Workflow

The most common and straightforward synthesis involves the acylation of an aromatic amine (aniline) with an acetoacetylating agent, such as diketene or an acetoacetate ester (e.g., ethyl acetoacetate).[4] The reaction with diketene is often rapid and high-yielding.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aniline 1. Dissolve Aniline in Dry Solvent addition 3. Add Agent to Aniline (Dropwise, Controlled Temp) aniline->addition agent 2. Prepare Acetoacetylating Agent Solution agent->addition stir 4. Stir/Reflux (Monitor by TLC) addition->stir quench 5. Quench & Isolate Crude Product stir->quench purify 6. Purify Product (Recrystallization/Chromatography) quench->purify characterize 7. Characterize (NMR, MS, mp) purify->characterize

Caption: A typical experimental workflow for N-aryl-3-oxobutanamide synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis.

Problem: Low or No Product Yield

Q1: My reaction yield is extremely low, or I've recovered only starting material. What are the most likely causes?

A1: This is a common issue that can typically be traced back to one of four areas: reactant quality, reaction conditions, moisture, or the choice of acetoacetylating agent.

  • Purity of Aniline: Aniline and its derivatives are susceptible to air oxidation, often indicated by a dark coloration.[5] Oxidized impurities can interfere with the reaction. It is best practice to use freshly distilled or high-purity aniline for optimal results.[5]

  • Moisture Contamination: Acetoacetylating agents like diketene and acetoacetyl chloride are highly reactive towards water. If your solvent or glassware is not scrupulously dry, the agent will be hydrolyzed, reducing the amount available to react with the aniline and thereby lowering the yield.[6]

  • Reaction Temperature: The reaction between aniline and diketene is exothermic. While some heat may be required to drive the reaction to completion (especially with less reactive anilines), excessive temperatures can promote side reactions or decomposition.[7] A controlled addition of the acetoacetylating agent, sometimes with initial cooling, is recommended.[6]

  • Stoichiometry: Ensure you are using the correct molar equivalents. A slight excess of the aniline can sometimes be used to ensure the complete consumption of a more valuable acetoacetylating agent, but a 1:1 ratio is standard.

Q2: I'm using ethyl acetoacetate, and the yield is poor. Why might this be happening?

A2: The reaction of aniline with ethyl acetoacetate is a condensation reaction that produces ethanol as a byproduct. This reaction is an equilibrium process. To drive it towards the product side and achieve a high yield, the ethanol byproduct must be removed as it forms. This is typically accomplished by heating the reaction mixture to a temperature above the boiling point of ethanol and allowing it to distill off, often using a Dean-Stark apparatus. Failure to remove the ethanol will result in a low equilibrium conversion.

Problem: Product Purity and Form

Q3: My TLC plate shows multiple spots after the reaction. What are these byproducts?

A3: The presence of multiple spots indicates either unreacted starting materials or the formation of side products.

  • Unreacted Aniline: This is easily identified by co-spotting with your aniline starting material on the TLC plate.

  • Diacylation Product: It is possible for the aniline nitrogen to be acylated twice, though this is generally less common under standard conditions.

  • Self-Condensation Products: Depending on the reaction conditions (e.g., strong acid/base, high heat), aniline can undergo self-condensation.

  • Oxidative Cyclization Products: In the presence of certain oxidants, N-aryl-3-oxobutanamides can undergo intramolecular cyclization to form heterocyclic structures like oxindoles.[8][9] While not a typical side product in this specific synthesis, it highlights the reactivity of the product.

Q4: My crude product is an oily substance and refuses to solidify. How can I resolve this?

A4: An oily product is almost always a sign of impurities.[7] Unreacted starting materials (especially liquid anilines) or residual solvent can act as a eutectic impurity, preventing the product from crystallizing.

  • Initial Step - Solvent Removal: First, ensure all reaction solvent has been thoroughly removed under reduced pressure.

  • Purification Strategy 1: Recrystallization: This is the most effective method for purifying solid products.[7] The key is selecting an appropriate solvent system. A mixture of ethanol and water is often successful.[7] Dissolve the crude oil in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Purification Strategy 2: Column Chromatography: If recrystallization fails or higher purity is needed, silica gel column chromatography is the next step. A common eluent system is a gradient of hexane and ethyl acetate.[7]

troubleshooting_flow start Reaction Outcome low_yield Low Yield? start->low_yield purity_issue Purity Issues? start->purity_issue low_yield->purity_issue No check_reagents Verify Reactant Purity (Distill Aniline) low_yield->check_reagents Yes oily_product Product is Oily? purity_issue->oily_product Yes multiple_spots Multiple TLC Spots? purity_issue->multiple_spots Yes check_conditions Optimize Conditions (Temp, Dryness, Stoichiometry) check_reagents->check_conditions remove_byproduct Using Ethyl Acetoacetate? Remove Ethanol Byproduct check_conditions->remove_byproduct recrystallize Purify via Recrystallization (e.g., Ethanol/Water) oily_product->recrystallize Yes chromatography Purify via Column Chromatography multiple_spots->chromatography Yes recrystallize->chromatography If fails

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q5: How does the electronic nature of the substituent on the N-aryl ring affect the reaction?

A5: The nucleophilicity of the aniline nitrogen is paramount.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen, making the aniline more nucleophilic and generally increasing the reaction rate.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the nitrogen's nucleophilicity, which can significantly slow down the reaction.[2] For these less reactive anilines, you may need to use more forcing conditions, such as higher temperatures or longer reaction times, and potentially a catalyst.

Q6: Are catalysts useful for this synthesis?

A6: For the direct acetoacetylation of anilines, the reaction is often facile enough not to require a catalyst, especially with reactive agents like diketene. However, for challenging substrates (e.g., those with strong EWGs), a mild Lewis acid catalyst might be employed to activate the acetoacetylating agent.[10] Additionally, some modern methods focus on Pd- or Cu-catalyzed N-arylation to form the C-N bond initially, followed by other transformations, but this is a different synthetic strategy.[11]

Q7: What is the best solvent choice for the synthesis and subsequent purification?

A7: The ideal solvent should dissolve the starting aniline but preferably not the final product at room temperature, which facilitates isolation.

Solvent UseRecommended SolventsRationale & Considerations
Reaction Benzene, Toluene, Dichloromethane (DCM), Acetic AcidBenzene/Toluene: Good for dissolving aniline and allows for azeotropic removal of water if necessary.[4] DCM: A good general-purpose solvent for reactions at or below room temperature. Acetic Acid: Can serve as both a solvent and a mild acid catalyst, and is used in certain protocols.[8]
Recrystallization Ethanol/Water, Isopropanol, Ethyl Acetate/HexaneEthanol/Water: A very common and effective mixed-solvent system. The product is typically soluble in hot ethanol and insoluble in water.[7] Isopropanol: A single-solvent option that often works well. Ethyl Acetate/Hexane: Another mixed-solvent system, good for less polar products.

Q8: What is a standard laboratory protocol for this synthesis?

A8: The following is a representative procedure based on the reaction of aniline with diketene.

Protocol: Synthesis of Acetoacetanilide [4]

  • Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 46 g (0.5 mol) of dry aniline in 125 mL of dry benzene.

  • Addition: Begin stirring the aniline solution. Prepare a solution of 42 g (0.5 mol) of diketene in 75 mL of dry benzene and add it dropwise to the aniline solution over 30 minutes. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture under reflux using a steam bath for 1 hour to ensure the reaction goes to completion.

  • Work-up: Remove the majority of the benzene by distillation. Remove the remaining solvent under reduced pressure.

  • Purification: Dissolve the solid residue in 500 mL of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature and then cool to 0°C in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry. A typical yield is around 74%.[4]

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-(3-methylphenyl)-3-oxobutanamide.
  • Chebanov, V. A., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019–3030. Retrieved from [Link]

  • Nishino, H., et al. (2015). Mn(III)-BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. HETEROCYCLES, 90(1), 540-562. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). The chemoselective and complementary Pd-and Cu-catalyzed N-arylation of 2- aminobenzimidazoles. NIH Public Access. Retrieved from [Link]

  • El-Metwaly, N. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]

  • Manuela, M. (2004). Synthesis of Arylamino-thieno-oxobutanamides and reactivity studies on the cyclisation with the Lawesson´s reagent. 8th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives.
  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. Retrieved from [Link]

  • Williams, J. W., & Krynitsky, J. A. (n.d.). Acetoacetanilide. Organic Syntheses. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in N-(2-Heptyl)aniline synthesis.
  • El-Metwaly, N. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]

  • Gümüş, F., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194. Retrieved from [Link]

  • Request PDF. (n.d.). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. Retrieved from [Link]

  • Chemical Communications. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in 9-Ethyladenine derivative synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.

Sources

Troubleshooting

addressing challenges in the purification of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Technical Support Center: Purification of N-(2,5-dimethoxyphenyl)-3-oxobutanamide Welcome to the technical support guide for N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Welcome to the technical support guide for N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5). This document provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this versatile organic compound. As an important intermediate in the synthesis of specialized pigments, its purity is paramount for consistent downstream applications.[1]

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil or gum, not the expected white crystalline powder. What should I do?

A1: This is a common issue often caused by the presence of unreacted starting materials, low-melting eutectic mixtures of impurities, or residual solvent.

  • Initial Step: First, ensure all volatile solvents have been thoroughly removed under reduced pressure.

  • Troubleshooting: If the product remains oily, it suggests the presence of significant impurities. Attempt to precipitate the solid by triturating the oil with a non-polar solvent in which the product is insoluble, such as cold hexanes or diethyl ether. This can often induce crystallization or solidify the product by washing away more soluble impurities. If this fails, proceed to the more rigorous purification methods detailed in the troubleshooting guides below, such as column chromatography.

Q2: The color of my isolated product is yellow or brown, not white. What causes this discoloration?

A2: A yellow to brown hue typically indicates the presence of oxidized impurities or byproducts from the synthesis. The starting material, 2,5-dimethoxyaniline, is susceptible to air oxidation, which can introduce colored impurities that carry through the reaction.

  • Quick Fix: A wash of the crude solid with a cold, minimally solvating solvent can sometimes remove these colored surface impurities.

  • Decolorization: If the color persists after initial washing, a decolorization step during recrystallization is recommended. This involves adding a small amount of activated charcoal to the hot, dissolved solution before filtering it. Be cautious, as excessive charcoal can adsorb your product and reduce the yield.

Q3: My yield after recrystallization is very low. How can I improve it?

A3: Low recovery is often a result of using an inappropriate recrystallization solvent or an excessive amount of it.[2] The ideal solvent should dissolve the compound well when hot but poorly when cold.[2]

  • Solvent Selection: Ensure you are using an optimal solvent system. For acetoacetanilides, mixtures like ethanol/water are often effective.[3][4]

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2] Adding a large excess will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Cooling Process: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Gradual cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.

In-Depth Troubleshooting Guides

Guide 1: Persistent Impurities After Recrystallization

If recrystallization fails to yield a product of sufficient purity, as determined by TLC or melting point analysis, it's likely that the impurities have very similar solubility profiles to the desired compound.

Probable Causes:

  • Unreacted 2,5-dimethoxyaniline: The starting aniline has some solubility in common recrystallization solvents.

  • Self-condensation of Acetoacetylating Agent: If using an agent like ethyl acetoacetate, it can undergo self-condensation, leading to byproducts that are structurally similar to the product.[4]

Solutions:

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities.[5][6]

  • Acid/Base Wash: An aqueous acid wash (e.g., 1M HCl) during the initial workup can effectively remove any unreacted basic aniline starting material.

  • Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A common starting point for acetoacetanilides is a mixture of hexane and ethyl acetate.[6][7] Aim for an Rf value of 0.3-0.4 for the desired product.[5]

  • Prepare the Column: Pack a glass column with silica gel (60-120 mesh) as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elute and Collect: Begin eluting the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Guide 2: Product "Oils Out" During Recrystallization

"Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid rather than dissolving. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

Probable Causes:

  • Inappropriate Solvent Choice: The solvent may be too non-polar for the compound.

  • Presence of Impurities: Impurities can depress the melting point of the product, causing it to melt before it dissolves.

Solutions:

  • Use a Solvent Pair: A two-solvent system is often the solution.[8] Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes cloudy (the saturation point).[8][9] Add a few more drops of the good solvent to clarify the solution, then allow it to cool slowly.

  • Lower the Temperature: If possible, use a solvent with a lower boiling point.

Solvent/SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolar MixtureVariesA common and effective choice for acetoacetanilides.[3] Allows for fine-tuning of polarity.
IsopropanolPolar82.5Good for moderately polar compounds.
Ethyl Acetate/HexaneMid-Polarity MixtureVariesExcellent for controlling solubility; good for compounds prone to oiling out.[8]
TolueneNon-polar111Can be effective, but higher boiling point may increase the risk of oiling out.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to purifying crude N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & First Pass cluster_troubleshooting Advanced Troubleshooting cluster_end Final Product Crude_Product Crude N-(2,5-dimethoxyphenyl) -3-oxobutanamide Analysis Analyze Physical State Crude_Product->Analysis Trituration Triturate with non-polar solvent Analysis->Trituration Product is Oily/Gummy Recrystallization Attempt Recrystallization Analysis->Recrystallization Product is Solid Trituration->Recrystallization Oiling_Out Did it 'Oil Out'? Recrystallization->Oiling_Out Purity_Check Check Purity (TLC/MP) Column_Chromatography Perform Column Chromatography Purity_Check->Column_Chromatography Purity Unacceptable Pure_Product Pure Crystalline Product Purity_Check->Pure_Product Purity Acceptable Oiling_Out->Purity_Check No Solvent_Pair Use Solvent Pair (e.g., EtOH/Water) Oiling_Out->Solvent_Pair Yes Solvent_Pair->Purity_Check Column_Chromatography->Pure_Product

Caption: A decision-making workflow for the purification of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

References

  • Exploring N-(2,5-Dimethoxyphenyl)
  • N-(2,5-dimethoxyphenyl)
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (URL: [Link])

  • N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE - ChemBK. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (URL: [Link])

  • Purification of Organic Compounds- Purification Methods in Chemistry - Allen. (URL: [Link])

  • Organic Compound Purification Guide | PDF | Distillation | Chromatography - Scribd. (URL: [Link])

  • RECRYSTALLIZATION - ResearchGate. (URL: [Link])

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

  • Substances yield after recrystallization from different solvents. - ResearchGate. (URL: [Link])

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4) - PubChemLite. (URL: [Link])

  • acetoacetanilide - Organic Syntheses Procedure. (URL: [Link])

  • Acetoacetanilide - Wikipedia. (URL: [Link])

  • Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem - NIH. (URL: [Link])

  • CN106518705A - Synthesis of acetoacetanilide - Google P

Sources

Optimization

Technical Support Center: Resolving Keto-Enol Tautomerism in NMR Spectra of β-Ketoamides

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for resolving...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for resolving and interpreting the keto-enol tautomerism of β-ketoamides using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise to confidently navigate this common analytical challenge.

Introduction: The Dynamic Nature of β-Ketoamides

β-ketoamides are privileged structures in medicinal chemistry and organic synthesis. A key characteristic is their existence as a dynamic equilibrium between two tautomeric forms: the ketoamide and the enolamide.[1][2][3] This equilibrium is often slow on the NMR timescale, resulting in the simultaneous observation of signals for both species in a single spectrum.[4][5][6] This can complicate spectral assignment and quantitative analysis. Understanding and controlling the factors that influence this equilibrium is paramount for accurate structural elucidation and reaction monitoring.

In solution, β-ketoamides predominantly exist as the ketoamide and the Z-enolamide tautomer, both of which are stabilized by intramolecular hydrogen bonds.[1][2][7] The position of this equilibrium is highly sensitive to the molecular structure and the experimental conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges and provides step-by-step protocols to resolve them.

Issue 1: My 1H NMR spectrum is complex and shows two sets of signals for my β-ketoamide. How can I confirm this is due to keto-enol tautomerism?

This is the classic presentation of tautomerism in β-ketoamides. The presence of distinct sets of signals for the same compound arises because the interconversion between the keto and enol forms is slow enough to be resolved by NMR.[4][6]

Caption: Strategies for shifting the keto-enol equilibrium.

  • To Favor the Keto Form:

    • Solvent Choice: Use a polar, hydrogen-bond accepting solvent like DMSO-d6. [1][8]This solvent effectively solvates the polar keto form and disrupts the intramolecular hydrogen bond that stabilizes the enol form.

    • Temperature: In many cases, increasing the temperature will shift the equilibrium towards the keto form. [9][10]

  • To Favor the Enol Form:

    • Solvent Choice: Use a non-polar solvent like CCl4 (if available), Benzene-d6, or CDCl3. [11][12]In these environments, the intramolecular hydrogen bond of the enol form is a significant stabilizing factor, making it the preferred tautomer.

    • Structural Modification: The presence of electron-withdrawing groups can increase the acidity of the α-proton, often favoring enolization. [11]Conjugation and the potential for aromaticity in the enol form are powerful driving forces that stabilize the enol. [13][12]

Frequently Asked Questions (FAQs)

Q1: Does pH affect the keto-enol equilibrium of β-ketoamides? A: Yes, pH can play a crucial role. Both acid and base can catalyze the interconversion. [11][14]In basic conditions, deprotonation of the α-carbon forms an enolate, which is a common intermediate. In acidic conditions, protonation of the carbonyl oxygen can facilitate enol formation. [14]For NMR studies, it's important to be aware that acidic or basic impurities in your sample or solvent could affect the observed tautomeric ratio.

Q2: My signals are very broad. Is this always due to tautomerism? A: While tautomerism is a common cause of broad signals due to chemical exchange at an intermediate rate on the NMR timescale, other phenomena can also be responsible. These include restricted bond rotation (e.g., around the amide C-N bond), aggregation at higher concentrations, or the presence of paramagnetic impurities. A variable temperature NMR experiment is the best way to investigate this. If the broadening is due to tautomeric exchange, you will see distinct changes (sharpening or coalescence) as the temperature is varied. [15] Q3: Can I use 2D NMR to help assign the tautomers? A: Absolutely. 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons within each tautomer. For example, in the enol form, you might see a correlation between the enolic -OH and the vinylic =CH proton if the exchange is not too fast.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is excellent for definitively linking the α-proton to the α-carbon in the keto form and the vinylic proton to the vinylic carbon in the enol form.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be used to confirm the overall structure of each tautomer by, for example, observing a correlation from the α-protons of the keto form to the carbonyl carbons.

Q4: Are there any situations where only one tautomer is observed? A: Yes. In some cases, the equilibrium may lie so far to one side under the given conditions that the minor tautomer is below the limit of detection for NMR. For instance, strong intramolecular hydrogen bonding and resonance stabilization can lead to some β-ketoamides existing almost exclusively as the enol form. [12]Conversely, in highly polar solvents like D2O, the enol form may be present in very small amounts. [12]

References

  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3, 138-149. [Link]

  • Laurella, S. L., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing. [Link]

  • Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Furlan, R. L. E., et al. (1986). A proton and 13C NMR study of keto-enol tautomerism of some β-ketoamides. Journal of Molecular Structure, 140(3-4), 225-233. [Link]

  • askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. [Link]

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Schievano, E., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2349-2357. [Link]

  • Sung, K., Wu, R.-R., & Sun, S.-Y. (2002). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. Journal of Physical Organic Chemistry, 15(9), 543-547. [Link]

  • Laurella, S. L., et al. (2013). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. [Link]

  • Schievano, E., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ResearchGate. [Link]

  • Addis Ababa University. (n.d.). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD. [Link]

  • Quora. (n.d.). Factors affecting keto-enol tautomerism - chem-is-try. [Link]

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. J-Stage. [Link]

  • PSIBERG. (2023). Keto-Enol Tautomerism: Mechanism with Examples. [Link]

  • Mills, J. E., et al. (2001). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 78(9), 1243. [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org. [Link]

  • Ali, B. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5486. [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • ResearchGate. (2008). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. [Link]

  • Scilit. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

  • Nanalysis. (2018). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. [Link]

  • Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]

Sources

Troubleshooting

Technical Support Center: N-(2,5-dimethoxyphenyl)-3-oxobutanamide Synthesis

Welcome to the dedicated technical support guide for optimizing the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. This resource is designed for researchers, chemists, and process development professionals to trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve reaction yields and product purity. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to address the nuances of this specific acetoacetylation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is consistently below 60%. What are the primary factors I should investigate?

Low yield is a common issue that can often be traced back to several key experimental parameters. The acetoacetylation of 2,5-dimethoxyaniline is sensitive to reaction conditions, reagent quality, and product isolation techniques.

Expertise & Experience: From our experience, the most significant yield losses in this synthesis are attributable to three main areas: (1) incomplete reaction, (2) side product formation, and (3) physical loss during workup and purification. A systematic approach to optimizing each of these is crucial.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of low yield.

G Start Low Yield (<60%) Detected Purity Step 1: Verify Reactant Purity (2,5-dimethoxyaniline & acetoacetylating agent) Start->Purity Conditions Step 2: Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) Purity->Conditions If purity is confirmed Monitoring Step 3: Monitor Reaction Progress (TLC, HPLC) Conditions->Monitoring If conditions are set Workup Step 4: Refine Workup & Purification (Crystallization solvent, pH) Monitoring->Workup If reaction goes to completion Success Yield Improved Workup->Success If product loss is minimized G cluster_0 Route A: Using Diketene cluster_1 Route B: Using Ethyl Acetoacetate Aniline1 2,5-Dimethoxyaniline Product1 N-(2,5-dimethoxyphenyl)-3-oxobutanamide Aniline1->Product1 + Diketene Diketene Diketene->Product1 Note1 Fast, Atom-Economical Aniline2 2,5-Dimethoxyaniline Product2 N-(2,5-dimethoxyphenyl)-3-oxobutanamide Aniline2->Product2 + EAA Ethyl Acetoacetate EAA->Product2 Ethanol Ethanol (byproduct) Product2->Ethanol + (must be removed) Note2 Slower, Requires Byproduct Removal

Optimization

long-term stability and proper storage conditions for N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Welcome to the technical support center for N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5). This guide is designed for researchers, scientists, and professionals in drug development and pigment synthesis. He...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5). This guide is designed for researchers, scientists, and professionals in drug development and pigment synthesis. Here, you will find comprehensive information on the long-term stability, proper storage, and troubleshooting for common issues encountered during the handling and use of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the properties and handling of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Q1: What is N-(2,5-dimethoxyphenyl)-3-oxobutanamide?

A1: N-(2,5-dimethoxyphenyl)-3-oxobutanamide is an organic compound with the molecular formula C₁₂H₁₅NO₄.[1][2][3] It belongs to the acetoacetanilide class of compounds, which are characterized by a β-keto amide structure.[4] This structure makes it a valuable intermediate, particularly in the synthesis of arylide yellow organic pigments.[5][6]

Q2: What are the key physical and chemical properties of this compound?

A2: N-(2,5-dimethoxyphenyl)-3-oxobutanamide is typically a white to off-white solid, which may appear as a powder or in crystalline form. While experimental data can vary slightly, its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 6375-27-5[1]
Molecular Formula C₁₂H₁₅NO₄[1][2][3]
Molecular Weight 237.25 g/mol [1]
Melting Point 53-56 °C[1]
Appearance White to off-white solid/powderGeneral knowledge
Solubility Poorly soluble in water, soluble in organic solvents like ethanol and dichloromethane.[6][7]

Q3: What are the recommended short-term and long-term storage conditions?

A3: To ensure the long-term stability of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture and oxygen. Keep the compound away from heat sources and direct sunlight.

Q4: Is this compound sensitive to moisture or air?

A4: Yes, like many fine chemical powders and β-keto amides, N-(2,5-dimethoxyphenyl)-3-oxobutanamide can be sensitive to moisture. Hydrolysis of the amide bond is a potential degradation pathway, especially under acidic or basic conditions.[7] Exposure to air can lead to gradual oxidation. Therefore, storage in a dry, inert atmosphere is crucial for maintaining its purity over time.

Q5: What is the expected shelf life of N-(2,5-dimethoxyphenyl)-3-oxobutanamide?

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues that may arise during the use of N-(2,5-dimethoxyphenyl)-3-oxobutanamide in experimental settings, particularly in pigment synthesis.

Problem 1: Inconsistent or Low Yield in Azo Coupling Reactions

The most common application of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is in azo coupling reactions to produce pigments.[5][6] Low or inconsistent yields are a frequent challenge in these syntheses.

Potential Causes & Solutions:

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable, especially at temperatures above 5°C.[8]

    • Solution: Maintain a strict temperature control of 0-5°C during both the diazotization and the coupling steps. Use an ice-salt bath for efficient cooling. Prepare the diazonium salt fresh and use it immediately.[8]

  • Incorrect Reaction pH: The pH of the coupling reaction is critical. For coupling with acetoacetanilides, the conditions need to be carefully controlled to ensure the reactivity of the coupling component without decomposing the diazonium salt.[8][9][10]

    • Solution: Monitor and adjust the pH of the reaction mixture continuously. The optimal pH is typically mildly acidic to neutral for coupling with acetoacetanilides.[10]

  • Impurity of Starting Materials: The purity of both the diazonium salt precursor and the N-(2,5-dimethoxyphenyl)-3-oxobutanamide is crucial for a clean reaction.

    • Solution: Ensure the purity of all starting materials. If the N-(2,5-dimethoxyphenyl)-3-oxobutanamide has been stored for a long time, consider recrystallization to remove any potential degradation products.

  • Poor Mixing: Localized high concentrations of reactants can lead to side reactions.

    • Solution: Add the diazonium salt solution slowly to the solution of N-(2,5-dimethoxyphenyl)-3-oxobutanamide with vigorous and efficient stirring.[8]

Troubleshooting Flowchart for Azo Coupling Reactions

A troubleshooting flowchart for low yields in azo coupling reactions.

Problem 2: Discoloration or Degradation of Solid N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Potential Causes & Solutions:

  • Exposure to Light: While specific photostability data is limited, many organic compounds, especially those with aromatic rings, can degrade upon prolonged exposure to UV light.

    • Solution: Store the compound in an amber or opaque container to protect it from light.

  • Exposure to Heat: Arylide pigments and their precursors can be sensitive to heat.[4] Thermal decomposition is a possibility at elevated temperatures.[11]

    • Solution: Store the compound in a temperature-controlled environment, avoiding proximity to heat sources.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the amide bond, breaking the molecule into 2,5-dimethoxyaniline and acetoacetic acid.

    • Solution: Ensure the storage container is tightly sealed and, for long-term storage, use a desiccator or an inert atmosphere.

Problem 3: Solubility Issues

Potential Causes & Solutions:

  • Incorrect Solvent Choice: N-(2,5-dimethoxyphenyl)-3-oxobutanamide is poorly soluble in water but should be soluble in many organic solvents.[6][7]

    • Solution: For reactions, choose an appropriate organic solvent in which both the N-(2,5-dimethoxyphenyl)-3-oxobutanamide and other reactants are soluble. For purification by recrystallization, a solvent system where the compound is soluble when hot and less soluble when cold is ideal.

  • Presence of Insoluble Impurities: If the material does not fully dissolve in a solvent where it is expected to be soluble, insoluble impurities may be present.

    • Solution: Filter the solution to remove any insoluble matter before proceeding with the reaction or crystallization.

III. Experimental Protocols

Protocol 1: Purity Assessment by Melting Point Determination

A simple and effective way to assess the purity of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is by measuring its melting point. A sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.

Procedure:

  • Ensure the melting point apparatus is calibrated.

  • Place a small amount of the finely powdered, dry N-(2,5-dimethoxyphenyl)-3-oxobutanamide into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This is the melting range.

  • Compare the observed melting range to the literature value (53-56 °C).[1]

Protocol 2: Recrystallization for Purification

If the melting point determination or other analyses suggest that the N-(2,5-dimethoxyphenyl)-3-oxobutanamide is impure, recrystallization can be an effective purification method.

Procedure:

  • Choose a suitable solvent or solvent pair. A good starting point could be ethanol or an ethanol-water mixture.

  • In a flask, dissolve the impure N-(2,5-dimethoxyphenyl)-3-oxobutanamide in the minimum amount of hot solvent.

  • If the solution is colored and the pure compound is known to be white, you can add a small amount of activated charcoal and heat for a few minutes to remove colored impurities.

  • Hot-filter the solution to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

  • Determine the melting point of the purified crystals to assess the success of the recrystallization.

IV. References

  • ColourLex. Arylide yellow. [Link]

  • Various Authors. Arylide yellow. [Link]

  • Wikipedia. Acetoacetanilide. [Link]

  • MFA Cameo. Arylide. [Link]

  • PubMed. The products of the thermal decomposition of CH3CHO. [Link]

  • Beilstein Journals. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

  • PubChemLite. N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4). [Link]

  • Organic Chemistry Portal. Azo Coupling. [Link]

  • ChemBK. N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE. [Link]

  • ResearchGate. (PDF) The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

  • ResearchGate. Azo coupling reactions structures and mechanisms. [Link]

  • PubMed. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. [Link]

  • ResearchGate. Kinetics and Mechanism of Hydrolysis of N-Arylphthalimides | Request PDF. [Link]

  • Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • Quora. 3. Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.. [Link]

  • Evotec. Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5. [Link]

  • ResearchGate. Mechanism of the hydrolysis of N-Aryliminotriphenylphosphoranes. [Link]

  • CAS Common Chemistry. N-(4-Methoxyphenyl)-3-oxobutanamide. [Link]

  • PubMed Central. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. [Link]

Sources

Troubleshooting

identification and removal of impurities in N-(2,5-dimethoxyphenyl)-3-oxobutanamide synthesis

Technical Support Center: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for the synthesis of N-(2,5-dimethoxyphenyl)-3-oxo...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS: 6375-27-5). This molecule is a crucial intermediate in the fine chemical and pigment industries, notably in the production of C.I. Pigment Yellow 87.[1] Achieving high purity is paramount for downstream applications, yet the synthesis is often plagued by specific impurities that can affect yield, product quality, and performance.

This guide is structured as a troubleshooting resource, drawing from established chemical principles and field-proven experience. We will address common challenges in a direct question-and-answer format, providing not just the "how" but the critical "why" behind each recommendation. Our goal is to empower you to diagnose issues, refine your process, and achieve a final product of the highest purity and consistency.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis and work-up of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Problem 1: Product is Discolored (Yellow, Brown, or Reddish)

Q: My final product is supposed to be a white crystalline powder, but it has a distinct yellow or brownish tint. What is the cause of this discoloration, and how can I obtain a pure white product?

A: This is the most common issue and almost always traces back to the stability of your starting material, 2,5-dimethoxyaniline.

  • Root Cause Analysis: Anilines, including substituted anilines like 2,5-dimethoxyaniline, are highly susceptible to aerial oxidation.[2] Over time, and accelerated by exposure to light and air, they form colored polymeric oxidation products.[2][3] Even if the starting aniline appears only slightly off-color, these impurities will carry through the reaction and contaminate your final product. Using aged or improperly stored aniline is a primary cause of failure to produce a white product.

  • Immediate Solution: Purification of the Crude Product

    • Decolorization with Activated Carbon: During recrystallization, after dissolving your crude product in the hot solvent (e.g., ethanol), add a small amount (1-2% by weight) of activated carbon to the hot solution.

    • Hot Filtration: Maintain the heat and swirl the mixture for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel. The colored impurities preferentially adsorb onto the high surface area of the activated carbon.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Preventative Strategy: Purify the Starting Material If your 2,5-dimethoxyaniline is discolored, it is best to purify it before starting the synthesis. Distillation under reduced pressure is the most effective method. Alternatively, dissolving the aniline in dilute HCl, washing with a non-polar solvent to remove colored impurities, and then re-precipitating the free amine with a base can also be effective.[2]

Problem 2: Low Yield or Incomplete Reaction

Q: My reaction yield is significantly lower than expected, and TLC analysis shows a large amount of unreacted 2,5-dimethoxyaniline. What factors could be responsible?

A: This points to issues with reaction kinetics or stoichiometry. The two primary synthetic routes using either diketene or ethyl acetoacetate have different sensitivities.

  • Root Cause Analysis (Diketene Route):

    • Reagent Quality: Diketene is highly reactive and can dimerize or polymerize upon storage.[4] Using old or improperly stored diketene will result in a lower effective concentration of the active acylating agent.

    • Temperature Control: The reaction of anilines with diketene is exothermic. If the diketene is added too quickly or without adequate cooling (ideally 0-10°C), localized heating can promote side reactions, including the formation of higher polymers.[5][6]

  • Root Cause Analysis (Ethyl Acetoacetate Route):

    • Insufficient Heat/Time: This condensation reaction requires elevated temperatures (typically 120-140°C) to drive off the ethanol byproduct and push the equilibrium towards the product.[6] Inadequate heating or insufficient reaction time (typically 2-4 hours) are common causes of incomplete conversion.

    • Inefficient Byproduct Removal: The reaction is reversible. If the ethanol produced is not efficiently removed from the reaction mixture (e.g., by distillation), the reaction may not proceed to completion.

  • Corrective Actions:

    • Monitor with TLC: Always monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] A suitable eluent system is a mixture of hexane and ethyl acetate. The disappearance of the starting aniline spot is the best indicator of reaction completion.

    • Verify Reagent Quality: Use freshly opened or purified reagents whenever possible.

    • Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the acylating agent (diketene or ethyl acetoacetate) to ensure the complete consumption of the more valuable aniline.[6]

Problem 3: Product is an Oil or Gummy Solid and Fails to Crystallize

Q: After removing the solvent, my product is a sticky oil or a gummy semi-solid, not the expected crystalline material. How can I induce crystallization?

A: This frustrating issue typically arises from a high concentration of impurities or the presence of residual solvent, both of which inhibit the formation of a crystal lattice.

  • Root Cause Analysis:

    • High Impurity Load: Unreacted starting materials, side products, and polymeric materials act as "crystal poisons," disrupting the ordered arrangement of molecules.

    • Residual Solvent: Even small amounts of the reaction solvent (e.g., toluene, benzene) trapped in the crude product can prevent solidification.[5][8]

    • Low Melting Point: The reported melting point of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is relatively low (53-56 °C), making it prone to oiling out if impurities further depress the melting point.[9]

  • Troubleshooting Protocol:

    • Thorough Drying: Ensure all reaction solvent is removed under high vacuum, possibly with gentle heating (e.g., 40°C), before attempting crystallization.

    • Induce Crystallization:

      • Dissolve the oil in a minimal amount of a suitable hot solvent (ethanol is a good starting point).

      • Allow it to cool. If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.[5]

      • If you have a pure crystal from a previous batch, add a single tiny "seed crystal" to the cooled solution to initiate crystallization.

    • Pre-Purification: If the above methods fail, the impurity level is likely too high for direct crystallization. In this case, purification by column chromatography is necessary before attempting crystallization again.[5]

Impurity Identification and Removal Protocols

Protocol 2.1: Analytical Workflow for Purity Assessment

A multi-step approach is required to accurately assess purity and identify contaminants. Regulatory bodies require that impurities be identified and controlled to ensure drug safety and efficacy.[10]

  • Thin Layer Chromatography (TLC):

    • Purpose: Rapid, qualitative assessment of reaction completion and purity.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

    • Interpretation: The product should appear as a single spot with a distinct Rf value. The presence of other spots indicates impurities.

  • Melting Point Analysis:

    • Purpose: A classic indicator of purity.

    • Procedure: Use a calibrated melting point apparatus.

    • Interpretation: A pure sample will have a sharp melting range (e.g., within 1-2°C).[9] Impure samples exhibit a depressed and broad melting range.

  • Spectroscopic Analysis (NMR, MS):

    • Purpose: Structural confirmation and identification of unknown impurities.

    • Procedure: Acquire ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

    • Interpretation: Compare the obtained spectra to reference data for N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Unexpected peaks are indicative of impurities that must be characterized.[5]

Protocol 2.2: Optimized Recrystallization

This is the primary method for purifying the crude product.

  • Solvent Selection: An ethanol/water mixture is highly effective.[6][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl until the solid dissolves completely.

  • Decolorization (if needed): If the solution is colored, add activated carbon and perform a hot filtration as described in Problem 1.

  • Crystallization: To the clear, hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and then with a small amount of cold water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2.3: Column Chromatography

Use this method when recrystallization fails to yield a pure product.

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Eluent System Selection: Use TLC to determine the optimal mobile phase. An ethyl acetate/hexane system is a common starting point.[5] The ideal system gives the product an Rf value of ~0.3-0.4.

  • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the column.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Summary Tables

Table 1: Common Impurities and Their Identification Signatures

ImpurityPotential SourceIdentification MethodSignature
2,5-Dimethoxyaniline Incomplete reactionTLC, ¹H NMRSpot with different Rf than product; characteristic aromatic and amine proton signals.
Oxidation Byproducts Degradation of starting anilineVisual, UV-VisYellow/brown color; broad, undefined baseline in chromatograms.
Diacetoacetylated Aniline Reaction with excess diketeneMass Spec, ¹H NMRHigher molecular weight ion; disappearance of N-H proton signal and appearance of new acetyl signals.
Diketene Polymers Improper storage/handling of diketene¹H NMRBroad, unresolved signals in the aliphatic region of the spectrum.
Residual Solvent (e.g., Toluene) Incomplete drying¹H NMRCharacteristic peaks for the specific solvent (e.g., ~7.2 ppm for toluene).

Table 2: Comparison of Purification Techniques

TechniquePrimary UseAdvantagesDisadvantages
Recrystallization Bulk purification of moderately impure solids (>90%)Scalable, cost-effective, can yield very high purity.May not remove closely related impurities; potential for product loss in mother liquor.
Column Chromatography Purification of highly impure or oily productsHigh resolving power, can separate complex mixtures.Less scalable, time-consuming, requires significant solvent volumes.[11]
Acid-Base Extraction Removal of unreacted anilineSimple, effective for removing basic impurities.Only removes specific impurity types; requires additional work-up steps.
Activated Carbon Treatment Removal of colored impuritiesHighly effective for removing trace colored compounds.Can adsorb some product, leading to yield loss; requires hot filtration.

Visual Workflows

Synthesis_Pathway cluster_reactants Starting Materials cluster_impurities Potential Impurities Aniline 2,5-Dimethoxyaniline Oxidized Oxidized Aniline Aniline->Oxidized Air/Light Reaction Acetoacetylation Reaction Aniline->Reaction Acylating Diketene or Ethyl Acetoacetate Acylating->Reaction Crude Crude Product Mixture Oxidized->Crude Unreacted Unreacted Aniline Unreacted->Crude SideProduct Side Products (e.g., Polymers, Diacylation) SideProduct->Crude Reaction->Unreacted Incomplete Reaction Reaction->SideProduct Side Reactions Reaction->Crude Main Pathway Pure Pure N-(2,5-dimethoxyphenyl) -3-oxobutanamide Crude->Pure Purification

Caption: Synthesis pathway and common points of impurity introduction.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting & Purification Start Crude Product Obtained CheckPurity Assess Purity: TLC, Melting Point Start->CheckPurity IsPure Is Product Pure (Single Spot, Sharp MP)? CheckPurity->IsPure FinalProduct Dry and Characterize Final Product IsPure->FinalProduct Yes IsColored Is it Discolored? IsPure->IsColored No IsOily Is it Oily/Gummy? IsColored->IsOily No Charcoal Recrystallize with Activated Carbon IsColored->Charcoal Yes Recrystallize Perform Recrystallization IsOily->Recrystallize No Column Column Chromatography IsOily->Column Yes Recrystallize->CheckPurity Re-assess Charcoal->CheckPurity Re-assess Column->Recrystallize Attempt Crystallization

Caption: Logical workflow for troubleshooting and purifying the crude product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: using diketene or ethyl acetoacetate? A: Both routes are viable, but the diketene method is often preferred in industrial and laboratory settings.[4][6] It proceeds under milder conditions (typically 0-25°C), is often faster, and does not produce a volatile byproduct that needs to be removed at high temperatures.[5] However, it requires careful temperature control and high-quality diketene. The ethyl acetoacetate method is more forgiving in terms of reagent stability but requires higher temperatures, which can lead to thermal degradation if not carefully controlled.[6]

Q2: How can I prevent the oxidation of 2,5-dimethoxyaniline starting material? A: Store 2,5-dimethoxyaniline in an amber glass bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For long-term storage, refrigeration is recommended. If feasible, performing the acetoacetylation reaction under an inert atmosphere can also help prevent in-situ oxidation, potentially leading to a product with a higher melting point and better color.[12]

Q3: What are the optimal storage conditions for the final, pure N-(2,5-dimethoxyphenyl)-3-oxobutanamide? A: While the final amide is significantly more stable than the starting aniline, it is still good practice to store it in a well-sealed container, protected from light and moisture, at room temperature. Warehouse recommendations often include ventilation and low-temperature drying to preserve its quality over time.[1]

References

  • Exploring N-(2,5-Dimethoxyphenyl)
  • N-(2,5-dimethoxyphenyl)
  • CN103951582A - Preparation method of acetoacetanilide compound - Google P
  • acetoacetanilide - Organic Syntheses Procedure. (URL: [Link])

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4) - PubChem. (URL: [Link])

  • CN106518705A - Synthesis of acetoacetanilide - Google P
  • General Chromatographic Techniques for Natural Products Purification - YouTube. (URL: [Link])

  • Acetoacetanilide - Wikipedia. (URL: [Link])

  • Diketene - Wikipedia. (URL: [Link])

  • Impurities | Axios Research. (URL: [Link])

  • N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. (URL: [Link])

  • aniline impurities - Sciencemadness Discussion Board. (URL: [Link])

  • Synthesis and Characterization of some Anilines Oxidative Coupling Products. (URL: [Link])

Sources

Optimization

preventing side reactions during the acetoacetylation of 2,5-dimethoxyaniline

Technical Support Center: Acetoacetylation of 2,5-Dimethoxyaniline Welcome to the technical support center for the selective acetoacetylation of 2,5-dimethoxyaniline. This resource is designed to provide clear, actionabl...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acetoacetylation of 2,5-Dimethoxyaniline

Welcome to the technical support center for the selective acetoacetylation of 2,5-dimethoxyaniline. This resource is designed to provide clear, actionable solutions to common experimental challenges encountered during the synthesis of N-(2,5-dimethoxyphenyl)acetoacetamide, a key intermediate in various pharmaceutical and chemical manufacturing processes.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the acetoacetylation of 2,5-dimethoxyaniline?

The reaction is a nucleophilic acyl substitution. The nitrogen atom of the 2,5-dimethoxyaniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoacetylating agent (e.g., the β-lactone ring of diketene or the ester carbonyl of ethyl acetoacetate).[2][3] This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, N-(2,5-dimethoxyphenyl)acetoacetamide.

Q2: What are the most common side reactions I should be aware of?

The primary side reactions of concern are:

  • Diacylation: The product, a β-ketoamide, possesses an active methylene group. Under certain conditions, this group can be deprotonated and undergo a second acylation, leading to a higher molecular weight impurity. This is more common with highly reactive acylating agents.

  • Oxidation: 2,5-Dimethoxyaniline is susceptible to oxidation, especially under harsh conditions or exposure to air.[4] This can lead to the formation of colored impurities and polymeric materials, significantly darkening the reaction mixture and complicating purification.

  • C-Acylation: While N-acylation is kinetically favored, C-acylation on the electron-rich aromatic ring is a potential thermodynamic side reaction, though it is less common under standard acetoacetylation conditions.[5]

Q3: How does the choice of acetoacetylating agent impact the reaction?

The choice of agent is critical and influences both reactivity and the side reaction profile.

Acetoacetylating AgentAdvantagesDisadvantages & Common Side Reactions
Diketene Highly reactive, often leading to faster reaction times and lower reaction temperatures.[2][3][6]High reactivity can lead to diacylation if stoichiometry and temperature are not strictly controlled.[7] Can be hazardous to handle.
Ethyl Acetoacetate Less reactive and easier to handle than diketene.[2][8] The reaction is often cleaner with fewer byproducts.Requires higher temperatures and longer reaction times, which can increase the risk of aniline oxidation. The reaction produces ethanol as a byproduct.[9]
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD) A stable, crystalline solid that serves as a diketene equivalent.[10] It offers a safer alternative with high yields.[10]May require specific conditions (e.g., heating in an aqueous medium) to generate the reactive acylketene intermediate.[10]

Q4: Why is strict temperature control so important in this reaction?

Temperature control is arguably the most critical parameter.

  • For Diketene: The reaction is highly exothermic. Low temperatures (typically 0-10 °C) are essential to prevent runaway reactions and suppress the formation of diacylated byproducts.[7]

  • For Ethyl Acetoacetate: While higher temperatures are needed to drive the reaction, excessive heat (>120-130 °C) can promote the thermal degradation and oxidation of the aniline starting material, resulting in discoloration and reduced yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low Yield and/or Dark, Tar-Like Reaction Mixture
  • Symptom: The final isolated yield is significantly lower than expected, and the crude product is a dark brown or black oil/solid instead of the expected off-white to pale yellow solid.

  • Probable Cause 1: Oxidation of 2,5-Dimethoxyaniline. The dimethoxy-substituted aniline ring is electron-rich and highly susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal impurities.[4]

  • Solution 1: Implement Inert Atmosphere Conditions.

    • Degas Solvents: Before use, sparge solvents like toluene or xylene with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Ensure the reaction flask is thoroughly dried and purged with N₂ or Ar. Maintain a positive pressure of inert gas throughout the entire reaction, including during reagent addition and reflux.

    • Antioxidants: In particularly sensitive, large-scale reactions, adding a radical scavenger like BHT (Butylated hydroxytoluene) in catalytic amounts can be beneficial, though this should be tested on a small scale first.

  • Probable Cause 2: Reaction Temperature Too High. If using ethyl acetoacetate, prolonged heating at excessively high temperatures can cause thermal decomposition of the starting material and product.

  • Solution 2: Optimize Reaction Temperature and Time.

    • Temperature Screening: If yields are low, perform small-scale trials at slightly lower temperatures (e.g., 110 °C vs. 130 °C) but for longer durations.

    • Monitor Progress: Use TLC or HPLC to monitor the reaction. Stop heating as soon as the starting material is consumed to prevent product degradation.

Issue 2: Presence of a Higher Molecular Weight Impurity Detected by LC-MS
  • Symptom: Analysis of the crude product shows a significant peak with a mass corresponding to the desired product + 84 amu (the mass of an acetoacetyl group), indicating diacylation.

  • Probable Cause: Excess Acetoacetylating Agent or Poor Temperature Control. This issue is most common when using the highly reactive diketene. A molar excess of diketene or localized "hot spots" from a too-rapid addition can lead to the acylation of the active methylene group in the product.[7]

  • Solution: Refine Stoichiometry and Addition Protocol.

    • Strict Stoichiometry: Use a slight excess (1.0 to 1.05 equivalents) of diketene. Accurately measure both the aniline and the diketene.

    • Slow, Controlled Addition: Add the diketene dropwise to a cooled (0-5 °C) solution of the 2,5-dimethoxyaniline in a suitable solvent (e.g., toluene or glacial acetic acid).[11] Use a syringe pump for large-scale reactions to ensure a slow and consistent addition rate.

    • Efficient Stirring: Ensure vigorous mechanical stirring to rapidly dissipate the heat of reaction and prevent localized temperature increases.

// Nodes Aniline [label="2,5-Dimethoxyaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Diketene [label="Diketene\n(Acetoacetylating Agent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-(2,5-dimethoxyphenyl)\nacetoacetamide\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diacylated [label="Diacylated Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidized [label="Oxidized/Polymeric\nImpurities", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for routing mid1 [shape=point, width=0.01, height=0.01]; mid2 [shape=point, width=0.01, height=0.01];

// Edges Aniline -> mid1 [arrowhead=none]; Diketene -> mid1 [arrowhead=none]; mid1 -> Product [label=" Main Reaction\n (Controlled Temp,\n Stoichiometry)", color="#34A853", fontcolor="#34A853"];

Product -> Diacylated [label=" Excess Diketene\n High Temp", color="#EA4335", fontcolor="#EA4335"]; Diketene -> Diacylated [style=dashed, arrowhead=open, color="#EA4335"];

Aniline -> Oxidized [label=" Air (O₂)\n High Temp", color="#EA4335", fontcolor="#EA4335"]; } DOT Caption: Key reaction pathways in the acetoacetylation of 2,5-dimethoxyaniline.

Recommended Protocol for High-Purity Synthesis

This protocol is optimized for the selective N-acetoacetylation using diketene, focusing on minimizing side reactions.

Materials & Equipment:

  • 2,5-Dimethoxyaniline (15.3 g, 0.1 mol)

  • Diketene (8.8 g, 0.105 mol, 1.05 eq.)

  • Toluene, anhydrous (200 mL)

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

Procedure:

  • Setup: Assemble the glassware and ensure it is oven-dried and cooled under a stream of nitrogen.

  • Reagent Preparation: Dissolve 15.3 g (0.1 mol) of 2,5-dimethoxyaniline in 150 mL of anhydrous toluene in the reaction flask.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath with vigorous stirring.

  • Diketene Addition: Dissolve 8.8 g (0.105 mol) of diketene in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the diketene solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.

  • Completion & Work-up: Let the reaction warm to room temperature and stir for another 1-2 hours. Monitor the reaction by TLC until the starting aniline is no longer visible. The product often precipitates as a solid.

  • Isolation: Filter the resulting solid precipitate and wash it with a small amount of cold toluene or hexane to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at 40-50 °C to yield N-(2,5-dimethoxyphenyl)acetoacetamide as an off-white solid.

Workflow p2 p2 r1 r1 p2->r1 r4 r4 i1 i1 r4->i1 i4 i4 end end i4->end High-Purity Product

References

  • Benchchem. Technical Support Center: Regioselective Acylation of Substituted Anilines.
  • Benchchem. Addressing poor regioselectivity in the synthesis of substituted anilines.
  • PubMed. N-acetylation of Aromatic Amines: Implication for Skin and Immune Cells.
  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Wiley Online Library. An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines.
  • ResearchGate. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF.
  • Google Patents. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • ResearchGate. N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential | Request PDF.
  • Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
  • SciSpace. Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties.
  • Benchchem. Troubleshooting acylation reactions for urea derivatives.
  • Benchchem. Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
  • YouTube. Acetylation of Aromatic primary amine.
  • Guidechem. What Are the Characteristics, Uses, and Toxicity of 2,5-Dimethoxyaniline?.
  • Organic Syntheses. acetoacetanilide - Organic Syntheses Procedure.
  • PubMed Central (PMC). Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis.
  • RSC Publishing. An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space.
  • ResearchGate. The condensation of ethyl acetoacetate with aniline under various different reaction conditions a ….
  • Sciforum. ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines.
  • Diketene in Dye Synthesis: Enhancing Color and Performance.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-aryl-3-oxobutanamide Compounds

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-aryl-3-oxobutanamide compounds. This guide provides in-depth troubleshooting strategies for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-aryl-3-oxobutanamide compounds. This guide provides in-depth troubleshooting strategies for a common chromatographic challenge: HPLC peak tailing. Our approach is rooted in scientific principles and practical, field-proven experience to help you achieve symmetric, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing with my N-aryl-3-oxobutanamide compound on a standard C18 column. What are the likely causes?

A1: Peak tailing for N-aryl-3-oxobutanamide compounds in reversed-phase HPLC typically stems from a combination of factors related to the analyte's structure and its interaction with the stationary phase and HPLC system.[1][2] The primary culprits are:

  • Secondary Silanol Interactions: N-aryl-3-oxobutanamides contain basic amide functional groups. These groups can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, such as C18 columns.[1][3][4] This secondary ionic interaction leads to some analyte molecules being retained longer than the bulk, causing the characteristic "tail."[1][3]

  • Metal Chelation: The β-ketoamide structure of your compound is a known chelating agent for metal ions.[1][5] Trace metal contaminants in the silica matrix of the column, the stainless-steel components of the HPLC system (frits, tubing), or even the sample itself can lead to on-column chelation, resulting in distorted peak shapes.[3][6][7]

  • Keto-Enol Tautomerism: N-aryl-3-oxobutanamides can exist in equilibrium between their keto and enol forms.[8][9] If the interconversion between these tautomers is slow on the chromatographic timescale, it can contribute to peak broadening and asymmetry.[9][10]

  • Mobile Phase pH: The pH of your mobile phase plays a critical role.[8][11][12] If the pH is close to the pKa of your analyte or the silanol groups on the column, you can have a mixed population of ionized and non-ionized species, leading to poor peak shape.[8][11][13]

The following diagram illustrates the primary mechanisms contributing to peak tailing for N-aryl-3-oxobutanamides:

G cluster_causes Primary Causes of Peak Tailing cluster_interactions Adverse Interactions Analyte N-aryl-3-oxobutanamide (Basic Amide, β-Ketoamide) Secondary_Interaction Secondary Ionic Interaction Analyte->Secondary_Interaction Basic Amide Group Chelation Metal Chelation Analyte->Chelation β-Ketoamide Structure Slow_Interconversion Slow Tautomer Interconversion Analyte->Slow_Interconversion Tautomeric Equilibrium Silanol Residual Silanol Groups (Si-OH on C18 Column) Silanol->Secondary_Interaction Acidic Si-OH Metal Trace Metal Ions (Fe³⁺, Cu²⁺, etc.) Metal->Chelation Tautomerism Keto-Enol Tautomerism Peak_Tailing Peak Tailing Secondary_Interaction->Peak_Tailing Chelation->Peak_Tailing Slow_Interconversion->Peak_Tailing

Caption: Key contributors to peak tailing for N-aryl-3-oxobutanamide compounds.

Q2: How can I systematically troubleshoot and resolve the peak tailing of my N-aryl-3-oxobutanamide?

A2: A logical, step-by-step approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following workflow is recommended:

G Start Start: Peak Tailing Observed Step1 Step 1: Mobile Phase pH Optimization (Low pH Approach) Start->Step1 Check1 Peak Shape Improved? Step1->Check1 Step2 Step 2: Column Selection (High Purity, End-capped) Check2 Peak Shape Improved? Step2->Check2 Step3 Step 3: Metal Chelation Test (EDTA Addition) Check3 Peak Shape Improved? Step3->Check3 Step4 Step 4: Mobile Phase Additives (Competing Base) Check4 Peak Shape Improved? Step4->Check4 End Resolved: Symmetric Peak Check1->Step2 No Check1->End Yes Check2->Step3 No Check2->End Yes Check3->Step4 No Check3->End Yes Check4->End Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment Methods for Synthesized N-(2,5-dimethoxyphenyl)-3-oxobutanamide

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, obj...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of analytical methods for assessing the purity of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS: 91-96-3), a key intermediate in various chemical syntheses. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system for trustworthy and reproducible results.

The synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, typically via the acetoacetylation of 2,5-dimethoxyaniline, can result in a product contaminated with starting materials, by-products, or residual solvents. The accurate quantification of the target compound against these potential impurities is paramount for its use in subsequent research and development phases. This guide compares the principal orthogonal techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and robustness.[1][2] For N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a molecule with both polar amide and ketone functionalities and a non-polar dimethoxyphenyl ring, Reverse-Phase (RP) HPLC is the method of choice. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Method Design: The selection of a C18 column is deliberate; its long alkyl chains provide sufficient hydrophobic interaction with the phenyl ring of the analyte to ensure good retention and separation from more polar impurities like unreacted 2,5-dimethoxyaniline. The mobile phase, a gradient of water and acetonitrile with a phosphoric acid modifier, is chosen to ensure sharp peak shapes by preventing the ionization of silanol groups on the stationary phase and to elute compounds across a range of polarities.[3][4]

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-12 min: 10% to 85% B

      • 12-20 min: 85% B

      • 20-22 min: 85% to 10% B

      • 22-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 245 nm (determined from the UV spectrum of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (Diluent) to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.515.20.302,5-Dimethoxyaniline (Impurity)
28.95010.599.51N-(2,5-dimethoxyphenyl)-3-oxobutanamide
311.224.80.19Unknown Impurity
Total 5050.5 100.00
Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh Compound (10 mg) b Dissolve in Diluent (10 mL) a->b c Filter (0.45 µm) b->c d Inject into HPLC System c->d Inject Sample e Separation on C18 Column d->e f UV Detection (245 nm) e->f g Integrate Peaks f->g Generate Chromatogram h Calculate Area % g->h i Purity Report h->i

Caption: Workflow for HPLC purity determination.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Method

Quantitative NMR (qNMR) is a primary analytical method that determines purity without the need for a reference standard of the analyte itself.[5][6] It relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from an internal standard of known high purity and weight.[7][8] This technique is orthogonal to HPLC, meaning it relies on a different chemical principle (nuclear spin resonance vs. partitioning), making it an excellent confirmatory method.[9][10]

Causality of Method Design: The choice of an internal standard is critical. It must be stable, non-volatile, have a simple spectrum with at least one signal that is well-resolved from all analyte signals, and be accurately weighable. Maleic acid is a suitable choice here. Its vinylic protons appear far downfield from the signals of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.

Experimental Protocol: qNMR Purity Assay
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized compound (Analyte) into a vial.

    • Accurately weigh ~10 mg of a high-purity (>99.5%) internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative 1D proton experiment.

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation).

    • Acquisition Time: ~4 seconds.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for the analyte (e.g., the singlet for the acetyl CH₃ protons) and a signal for the internal standard (e.g., the singlet for the two vinylic protons of maleic acid).

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / Wanalyte) * (Wstd / MWstd) * Pstd

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • W: Weight

      • P: Purity of the standard

Data Presentation: qNMR Purity Calculation
ParameterAnalyte (N-(2,5-dimethoxyphenyl)-3-oxobutanamide)Standard (Maleic Acid)
Weight (W) 20.52 mg10.15 mg
Molecular Weight (MW) 237.25 g/mol 116.07 g/mol
Integrated Signal (Protons) Acetyl CH₃ (3H)Vinylic CH (2H)
Integral Value (I) 2.552.00
Number of Protons (N) 32
Purity of Standard (Pstd) 99.8%
Calculated Purity 98.9%
Workflow Visualization: qNMR Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Compound Constants W_analyte Weight Analyte calc4 Calculate Weight Ratio (Standard/Analyte) W_analyte->calc4 W_std Weight Standard W_std->calc4 I_analyte Integral Analyte calc1 Normalize Analyte Integral per Proton I_analyte->calc1 I_std Integral Standard calc2 Normalize Standard Integral per Proton I_std->calc2 P_std Purity Standard final_purity Calculate Final Purity (%) P_std->final_purity MW_analyte MW Analyte MW_analyte->final_purity MW_std MW Standard MW_std->final_purity N_analyte N Protons Analyte N_analyte->calc1 N_std N Protons Standard N_std->calc2 calc3 Calculate Molar Ratio (Analyte/Standard) calc1->calc3 calc2->calc3 calc3->final_purity calc4->final_purity

Caption: Logical flow for qNMR purity calculation.

Differential Scanning Calorimetry (DSC): A Thermal Approach

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For purity assessment of crystalline organic compounds, it relies on the principle of melting point depression.[11][12] Impurities broaden the melting range and lower the final melting point of a substance, an effect that can be quantified using the van't Hoff equation.[13]

Causality of Method Design: This method is only suitable for compounds that are crystalline, thermally stable, and exhibit a sharp melting point.[1] It is an absolute method that does not require standards for the impurities themselves. A slow heating rate is used to maintain thermal equilibrium throughout the sample, which is a critical assumption of the van't Hoff equation. The sample size must be small to minimize thermal gradients.[12][14]

Experimental Protocol: DSC Purity Assay
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components.

  • DSC Parameters:

    • Temperature Program: Heat from ambient temperature to a temperature well past the melting point (e.g., 25°C to 150°C).

    • Heating Rate: 1-2 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis:

    • The instrument software calculates purity by analyzing the shape of the melting endotherm based on the van't Hoff equation.

    • The analysis involves integrating partial areas of the melting peak and plotting the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F). The slope of this plot is used to determine the mole fraction of the impurity.

Data Presentation: DSC Purity Analysis
ParameterValue
Sample Weight 2.15 mg
Onset of Melting 120.5 °C
Peak Melting Temperature 122.8 °C
Heat of Fusion (ΔHf) 145.2 J/g
Calculated Purity (mole %) 99.2%

Comparative Summary and Method Selection

The choice of method depends on the specific requirements of the analysis, including the desired accuracy, the nature of potential impurities, and available instrumentation.

FeatureHPLC-UVqNMRDSC
Principle Chromatographic SeparationNuclear Magnetic ResonanceMelting Point Depression
Type of Method Relative (Area %)Absolute/PrimaryAbsolute/Primary
Key Advantage High sensitivity for impuritiesHigh precision, structural infoNo standards needed for impurities
Key Limitation Requires UV-active impuritiesLower sensitivity than HPLCOnly for pure, crystalline solids
Impurity ID Possible with DAD/MS couplingPossible for known structuresNot possible
Best For Routine QC, impurity profilingOrthogonal confirmation, purity of reference standardsHigh-purity crystalline materials

Trustworthiness and Validation: For regulatory purposes and robust scientific conclusions, relying on a single method is insufficient. A combination of orthogonal techniques, typically HPLC and qNMR, is recommended to provide a high degree of confidence in the purity value.[15] All methods must be properly validated according to established guidelines (e.g., ICH Q2(R1)) to demonstrate their accuracy, precision, specificity, linearity, and range.[16][17][18]

Conclusion

The purity assessment of synthesized N-(2,5-dimethoxyphenyl)-3-oxobutanamide requires a well-reasoned analytical strategy. HPLC serves as the primary tool for routine analysis and impurity profiling due to its high resolving power and sensitivity. qNMR provides an invaluable orthogonal method for absolute purity determination, offering a high degree of accuracy and simultaneous structural confirmation. DSC offers a rapid, alternative absolute method, provided the material is highly crystalline and thermally stable. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate methods to ensure the quality and integrity of their synthesized compounds, underpinning the reliability of all subsequent scientific investigations.

References

  • Determination of % purity of a compound by by Using DSC. Slideshare. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • Gao, W. D., & Gryniewicz-Ruzicka, C. M. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1215–1220. [Link]

  • Bari, S. B. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Tipple, C. A., & Lacho, L. A. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(7), 922–926. [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2024). Innovational Journals. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Szigeti, M., & Sosic, Z. (2015). Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. (2023). Chromatography Online. [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]

  • Gfeller, J. C., & Gedeck, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9222–9224. [Link]

  • DSC purity determination. Mettler Toledo. [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC. [Link]

  • Quantitative NMR Spectroscopy. Bruker. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2025). LinkedIn. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 18-23. [Link]

  • Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • Separation of N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. Medium. [Link]

  • Pharmaceutical Analysis—Drug Purity Determination. ResearchGate. [Link]

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4). PubChem. [Link]

  • Sznitowska, M., et al. (2004). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 61(5), 327-331. [Link]

  • Grodner, J., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica ñ Drug Research, 64(2), 105-112. [Link]

  • Isloor, A. M., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Indian Journal of Physics, 80(11), 1069-1073. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(13), 5038. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • El-Naggar, M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 12(38), 24653–24673. [Link]

  • Dal Cason, T. A., et al. (2016). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Forensic Science International, 265, 129-138. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

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  • Özşanli, H., et al. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Journal of Structural Chemistry. [Link]

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Comparative

A Comparative Guide to the Biological Activity of N-aryl-3-oxobutanamide Derivatives

N-aryl-3-oxobutanamide derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold demonstrating a wide spectrum of biological activities. This guide offers a comparative analysis of th...

Author: BenchChem Technical Support Team. Date: January 2026

N-aryl-3-oxobutanamide derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold demonstrating a wide spectrum of biological activities. This guide offers a comparative analysis of their antibacterial, anticancer, and anti-inflammatory properties, substantiated by experimental data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview to inform future research and development endeavors.

Antibacterial Activity: Targeting Resistant Pathogens

N-aryl-3-oxobutanamide derivatives have shown considerable promise as antibacterial agents, especially against drug-resistant bacterial strains. The nature and position of substituents on the N-aryl ring are critical determinants of their antibacterial potency and spectrum of activity.

Structure-Activity Relationship (SAR) Insights

A key determinant of antibacterial efficacy lies in the electronic properties of the substituents on the aryl ring. Studies on 2-benzylidene-3-oxobutanamide derivatives have elucidated several crucial SAR trends[1]:

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups on the aryl ring generally enhances antibacterial activity. For instance, compounds bearing nitro groups at the -3 and -4 positions exhibit significant antimicrobial effects.

  • Halogen Substitutions: Halogens like chlorine and fluorine at the -2 and -4 positions of the aryl ring have been found to be advantageous for antibacterial activity.

  • Hydrophilic Substitutions: Conversely, the introduction of hydrophilic groups tends to reduce antibacterial efficacy.

  • Electronegative Groups: An electronegative cyano (-CN) group at the ortho position has been shown to confer specific activity against Gram-negative bacteria.

Comparative Antibacterial Potency

The following table summarizes the minimum inhibitory concentrations (MICs) of selected 2-benzylidene-3-oxobutanamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB)[1].

CompoundAryl SubstituentMIC (µg/mL) vs. Sa-MRSAMIC (µg/mL) vs. Ab-MDR
17 3-Nitrobenzylidene48
18 4-Nitrobenzylidene2>32
19 2-Chlorobenzylidene8>32
21 4-Chlorobenzylidene4>32
25 4-Fluorobenzylidene8>32
27 2,4-Dichlorobenzylidene4>32
28 2-Cyanobenzylidene>3216

Sa-MRSA: Staphylococcus aureus-Methicillin-Resistant; Ab-MDR: Acinetobacter baumannii-Multidrug-Resistant. Data sourced from[1].

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of N-aryl-3-oxobutanamide derivatives in a 96-well microtiter plate. A1 Inoculate each well of the microtiter plate with the prepared bacterial suspension. P1->A1 P2 Culture bacterial strains on appropriate agar medium. P3 Prepare bacterial inoculum in sterile broth to a standardized turbidity (e.g., 0.5 McFarland). P3->A1 A2 Include positive (bacteria only) and negative (broth only) controls. A1->A2 A3 Incubate the plates at 37°C for 16-20 hours. A2->A3 AN1 Visually inspect the plates for bacterial growth (turbidity). A3->AN1 AN2 Determine the MIC as the lowest concentration of the compound with no visible growth. AN1->AN2

Workflow for the Broth Microdilution Assay.

Anticancer Activity: Probing Cytotoxic Potential

Derivatives of N-aryl-3-oxobutanamide and structurally related compounds have been explored for their potential as anticancer agents, with their cytotoxic effects being assessed against various human cancer cell lines.

Comparative Cytotoxicity

The in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of representative N-aryl(indol-3-yl)glyoxamide derivatives, which possess a similar N-aryl amide core structure, is presented below[1]. Additionally, data for 1,2,3-triazole linked tetrahydrocurcumin derivatives with a related structural motif are included for a broader comparison[2].

CompoundN-Aryl GroupIC50 (nM) vs. HeLa/KBIC50 (nM) vs. L1210IC50 (nM) vs. SKOV3
55 Pyridin-4-yl395111

HeLa/KB: Human cervix carcinoma; L1210: Murine leukemia; SKOV3: Human ovarian carcinoma. Data sourced from[1].

CompoundAryl SubstituentIC50 (μM) vs. MCF-7IC50 (μM) vs. HeLaIC50 (μM) vs. DU-145
6g 3-Nitrophenyl6.67 ± 0.394.49 ± 0.3210.38 ± 0.42
6h 2-Methylphenyl7.32 ± 0.626.87 ± 0.3315.40 ± 0.60

MCF-7: Human breast adenocarcinoma; HeLa: Human cervical carcinoma; DU-145: Human prostate carcinoma. Data sourced from[2].

Putative Mechanism of Action: Signaling Pathway Inhibition

While the precise mechanisms are still under investigation for many derivatives, a plausible mode of anticancer action involves the modulation of critical cellular signaling pathways that regulate cell growth, proliferation, and survival. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

G Compound N-aryl-3-oxobutanamide Derivative PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-aryl-3-oxobutanamide derivatives and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity: Modulating Inflammatory Responses

The anti-inflammatory potential of N-aryl-3-oxobutanamide derivatives is an emerging area of investigation. While direct and extensive data for this specific class is still developing, related N-aryl compounds have demonstrated promising anti-inflammatory effects, suggesting a potential mechanism of action for N-aryl-3-oxobutanamides.

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of aryl-containing compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Potential mechanisms for N-aryl-3-oxobutanamide derivatives could include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Specifically, the inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, is a common target for anti-inflammatory drugs[3][4].

  • Downregulation of Pro-inflammatory Cytokines: These compounds may suppress the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6)[5].

Future Directions in Anti-inflammatory Research

To comprehensively evaluate the anti-inflammatory potential of N-aryl-3-oxobutanamide derivatives, future studies should focus on:

  • In vitro enzyme inhibition assays: To determine the IC50 values against COX-1 and COX-2 enzymes.

  • Cell-based assays: To measure the inhibition of pro-inflammatory cytokine and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • In vivo models of inflammation: To assess the efficacy of these compounds in reducing inflammation in animal models, such as the carrageenan-induced paw edema model.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Macrophages Macrophages InflammatoryStimuli->Macrophages Activates COX2 COX-2 Macrophages->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophages->Cytokines Produces Compound N-aryl-3-oxobutanamide Derivative Compound->COX2 Inhibits Compound->Cytokines Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Potential anti-inflammatory mechanisms of action.

Conclusion

N-aryl-3-oxobutanamide derivatives represent a promising and versatile chemical scaffold with demonstrated potential in antibacterial and anticancer applications. The biological activity of these compounds is intricately linked to the substitution patterns on the N-aryl ring, highlighting the importance of structure-activity relationship studies in designing more potent and selective therapeutic agents. While their anti-inflammatory properties are less explored, the mechanistic insights from related N-aryl compounds provide a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of this important class of molecules.

References

Validation

A Guide to the Structural Validation of N-(2,5-dimethoxyphenyl)-3-oxobutanamide Using Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The Importance of Orthogonal Spectroscopic Analysis Structural elucidation is rarely dependent on a single analytical technique. A multi-faceted approach, e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Importance of Orthogonal Spectroscopic Analysis

Structural elucidation is rarely dependent on a single analytical technique. A multi-faceted approach, employing several spectroscopic methods, provides orthogonal data points that, when taken together, build a comprehensive and irrefutable structural assignment. For N-(2,5-dimethoxyphenyl)-3-oxobutanamide, the key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution, from the connectivity of atoms to the nature of its functional groups.

Predicted Spectroscopic Profile of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Based on its known chemical structure, we can predict the characteristic spectroscopic signatures for N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. For N-(2,5-dimethoxyphenyl)-3-oxobutanamide, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy groups, the methylene and methyl groups of the oxobutanamide chain, and the amide proton.

Table 1: Predicted ¹H NMR Data for N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.5Singlet (broad)1HAmide N-H The broadness is due to quadrupole broadening and potential hydrogen bonding.
~7.0 - 7.5Multiplet3HAromatic C-H The protons on the dimethoxyphenyl ring will show splitting patterns dependent on their coupling with each other.
~3.8Singlet6HMethoxy O-CHThe two methoxy groups are expected to have similar chemical environments, potentially appearing as a single peak.
~3.6Singlet2HMethylene -C(=O)-CH ₂-C(=O)-These protons are adjacent to two carbonyl groups, leading to a downfield shift.
~2.3Singlet3HMethyl -C(=O)-CHA characteristic singlet for a methyl group adjacent to a carbonyl.

It is important to note that N-(2,5-dimethoxyphenyl)-3-oxobutanamide can exist in equilibrium with its enol tautomer. This keto-enol tautomerism would result in a second set of peaks in the ¹H NMR spectrum, with the ratio of the two forms being dependent on the solvent and temperature[1].

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of a molecule. Each unique carbon atom in N-(2,5-dimethoxyphenyl)-3-oxobutanamide will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Chemical Shift (δ, ppm)AssignmentRationale
~205Ketone C =OThe ketone carbonyl carbon is typically found in this downfield region.
~168Amide C =OThe amide carbonyl carbon is generally found at a slightly more upfield position than the ketone.
~153, ~142Aromatic C -OThe aromatic carbons directly attached to the electron-donating methoxy groups will be shifted downfield.
~128Aromatic C -NThe aromatic carbon bonded to the nitrogen of the amide.
~110 - 120Aromatic C -HThe remaining aromatic carbons.
~56Methoxy O-C H₃A characteristic peak for methoxy carbons.
~45Methylene -C(=O)-C H₂-C(=O)-The methylene carbon flanked by two carbonyls.
~30Methyl -C(=O)-C H₃The methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is expected to show characteristic absorption bands for the amide and ketone functionalities, as well as the aromatic and ether groups.

Table 3: Predicted IR Absorption Bands for N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-HStretch (Amide)
~3100-3000C-HStretch (Aromatic)
~3000-2850C-HStretch (Aliphatic)
~1715C=OStretch (Ketone)
~1670C=OStretch (Amide I)
~1600-1450C=CStretch (Aromatic)
~1540N-HBend (Amide II)
~1250-1000C-OStretch (Ether)
Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure. For N-(2,5-dimethoxyphenyl)-3-oxobutanamide (Molecular Weight: 237.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 237. Predicted data also suggests the presence of adducts such as [M+H]⁺ at m/z 238.1 and [M+Na]⁺ at m/z 260.1[2].

Table 4: Predicted Mass Spectrometry Fragmentation for N-(2,5-dimethoxyphenyl)-3-oxobutanamide

m/zPossible Fragment
237[M]⁺
194[M - COCH₃]⁺
152[M - COCH₂CO]⁺
153[C₈H₉NO₂]⁺
43[CH₃CO]⁺

A comparative analysis with the mass spectrum of its isomer, N-(2,3-dimethoxyphenyl)-3-oxobutanamide, would be insightful. While the molecular ion peak would be the same, the relative abundances of the fragment ions would likely differ due to the different substitution pattern on the aromatic ring, influencing the stability of the resulting fragments[3].

Experimental Protocols

To obtain the spectroscopic data for the structural validation of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, the following standard experimental protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like the amide N-H[4].

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Standard pulse programs should be used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Calibrate the chemical shifts using the residual solvent peak as an internal standard[4].

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. For less stable compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, often coupled with liquid chromatography (LC-MS)[4].

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of the Experimental Workflow

The general workflow for the spectroscopic characterization of N-(2,5-dimethoxyphenyl)-3-oxobutanamide can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesized N-(2,5-dimethoxyphenyl)-3-oxobutanamide NMR NMR Analysis (¹H, ¹³C) Synthesis->NMR IR IR Analysis Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Interpretation Correlate Spectroscopic Data NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmed Data_Interpretation->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Conclusion

References

  • PubChem. N-(2,5-dimethoxy-4-methylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to the Analysis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide: LC-MS vs. GC-MS Methodologies

Abstract The robust and accurate quantification of synthetic intermediates is a cornerstone of efficient drug development and chemical manufacturing. N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a key precursor in the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and accurate quantification of synthetic intermediates is a cornerstone of efficient drug development and chemical manufacturing. N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a key precursor in the synthesis of various pigments and potentially in novel pharmaceutical compounds, presents a unique analytical challenge.[1][2] Its molecular structure, containing both a polar secondary amide and a reactive β-dicarbonyl moiety, dictates the optimal choice of analytical instrumentation. This guide provides an in-depth, evidence-based comparison of two powerful chromatographic techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this target analyte. We will explore the theoretical underpinnings, present detailed experimental workflows, and offer data-driven recommendations to guide researchers in selecting the most appropriate method for their specific application.

Analyte Profile: N-(2,5-dimethoxyphenyl)-3-oxobutanamide

A thorough understanding of the analyte's physicochemical properties is paramount in method development. These properties directly influence its behavior during chromatographic separation and mass spectrometric detection.

PropertyValueSignificance for Analysis
CAS Number 6375-27-5[3]Unique chemical identifier.
Molecular Formula C₁₂H₁₅NO₄[2][4]Determines the exact mass for MS detection.
Molecular Weight 237.25 g/mol [2][3]Influences volatility and ionization behavior.
Melting Point 53-68 °C[2][3]Indicates it is a solid at room temperature.
Boiling Point 410.0 °C (Predicted)[2]Suggests low volatility, posing a challenge for standard GC analysis.
Key Functional Groups Secondary Amide, Ketone, Dimethoxy PhenylThe polar amide group limits volatility and can cause peak tailing in GC. The presence of protonatable sites (amide) makes it suitable for ESI-LC-MS. The structure also allows for keto-enol tautomerism.[5]

The high predicted boiling point and the presence of polar functional groups strongly suggest that N-(2,5-dimethoxyphenyl)-3-oxobutanamide is not sufficiently volatile or thermally stable for direct analysis by Gas Chromatography (GC). This inherent characteristic forms the central thesis of our comparative analysis.

The Direct Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the de facto standard for analyzing polar, semi-volatile, and thermally sensitive compounds like N-(2,5-dimethoxyphenyl)-3-oxobutanamide. The separation occurs in the liquid phase at or near ambient temperature, preserving the molecule's integrity, followed by gentle ionization.

Principle of LC-MS Analysis

The analyte is first dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). It then passes through a column packed with a stationary phase (typically C18 silica). Separation is achieved based on the analyte's differential partitioning between the mobile and stationary phases. Upon exiting the column, the analyte is introduced into the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common technique for this type of molecule, where a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., protonated molecules, [M+H]⁺) are ejected into the gas phase and guided into the mass analyzer.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Accurately weigh 10 mg of N-(2,5-dimethoxyphenyl)-3-oxobutanamide standard.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions with 50:50 methanol:water to generate calibration standards ranging from 1 µg/mL to 1 ng/mL.

2. LC-MS Conditions:

  • Instrument: High-Performance Liquid Chromatograph coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS Detection:

    • Full Scan: m/z 100-400 to identify the parent ion.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, targeting the transition of the protonated molecule [M+H]⁺ at m/z 238.1 to a specific fragment ion.

Expected Results & Discussion (LC-MS)

This method is expected to yield a sharp, well-defined chromatographic peak. In ESI+ mode, the analyte will readily protonate on the amide nitrogen, forming the [M+H]⁺ ion at m/z 238.1. This direct analysis avoids the complexities and potential inefficiencies of derivatization, offering a streamlined and robust workflow. The sensitivity, particularly when using MRM on a triple quadrupole instrument, is anticipated to be excellent, reaching low ng/mL or even pg/mL levels.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A Weigh Analyte B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D Transfer E C18 Reverse-Phase Separation D->E F Electrospray Ionization (ESI+) E->F G Mass Detection (m/z 238.1) F->G H Quantification Result G->H Data Processing GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve Analyte in Aprotic Solvent B Add BSTFA Reagent A->B C Heat at 70°C (Derivatization) B->C D Inject into GC C->D Transfer E DB-5ms Capillary Column Separation D->E F Electron Ionization (EI, 70 eV) E->F G Mass Detection (Scan for Fragments) F->G H Quantification Result G->H Data Processing

Sources

Validation

evaluation of different synthesis methods for N-(2,5-dimethoxyphenyl)-3-oxobutanamide

This guide provides an in-depth evaluation of the primary synthetic methodologies for N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a key intermediate in the production of various chemical products, including C.I. Pigment Yel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the primary synthetic methodologies for N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a key intermediate in the production of various chemical products, including C.I. Pigment Yellow 87.[1] Tailored for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of established synthesis routes, supported by detailed experimental protocols and characterization data, to facilitate informed decisions in process development and optimization.

Introduction

N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5) is a valuable organic compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.26 g/mol .[2][3] Its molecular structure, featuring a β-ketoamide functional group attached to a dimethoxy-substituted phenyl ring, makes it a versatile precursor in organic synthesis. The primary routes for its synthesis involve the acetoacetylation of 2,5-dimethoxyaniline. This can be achieved through two principal methods: a condensation reaction with ethyl acetoacetate and acylation with diketene. The choice between these methods is often dictated by factors such as reaction conditions, desired yield, and scalability.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₄[2][3]
Molecular Weight237.26 g/mol [2][3]
Melting Point53-56 °C[2]
Boiling Point410 °C at 760 mmHg[1]
Density1.182 g/cm³[1]
AppearanceWhite crystalline powder[1]

Core Synthesis Routes: A Comparative Overview

The synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is predominantly accomplished through two competitive and well-established methods. Below is a detailed exploration and comparison of these routes.

Route 1: Condensation of 2,5-Dimethoxyaniline with Ethyl Acetoacetate

This classical approach involves the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate. The reaction typically requires elevated temperatures to facilitate the condensation and drive the removal of the ethanol byproduct. While effective, this method's primary drawbacks are the high energy input and longer reaction times.

Reaction Scheme:

reagents 2,5-Dimethoxyaniline + Ethyl Acetoacetate product N-(2,5-dimethoxyphenyl)-3-oxobutanamide + Ethanol reagents->product Heat (120-140°C) (2-4 hours)

Caption: Route 1: Condensation with Ethyl Acetoacetate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heating: Heat the reaction mixture to a temperature of 120-140°C with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion: Maintain the temperature until the starting materials are consumed, which typically takes 2-4 hours. During the reaction, ethanol is liberated.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield N-(2,5-dimethoxyphenyl)-3-oxobutanamide as a crystalline solid.

Route 2: Acylation of 2,5-Dimethoxyaniline with Diketene

A milder and often more efficient alternative to the high-temperature condensation is the acylation of 2,5-dimethoxyaniline with diketene. This method is typically performed at or below room temperature, offering the significant advantages of reduced energy consumption and shorter reaction times.

Reaction Scheme:

reagents 2,5-Dimethoxyaniline + Diketene product N-(2,5-dimethoxyphenyl)-3-oxobutanamide reagents->product Aprotic Solvent (0-10°C) (1-2 hours)

Caption: Route 2: Acylation with Diketene.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane).

  • Addition of Diketene: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 equivalents) dropwise from the dropping funnel, ensuring the temperature is maintained below 10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: If the product precipitates from the reaction mixture, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Comparative Analysis of Synthesis Methods

ParameterRoute 1: Ethyl AcetoacetateRoute 2: Diketene
Reagent Ethyl AcetoacetateDiketene
Temperature High (120-140°C)Low (0-10°C)
Reaction Time 2-4 hours1-2 hours
Byproduct EthanolNone
Energy Consumption HighLow
Handling Precautions StandardDiketene is a lachrymator and requires careful handling in a well-ventilated fume hood.

Characterization of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Accurate characterization of the synthesized product is crucial for ensuring its purity and structural integrity. The following are the expected analytical data for N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Keto-Enol Tautomerism

It is important to note that β-ketoamides like N-(2,5-dimethoxyphenyl)-3-oxobutanamide can exist as a mixture of keto and enol tautomers. This equilibrium can influence the appearance of spectroscopic data, particularly in NMR, where distinct signals for each tautomer may be observed. The ratio of these tautomers is dependent on the solvent, temperature, and pH.

keto Keto form enol Enol form keto->enol

Caption: Keto-Enol Tautomerism.

Spectroscopic Data

1H NMR Spectroscopy: The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,5-dimethoxyphenyl group, the methoxy groups, the methylene protons of the butanamide chain, and the terminal methyl group. Due to keto-enol tautomerism, separate sets of signals for each tautomer may be present.

13C NMR Spectroscopy: The 13C NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and amide groups, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the butanamide chain.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of both the ketone and amide functionalities, and the C-O stretching of the methoxy groups.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.26 g/mol ). Predicted mass spectrometry data for various adducts are available.[4]

Conclusion

Both the condensation with ethyl acetoacetate and the acylation with diketene are viable methods for the synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide. The diketene route offers significant advantages in terms of milder reaction conditions, shorter reaction times, and higher energy efficiency. However, the choice of synthesis method will ultimately depend on the specific requirements of the laboratory or industrial setting, including reagent availability, cost, and safety considerations. For large-scale production, the milder conditions and faster reaction time of the diketene method are highly desirable. For smaller-scale laboratory synthesis, the ethyl acetoacetate method remains a practical option, particularly if the handling of diketene is a concern.

References

  • Exploring N-(2,5-Dimethoxyphenyl)
  • N-(2,5-dimethoxyphenyl)
  • Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide - Benchchem. (URL not available)
  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide | 6375-27-5. Sigma-Aldrich. (URL not available)
  • challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide - Benchchem. (URL not available)
  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide (C12H15NO4) - PubChemLite. (URL not available)

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(2,5-dimethoxyphenyl)-3-oxobutanamide Analogs

Introduction: The Versatile N-(2,5-dimethoxyphenyl)-3-oxobutanamide Scaffold The N-(2,5-dimethoxyphenyl)-3-oxobutanamide core structure represents a fascinating and versatile scaffold in medicinal chemistry. As a derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-(2,5-dimethoxyphenyl)-3-oxobutanamide Scaffold

The N-(2,5-dimethoxyphenyl)-3-oxobutanamide core structure represents a fascinating and versatile scaffold in medicinal chemistry. As a derivative of the broader class of β-keto amides, it possesses a unique combination of a dimethoxy-substituted aromatic ring and a reactive β-dicarbonyl moiety. This arrangement of functional groups imparts the potential for a wide range of biological activities, from enzyme inhibition to anticancer and antimicrobial effects. The 2,5-dimethoxy substitution pattern, in particular, is a well-known pharmacophore in many biologically active compounds, influencing their metabolic stability, receptor binding, and overall potency.

While the parent compound, N-(2,5-dimethoxyphenyl)-3-oxobutanamide, serves as a crucial starting point, its true potential lies in the systematic exploration of its analogs. By strategically modifying its structure, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties to enhance potency, selectivity, and therapeutic efficacy. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(2,5-dimethoxyphenyl)-3-oxobutanamide analogs, drawing upon experimental data from related compound series to build a predictive framework for rational drug design. We will delve into the impact of various structural modifications on biological activity, present detailed experimental protocols for assessing their effects, and offer insights into their potential mechanisms of action.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to a lack of extensive, direct comparative studies on a single series of N-(2,5-dimethoxyphenyl)-3-oxobutanamide analogs, this section synthesizes SAR insights from the broader class of N-aryl-3-oxobutanamides and other compounds bearing the 2,5-dimethoxyphenyl moiety. These related studies provide a valuable foundation for predicting how structural modifications to our core scaffold might influence biological outcomes.

The Core Scaffold: N-(2,5-dimethoxyphenyl)-3-oxobutanamide

The fundamental structure of N-(2,5-dimethoxyphenyl)-3-oxobutanamide can be dissected into three key regions for potential modification:

  • The 2,5-dimethoxyphenyl Ring (A-ring): The substitution pattern on this aromatic ring is critical. The existing methoxy groups can be altered, or additional substituents can be introduced.

  • The Amide Linker: The stability and conformational flexibility of this linker can be modulated.

  • The 3-oxobutanamide Moiety (β-ketoamide tail): This part of the molecule can be extended, constrained, or have its keto and amide groups modified.

Caption: Core structure of N-(2,5-dimethoxyphenyl)-3-oxobutanamide and key modification sites.

A-Ring Modifications: Impact of Substituents on the Phenyl Ring

Modifications to the 2,5-dimethoxyphenyl ring can significantly impact biological activity, primarily by altering the electronic and steric properties of the molecule.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (NO₂) or chloro (Cl) groups can enhance certain biological activities. For instance, in the broader class of N-aryl-3-oxobutanamides, the presence of nitro groups on the aryl ring has been associated with significant antimicrobial activity. This is likely due to the ability of the nitro group to participate in redox reactions within microbial cells, leading to cellular toxicity.[1] The position of the substituent is also crucial; for example, a nitro group at the 5-position of a related N-(2-methoxyphenyl)butenamide scaffold has been explored in the synthesis of metal complexes with antimicrobial and anti-leishmanial properties.[2]

  • Electron-Donating Groups (EDGs): While less commonly explored in the available literature for this specific scaffold, the strategic placement of EDGs could influence activity by modulating the electron density of the aromatic ring and its interaction with biological targets.

Table 1: Comparison of A-Ring Substituted N-(2,5-dimethoxyphenyl)-3-oxobutanamide Analogs and Related Compounds

Compound/AnalogA-Ring SubstituentObserved/Potential Biological ActivitySupporting Evidence/Rationale
Parent Compound 2,5-dimethoxyBaseline activity, scaffold for derivatizationCore structure of the series.
Analog 1 4-chloro-2,5-dimethoxyPotential for modulated activity; toxicity data available (LD50 = 850 mg/kg, rat).[3]Halogenation can alter lipophilicity and target binding.[3]
Related Compound N-(2-methoxy-5-nitrophenyl) derivativePrecursor for complexes with antimicrobial and anti-leishmanial activity.[2]The nitro group is a known pharmacophore in antimicrobial agents.[1]
Modifications to the 3-Oxobutanamide Tail

The β-ketoamide portion of the molecule is a key determinant of its chemical reactivity and potential for enzyme inhibition.

  • α-Substitution: Introducing substituents at the α-position (the carbon between the two carbonyls) can influence the keto-enol tautomerism and steric hindrance, which can affect binding to enzyme active sites.

  • Chain Extension/Modification: Altering the length of the butanamide chain or replacing the terminal methyl group with other functionalities (e.g., aryl groups) can explore different binding pockets in target enzymes.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related β-keto amides and dimethoxyphenyl compounds, analogs of N-(2,5-dimethoxyphenyl)-3-oxobutanamide are promising candidates for several therapeutic areas.

Anticancer Activity

Many compounds containing the 2,5-dimethoxyphenyl or the broader trimethoxyphenyl moiety have demonstrated potent anticancer activity, often through the inhibition of tubulin polymerization. While direct evidence for N-(2,5-dimethoxyphenyl)-3-oxobutanamide analogs is limited, the general class of β-keto amides has been investigated for anticancer properties. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Anticancer_Mechanism Analog N-(2,5-dimethoxyphenyl) -3-oxobutanamide Analog Target Cellular Target (e.g., Tubulin, Kinases) Analog->Target Pathway Signaling Pathway Disruption Target->Pathway Arrest Cell Cycle Arrest (e.g., G2/M phase) Pathway->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: Plausible mechanism of anticancer activity for the analogs.

Enzyme Inhibition

The β-ketoamide functionality is a known pharmacophore for enzyme inhibition, particularly for proteases and other hydrolases. The electrophilic nature of the keto group can allow for reversible covalent interactions with nucleophilic residues (e.g., serine or cysteine) in an enzyme's active site. For example, α-ketoamides are known to be potent inhibitors of proteasome activity. While specific targets for N-(2,5-dimethoxyphenyl)-3-oxobutanamide analogs have not been extensively defined, cyclooxygenase (COX) enzymes, which are key mediators of inflammation, represent a plausible target class given the anti-inflammatory potential of related structures.

Experimental Protocols

To facilitate the comparative evaluation of N-(2,5-dimethoxyphenyl)-3-oxobutanamide analogs, we provide detailed, step-by-step protocols for two key assays: the MTT assay for cytotoxicity and a COX-2 inhibition assay.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the effect of the analogs on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Analog Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Fluorometric COX-2 Inhibition Assay

This protocol measures the ability of the analogs to inhibit the activity of the COX-2 enzyme.

Principle: The assay detects the prostaglandin G2 intermediate produced by COX-2 activity using a fluorometric probe. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations in the assay buffer.

  • Reaction Setup: In a 96-well white opaque plate, add the following to each well:

    • Enzyme Control: 80 µL of Reaction Mix (Assay Buffer, Probe, Cofactor) and 10 µl of Assay Buffer.

    • Inhibitor Control: 80 µL of Reaction Mix and 10 µL of a known COX-2 inhibitor (e.g., celecoxib).

    • Test Wells: 80 µL of Reaction Mix and 10 µL of the diluted test analog.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "no enzyme" control.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each analog concentration relative to the enzyme control. Calculate the IC₅₀ value.

Conclusion and Future Directions

The N-(2,5-dimethoxyphenyl)-3-oxobutanamide scaffold holds considerable promise as a template for the development of novel therapeutic agents. While direct and extensive SAR studies on a dedicated series of its analogs are currently lacking in the public domain, by synthesizing insights from related N-aryl-3-oxobutanamides and other 2,5-dimethoxyphenyl-containing compounds, a rational approach to analog design can be formulated.

The evidence suggests that substitutions on the 2,5-dimethoxyphenyl ring, particularly with electron-withdrawing groups, could be a fruitful avenue for enhancing biological activity, especially in the context of antimicrobial and anticancer applications. Furthermore, the inherent enzyme inhibitory potential of the β-ketoamide moiety warrants a broad screening campaign against various enzyme families, such as proteases, kinases, and cyclooxygenases.

Future research should focus on the systematic synthesis and biological evaluation of a library of N-(2,5-dimethoxyphenyl)-3-oxobutanamide analogs. This would involve:

  • Diverse A-ring substitutions: Exploring a range of electron-donating and electron-withdrawing groups at different positions on the phenyl ring.

  • Modification of the β-ketoamide tail: Investigating the effects of chain length, branching, and terminal functional groups.

  • Broad biological screening: Testing the synthesized analogs against a panel of cancer cell lines, microbial strains, and key enzymes to identify lead compounds.

By combining rational design with comprehensive biological testing, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of next-generation drugs.

References

  • National Toxicology Program. N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (4433-79-8). Chemical Effects in Biological Systems (CEBS). Available from: [Link]

  • ResearchGate. Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Available from: [Link]

  • Semantic Scholar. SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Available from: [Link]

  • ResearchGate. Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. Available from: [Link]

  • Chemsrc. N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available from: [Link]

  • PubChem. N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide. Available from: [Link]

  • PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Available from: [Link]

  • MDPI. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Available from: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

Sources

Validation

A Comparative Performance Benchmark of Diarylide Pigments Derived from Acetoacetanilide Precursors

This guide provides an in-depth comparative analysis of the performance benchmarks for yellow diarylide pigments, with a specific focus on pigments theoretically derived from the coupling component N-(2,5-dimethoxyphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the performance benchmarks for yellow diarylide pigments, with a specific focus on pigments theoretically derived from the coupling component N-(2,5-dimethoxyphenyl)-3-oxobutanamide. For the purpose of this guide, we will designate this pigment as "PY-DM" and benchmark its anticipated performance against commercially significant diarylide yellows: C.I. Pigment Yellow 12, C.I. Pigment Yellow 13, C.I. Pigment Yellow 14, and C.I. Pigment Yellow 17.

This document is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of how subtle changes in the chemical structure of acetoacetanilide precursors influence the final performance characteristics of the resulting pigments.

Introduction to Diarylide Yellow Pigments

Diarylide yellows are a class of disazo pigments known for their bright hues, high color strength, and good solvent resistance.[1] They are synthesized through an azo coupling reaction where a tetrazotized aromatic diamine, typically a derivative of 3,3'-dichlorobenzidine, is reacted with two equivalents of an acetoacetanilide coupling component.[2] The specific chemical structure of the acetoacetanilide, such as the presence and position of substituent groups on the aniline ring, profoundly impacts the pigment's final properties, including its shade, lightfastness, heat stability, and chemical resistance.[2]

The general synthesis pathway for diarylide pigments is a two-step process: diazotization followed by azo coupling.[3]

Diagram: General Synthesis of Diarylide Pigments

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Aromatic Diamine (e.g., 3,3'-Dichlorobenzidine) C Tetrazonium Salt A->C 0-5 °C B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C E Diarylide Pigment C->E pH Control D Acetoacetanilide Coupling Component (e.g., N-(2,5-dimethoxyphenyl) -3-oxobutanamide) D->E G cluster_0 Structural Feature cluster_1 Performance Impact A Electron-donating groups (e.g., -OCH₃, -CH₃) D Improved Lightfastness & Heat Stability A->D B Increased molecular weight and complexity E Increased Solvent Resistance & Reduced Migration B->E C Steric hindrance near azo group F Potential shift in hue (e.g., greener shade) C->F

Caption: Relationship between chemical structure and pigment properties.

Electron-donating groups, such as the methoxy (-OCH₃) groups in N-(2,5-dimethoxyphenyl)-3-oxobutanamide, can help to delocalize the π-electron system of the pigment molecule. This increased delocalization can enhance the stability of the molecule, thereby improving its resistance to degradation by UV light and heat. Furthermore, the increased molecular weight and complexity from these substituents generally lead to lower solubility in organic solvents, resulting in better resistance to migration and bleeding.

Conclusion for Researchers and Formulators

The selection of a diarylide yellow pigment requires a careful consideration of the specific performance requirements of the end application.

  • For applications demanding high lightfastness and heat stability , such as automotive coatings and durable plastics, pigments with electron-donating substituents like Pigment Yellow 17, and by extension the hypothetical PY-DM, would be superior choices over the more commodity-grade Pigment Yellow 12.

  • For cost-sensitive applications with less stringent fastness requirements , such as general-purpose printing inks, Pigment Yellow 12 and 14 offer a good balance of color strength and economy. [2]* Pigment Yellow 13 offers a good compromise with better solvent resistance than PY 12 and is often used in printing inks where migration resistance is a concern. [4] The hypothetical pigment derived from N-(2,5-dimethoxyphenyl)-3-oxobutanamide (PY-DM) is predicted to be a high-performance pigment, likely exhibiting excellent lightfastness and heat stability, making it a promising candidate for demanding applications. Experimental validation of these properties is, of course, essential. This guide serves as a foundational framework for understanding and predicting the performance of novel diarylide pigments based on the chemistry of their precursors.

References

  • ASTM International. (n.d.). D3022 Standard Test Method for Color and Strength of Color Pigments by Use of a Miniature Sandmill. Retrieved from [Link] [5]2. Industrial Physics. (n.d.). ASTM D3022 testing. Retrieved from [Link] [6]3. ASTM International. (2020). D3022 Standard Test Method for Color and Strength of Color Pigments by Use of a Miniature Sandmill (Withdrawn 2020). Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 17. Retrieved from [Link] 5. World Dye Variety. (2012, June 28). Direct Yellow 17. Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D3022-84(2011) - Standard Test Method for Color and Strength of Color Pigments by Use of a Miniature Sandmill (Withdrawn 2020). Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D3022-84(1996)e1 - Standard Test Method for Color and Strength of Color Pigments by Use of a Miniature Sandmill. Retrieved from [Link]

  • Xcolor. (n.d.). Pigment yellow 17|Fast Yellow 2G. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 17. Retrieved from [Link] [4]10. International Organization for Standardization. (2014). ISO 105-B02:2014 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Retrieved from [Link] [7]11. PubChem. (n.d.). C.I. Pigment Yellow 1. Retrieved from [Link]

  • Lanxess. (n.d.). Automated heat stability testing of pigments in plastics. Retrieved from [Link]

  • RISE Research Institutes of Sweden. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02. Retrieved from [Link] [8]14. BSI. (n.d.). General methods of test for pigments and extenders - Part 15: Comparison of resistance to light of coloured pigments of similar types (ISO 787-15:2019). Retrieved from [Link]

  • iTeh Standards. (n.d.). ISO 787-2:1981 - General methods of test for pigments and extenders — Part 2: Determination of matter volatile at 105 degrees C. Retrieved from [Link]

  • iTeh Standards. (n.d.). ISO 787-21:1979 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium. Retrieved from [Link]

  • FYI Tester. (2024, December 4). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. Retrieved from [Link]

  • iTeh Standards. (n.d.). ISO 787-16:1986 - General methods of test for pigments and extenders — Part 16: Determination of relative tinting strength (or equivalent colouring value) and colour on reduction of coloured pigments — Visual comparison method. Retrieved from [Link]

  • Q-Lab. (n.d.). ISO 105-B02. Retrieved from [Link]

  • Aquaterra. (n.d.). Testing of Pigments for Plastics. Retrieved from [Link] [9]21. National Standards Authority of Ireland. (2009). I.S. EN ISO 787-7:2009 General methods of test for pigments and extenders - Part 7: Determination of residue on sieve - Water method - Manual procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Diarylide pigment. Retrieved from [Link] [2]23. GESTER Instruments. (2025, November 10). ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester. Retrieved from [Link] [10]24. World Dye Variety. (2013, June 8). N-(2,5-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • DCL Corporation. (2020, April 1). 2217 Diarylide Yellow 17. Retrieved from [Link] [11]26. Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments. Retrieved from [Link] [12]28. Museum of Fine Arts, Boston. (2020, October 30). Diarylide dye. Retrieved from [Link] [1]29. Precision Color Compounds, LLC. (2025, November 13). Pigment Behavior: High vs. Low Heat Processing. Retrieved from [Link] [13]30. NBchao.Com. (n.d.). How is pigment heat resistance tested? Q&A. Retrieved from [Link]

  • Jackson's Art Blog. (2021, September 17). Pigment Colour Index: Yellow Pigments. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Engineering and Technology For Sustainable Development. (2021, March 15). Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Retrieved from [Link]

  • Google Patents. (n.d.). EP0097912B2 - Utilisation de pigments diaryliques pour la pigmentation de résines artificielles.

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Comparative

A Comparative Guide to Product Identity Confirmation in Reactions Involving N-(2,5-dimethoxyphenyl)-3-oxobutanamide

For researchers, scientists, and professionals in drug development, the precise identification of reaction products is paramount to ensuring the integrity and reproducibility of their work. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of reaction products is paramount to ensuring the integrity and reproducibility of their work. This guide provides an in-depth technical comparison of product identity confirmation in reactions involving N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a versatile intermediate in the synthesis of various heterocyclic compounds and pigments. We will explore its reactivity in the context of the Conrad-Limpach quinoline synthesis and compare its performance with a structurally similar analogue, N-phenyl-3-oxobutanamide. This guide will delve into the causality behind experimental choices and provide detailed, self-validating protocols supported by experimental data and authoritative sources.

The Critical Role of Substituent Effects in Reaction Outcomes

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is an N-aryl-3-oxobutanamide distinguished by the presence of two electron-donating methoxy groups on the phenyl ring. These substituents significantly influence the electron density of the aromatic ring, thereby affecting the reactivity and orientation of electrophilic substitution reactions, a key step in many cyclization and coupling processes. Understanding these electronic effects is crucial for predicting reaction outcomes and for the unambiguous confirmation of the resulting product's identity.

Comparative Analysis: Conrad-Limpach Quinoline Synthesis

The Conrad-Limpach synthesis is a classic method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[1][2][3] The reaction proceeds via the formation of a Schiff base intermediate, followed by a thermally induced cyclization.[1] The electron-donating nature of the methoxy groups in N-(2,5-dimethoxyphenyl)-3-oxobutanamide is expected to facilitate the electrophilic cyclization step, potentially leading to higher yields and different regioselectivity compared to the unsubstituted N-phenyl-3-oxobutanamide.

Logical Workflow for Comparative Synthesis and Product Confirmation

cluster_0 Synthesis Phase cluster_1 Analysis & Confirmation Phase A Reactant A: N-(2,5-dimethoxyphenyl) -3-oxobutanamide C Conrad-Limpach Reaction Conditions A->C B Reactant B: N-phenyl-3-oxobutanamide B->C D Product A: 6,9-dimethoxy-4-hydroxy -2-methylquinoline C->D E Product B: 4-hydroxy-2-methylquinoline C->E F Purification (Crystallization/Chromatography) D->F E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Yield & Purity Determination (e.g., qNMR) G->H I Comparative Data Analysis H->I cluster_0 Synthesis Phase cluster_1 Analysis & Confirmation Phase A Aromatic Amine B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling Reaction C->E D N-(2,5-dimethoxyphenyl) -3-oxobutanamide D->E F Azo Pigment E->F G Purification (Washing & Drying) F->G H Spectroscopic Analysis (UV-Vis, IR) G->H I Colorimetric Analysis H->I

Caption: Workflow for azo dye synthesis and characterization.

In this context, a comparison with N-phenyl-3-oxobutanamide would reveal the influence of the methoxy groups on the final color and properties of the pigment. The electron-donating methoxy groups would likely cause a bathochromic (red) shift in the absorption maximum of the resulting dye, leading to a deeper color.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Objective: To synthesize a 4-hydroxyquinoline derivative from an N-aryl-3-oxobutanamide.

Materials:

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide or N-phenyl-3-oxobutanamide

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Place the N-aryl-3-oxobutanamide (1 equivalent) in a round-bottom flask.

  • Add a high-boiling point solvent (e.g., Dowtherm A) to the flask.

  • Heat the mixture to reflux (typically around 250°C) with stirring.

  • Maintain the reflux for a specified period (e.g., 30 minutes to 2 hours), monitoring the reaction progress by TLC if possible.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration and wash with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

  • If no precipitate forms, the product may need to be isolated by column chromatography.

  • Dry the purified product under vacuum.

  • Characterize the product using NMR, IR, and MS to confirm its identity.

Causality: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) step. [1][4]The choice of a high-boiling, inert solvent prevents the reactants from decomposing at these high temperatures. [4]

Protocol 2: Azo Coupling for Pigment Synthesis

Objective: To synthesize an azo dye from N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

Materials:

  • An aromatic amine (e.g., 2,5-dichloroaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Beakers and stirring equipment

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

    • Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve N-(2,5-dimethoxyphenyl)-3-oxobutanamide in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and salts.

    • Dry the pigment in an oven at a suitable temperature.

  • Characterization:

    • Characterize the pigment using UV-Vis spectroscopy to determine its absorption maximum (λmax) and IR spectroscopy to identify key functional groups.

Causality: The diazotization reaction must be carried out at low temperatures because diazonium salts are unstable and can decompose at higher temperatures. [5]The coupling reaction is typically performed under alkaline conditions to deprotonate the active methylene group of the N-(2,5-dimethoxyphenyl)-3-oxobutanamide, making it a more potent nucleophile to attack the electrophilic diazonium salt.

Conclusion

The confirmation of product identity in reactions involving N-(2,5-dimethoxyphenyl)-3-oxobutanamide requires a systematic approach that combines a thorough understanding of reaction mechanisms with the application of modern analytical techniques. The presence of the 2,5-dimethoxy substituents plays a significant role in the reactivity of the molecule, influencing reaction rates and potentially the regioselectivity of the products. By comparing its performance with unsubstituted analogues like N-phenyl-3-oxobutanamide and meticulously characterizing the products using NMR, IR, and MS, researchers can ensure the accuracy and reliability of their synthetic endeavors. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working with this important chemical intermediate.

References

  • World Dye Variety. (2012, November 21). Pigment Yellow 87. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Records of Natural Products. (2023, August 3). Protective Effect of Syzygium jambos (L.) Leaf Extract and Its Constituents Against LPS-induced Oxidative Stress. Retrieved from [Link]

  • National Institutes of Health. (2024, January 26). The continuous flow synthesis of azos. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Conrad–Limpach reaction. Retrieved from [Link]

  • ResearchGate. (2020, April). Conrad‐Limpach reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Preparation of the azo dyes. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

Sources

Validation

Comparative Analysis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide and N-(2,4-dimethoxyphenyl)-3-oxobutanamide: A Guide for Researchers

This guide provides a comprehensive comparison of the properties, synthesis, and potential applications of two closely related acetoacetanilide derivatives: N-(2,5-dimethoxyphenyl)-3-oxobutanamide and N-(2,4-dimethoxyphe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the properties, synthesis, and potential applications of two closely related acetoacetanilide derivatives: N-(2,5-dimethoxyphenyl)-3-oxobutanamide and N-(2,4-dimethoxyphenyl)-3-oxobutanamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction

N-aryl-3-oxobutanamides, also known as acetoacetanilides, are a versatile class of organic compounds.[1][2] Their core structure, featuring a β-keto amide moiety, makes them highly reactive and valuable as intermediates in the synthesis of a wide range of chemical entities, including pigments and pharmaceuticals.[2][3] The specific properties and reactivity of these compounds are significantly influenced by the substitution pattern on the N-aryl ring.[1] This guide focuses on two isomers, N-(2,5-dimethoxyphenyl)-3-oxobutanamide and N-(2,4-dimethoxyphenyl)-3-oxobutanamide, highlighting the impact of the methoxy group positioning on their chemical and physical characteristics.

At a Glance: Key Property Comparison

A summary of the key physical and chemical properties of the two compounds is presented below. It is important to note that some of the data are predicted values due to limited experimental information in publicly available literature.

PropertyN-(2,5-dimethoxyphenyl)-3-oxobutanamideN-(2,4-dimethoxyphenyl)-3-oxobutanamide
CAS Number 6375-27-5[4][5]16715-79-0[6]
Molecular Formula C12H15NO4[4][5]C12H15NO4[6]
Molecular Weight 237.25 g/mol [4][6]237.25 g/mol [6]
Appearance White crystalline powder[7]-
Melting Point 67-68 °C[4] (some sources report 53-56 °C[5])-
Boiling Point (Predicted) 410.0 ± 40.0 °C at 760 mmHg[4]-
Density (Predicted) 1.182 ± 0.06 g/cm³[4]-

Structural and Electronic Differences

The fundamental difference between the two molecules lies in the placement of the two methoxy (-OCH3) groups on the phenyl ring.

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide: The methoxy groups are in a para and meta relationship to each other.

  • N-(2,4-dimethoxyphenyl)-3-oxobutanamide: The methoxy groups are in an ortho and para relationship to the amide linkage.

This seemingly subtle variation in substituent positioning can have a profound impact on the molecule's electronic properties, steric hindrance, and intermolecular interactions, thereby influencing its reactivity, solubility, and biological activity.

G cluster_0 N-(2,5-dimethoxyphenyl)-3-oxobutanamide cluster_1 N-(2,4-dimethoxyphenyl)-3-oxobutanamide a Phenyl Ring b Amide Linkage a->b d 2-Methoxy Group a->d e 5-Methoxy Group a->e c 3-Oxobutanamide Sidechain b->c f Phenyl Ring g Amide Linkage f->g i 2-Methoxy Group f->i j 4-Methoxy Group f->j h 3-Oxobutanamide Sidechain g->h

Caption: Structural comparison of the two isomers.

Synthesis and Reactivity

Synthesis: Both N-(2,5-dimethoxyphenyl)-3-oxobutanamide and N-(2,4-dimethoxyphenyl)-3-oxobutanamide are typically synthesized via the acetoacetylation of the corresponding dimethoxyaniline.[7] There are two primary synthetic routes:

  • Condensation with a β-keto-ester: This method involves the reaction of the appropriately substituted aniline with an acetoacetic ester, such as ethyl acetoacetate, often at elevated temperatures.[8]

  • Acylation with diketene: A milder and often faster alternative is the acylation of the aniline with diketene, which can be carried out at or below room temperature.[8][9]

Experimental Protocol: General Synthesis of N-(dimethoxyphenyl)-3-oxobutanamides via Acylation with Diketene

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the corresponding dimethoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane).

  • Addition of Diketene: Cool the solution to 0-5°C in an ice bath. Add diketene (1.05 eq) dropwise from the dropping funnel, ensuring the temperature remains below 10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the reaction is complete.

  • Work-up and Purification: The work-up procedure may vary, but typically involves washing the reaction mixture, drying the organic layer, and removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the desired product as a crystalline solid.[8]

G start Start dissolve Dissolve dimethoxyaniline in aprotic solvent start->dissolve cool Cool to 0-5°C dissolve->cool add_diketene Add diketene dropwise cool->add_diketene react Stir at room temperature add_diketene->react tlc Monitor reaction by TLC react->tlc workup Work-up tlc->workup Reaction complete purify Recrystallization workup->purify end End purify->end

Caption: General workflow for the synthesis of N-(dimethoxyphenyl)-3-oxobutanamides.

Reactivity: The β-keto amide functionality in both isomers imparts a rich and versatile reactivity profile.[10] Key reactions include:

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, these molecules exist in equilibrium between their keto and enol forms.[3] The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic ring.[3]

  • Coupling Reactions: The active methylene group is susceptible to electrophilic attack, making these compounds excellent coupling components in the synthesis of azo pigments and dyes.[2]

  • Heterocyclic Synthesis: They are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[3][11]

Potential Applications and Biological Activity

While specific applications for N-(2,4-dimethoxyphenyl)-3-oxobutanamide are not well-documented in the available search results, N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a known intermediate in the synthesis of C.I. Pigment Yellow 87.[7]

More broadly, N-aryl-3-oxobutanamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These include:

  • Antibacterial Activity: The substitution pattern on the N-aryl ring plays a crucial role in determining antibacterial potency.[1] Generally, electron-withdrawing groups on the aryl ring enhance activity.[1]

  • Anticancer Activity: Various derivatives of N-aryl-3-oxobutanamide have been investigated for their potential as anticancer agents.[1] Some have shown cytotoxic effects against human cancer cell lines.[12]

  • Antimicrobial and Antifungal Properties: Studies on related N-arylcinnamamides have demonstrated their potential as antistaphylococcal, antitubercular, and antifungal agents.[13][14]

The specific biological activities of N-(2,5-dimethoxyphenyl)-3-oxobutanamide and N-(2,4-dimethoxyphenyl)-3-oxobutanamide would require further experimental investigation. However, based on the general trends observed for this class of compounds, it is plausible that they may exhibit some of these biological properties.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density.

  • Serial Dilution of Test Compounds: The N-aryl-3-oxobutanamide derivatives are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Conclusion

N-(2,5-dimethoxyphenyl)-3-oxobutanamide and N-(2,4-dimethoxyphenyl)-3-oxobutanamide are two isomeric acetoacetanilides with distinct properties stemming from the different placement of their methoxy substituents. While both share a common synthetic pathway and general reactivity profile characteristic of β-keto amides, the electronic and steric differences are likely to influence their specific applications and biological activities. N-(2,5-dimethoxyphenyl)-3-oxobutanamide has a documented role as a pigment intermediate. The broader class of N-aryl-3-oxobutanamides shows promise in medicinal chemistry, suggesting that both isomers warrant further investigation for their potential pharmacological properties. This guide provides a foundational understanding of these two compounds, intended to aid researchers in their future studies and applications.

References

  • A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives - Benchchem.
  • The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production.
  • Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem - NIH.
  • ACETOACETANILIDE - CAMEO Chemicals - NOAA.
  • Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications.
  • Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed.
  • Acetoacetanilide - Wikipedia.
  • N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE - ChemBK.
  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide - Chemical Synthesis Database.
  • N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9 - Benchchem.
  • N-(2,4-dimethoxyphenyl)-3-oxobutanamide.
  • Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide - Benchchem.
  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate.
  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed.
  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - MDPI.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

This document provides a detailed protocol for the safe handling and disposal of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5), a chemical intermediate frequently used in the synthesis of organic pigments.[...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5), a chemical intermediate frequently used in the synthesis of organic pigments.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for laboratory researchers, chemical safety officers, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for N-(2,5-dimethoxyphenyl)-3-oxobutanamide is limited, its classification as an acetoacetanilide derivative allows for an informed assessment based on related compounds and established chemical safety principles.

The primary hazards are associated with irritation and potential toxicity upon exposure. A related compound, N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, is known to be irritating to the eyes, respiratory system, and skin.[2] The parent compound, acetoacetanilide, may cause eye and skin irritation, with ingestion of large quantities leading to gastrointestinal issues.[3] During thermal decomposition, hazardous gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO2) can be generated.[3][4]

Table 1: Chemical Identity and Hazard Summary

PropertyInformation
Chemical Name N-(2,5-dimethoxyphenyl)-3-oxobutanamide
CAS Number 6375-27-5[1][5][6]
Molecular Formula C₁₂H₁₅NO₄[5]
Molecular Weight 237.25 g/mol [5]
Physical Form Solid (Melting Point: 53-68 °C)[1][5]
Known/Inferred Hazards May cause skin and eye irritation.[3][7] May cause respiratory tract irritation.[3] Harmful if swallowed or in contact with skin.[8]
Hazardous Decomposition Forms nitrogen oxides (NOx) and carbon oxides (CO, CO2) under fire conditions.[4][9]

Note: This information is based on data for the specified compound and structurally related chemicals. Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and comprehensive information.

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste in a laboratory setting is governed by stringent federal and state regulations. In the United States, the two primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[10][11] Your institution's CHP is the primary document outlining safe handling, storage, and disposal procedures.

  • EPA's Resource Conservation and Recovery Act (RCRA) : RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a system known as "cradle-to-grave" management.[12] A critical first step under RCRA is to perform a hazardous waste determination to identify if a waste must be managed under these strict regulations.[13]

A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[12] As a best practice, all chemical wastes, including N-(2,5-dimethoxyphenyl)-3-oxobutanamide and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by a qualified Environmental Health & Safety (EHS) professional. [12]

Caption: Hazardous Waste Determination Workflow.

Standard Operating Procedure (SOP) for Disposal

The following step-by-step protocol outlines the procedure for collecting and disposing of N-(2,5-dimethoxyphenyl)-3-oxobutanamide waste.

Step 1: Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.[14] Before handling the chemical or its waste, ensure the following are worn:

  • Eye Protection : Wear chemical safety goggles with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[15] Dispose of contaminated gloves after use.[9]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, additional protective clothing may be necessary.[8]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions.

  • Solid Waste : Collect waste N-(2,5-dimethoxyphenyl)-3-oxobutanamide powder, residues, and contaminated solids (e.g., weighing paper, contaminated paper towels) in a designated waste container.

  • Incompatible Materials : This compound is incompatible with strong oxidizing agents.[3][4] Do not mix its waste with oxidizers, acids, or bases unless directed by a specific neutralization protocol.

  • Sharps : Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container.

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and are crucial for safety and compliance.

  • Container : Use a chemically compatible, sealable, and leak-proof container.[12] For solids, a wide-mouth plastic or glass jar with a screw-top lid is ideal. The container must be in good condition.

  • Labeling : The container must be labeled with the words "Hazardous Waste" . The label must also include:

    • The full chemical name: "N-(2,5-dimethoxyphenyl)-3-oxobutanamide". Do not use abbreviations or formulas.

    • An accumulation start date (the date the first drop of waste is added).

    • Appropriate hazard warnings (e.g., "Irritant").[16]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories can temporarily store hazardous waste at or near the point of generation in an SAA.

  • Location : The waste container must be stored at or near the process that generates the waste and under the control of the operator.

  • Closure : Containers must be kept tightly closed at all times except when actively adding waste.[12][17] Open waste containers are a common and serious EPA violation.[12]

  • Volume Limits : An SAA has limits on the amount of waste that can be stored (e.g., 55 gallons of non-acute hazardous waste).

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the final transport and disposal of hazardous waste.

  • Contact EHS : Contact your institution's Environmental Health & Safety (EHS) department for waste pickup.

  • Licensed Contractor : The EHS office will arrange for a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][13] The most probable disposal method for this type of organic solid is high-temperature incineration.

Caption: Step-by-Step Disposal Workflow.

Emergency Procedures: Spill and Exposure

Accidents can happen, and preparedness is key to mitigating risks.[14]

Spill Response

For a small spill of solid N-(2,5-dimethoxyphenyl)-3-oxobutanamide:

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE (goggles, gloves, lab coat).

  • Gently sweep up the solid material, avoiding the creation of dust.[3][9]

  • Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact : Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][8]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

References

  • Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard, Vanderbilt University Environmental Health and Safety. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard, Occupational Safety and Health Administration (OSHA). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials, IPG. [Link]

  • OSHA Standards for Biological Laboratories, Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Hazardous Waste Disposal Guidelines, Purdue University. [Link]

  • Proper Handling of Hazardous Waste Guide, U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal, AEG Environmental. [Link]

  • Safety Data Sheet: Acetanilide, Carl ROTH. [Link]

  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide Information, Chemsrc. [Link]

  • Hazardous Waste, U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Management, Arkansas State University. [Link]

  • Synthetic Organic Chemicals Environmental Clearance Document, Gujarat Pollution Control Board. [Link]

  • Material Safety Data Sheet - Acetoacetanilide, 99%, Cole-Parmer. [Link]

  • Acetoacetanilide for Synthesis Safety Data Sheet, Loba Chemie. [Link]

  • Acetoacetanilide Safety Data Sheet, Fisher Scientific. [Link]

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide, Chemical Synthesis Database. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs, United Nations Office on Drugs and Crime (UNODC). [Link]

  • Human health tier II assessment for Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-, Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Safety Data Sheet, Angene Chemical. [Link]

  • N-(2,5-DIMETHOXYPHENYL)-3-OXOBUTANAMIDE, ChemBK. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs, United Nations Office on Drugs and Crime (UNODC). [Link]

  • N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, Dye|Dye intermediates|Fluorescent Brightener|pigment dye. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2,5-dimethoxyphenyl)-3-oxobutanamide

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including N-(2,5-dimethoxyphenyl)-3-oxobutanam...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including N-(2,5-dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5), requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work. Our approach moves beyond a simple checklist, focusing on the rationale behind each safety measure to build a culture of proactive risk management in the laboratory.

Hazard Assessment: Understanding the "Why" Behind the "What"

N-(2,5-dimethoxyphenyl)-3-oxobutanamide is classified with specific health hazards that dictate our PPE strategy. According to available safety data, the primary risks are:

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[1][2]

  • Skin Irritation: Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound poses a significant risk of causing serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]

Crucially, many sources note that the toxicological properties of this and similar compounds have not been fully investigated.[3][5] This data gap is a critical factor in our risk assessment. The absence of comprehensive toxicological data and established Occupational Exposure Limits (OELs) from bodies like OSHA necessitates a conservative approach.[2][5][6] We must assume the potential for unknown long-term health effects and protect ourselves accordingly.

The First Lines of Defense: Engineering and Administrative Controls

Before we even consider PPE, we must leverage higher-level safety controls. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.

  • Engineering Controls: Always handle N-(2,5-dimethoxyphenyl)-3-oxobutanamide solid (powder form) within a certified chemical fume hood or a powder containment hood.[2][5] This minimizes airborne concentrations and protects your breathing zone. Ensure the ventilation system is functioning correctly before beginning any work.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to the handling area and ensure all personnel are trained on the specific hazards of this compound. Always wash hands thoroughly after handling, even if gloves were worn.[2][5]

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantity of material being handled, and the potential for exposure.

Eye and Face Protection: A Non-Negotiable Barrier

Given the classification of "Serious Eye Irritation," robust eye protection is mandatory.[2][4]

  • Minimum Requirement: At all times when in the laboratory where this chemical is present, wear ANSI Z87.1-compliant (or equivalent, such as EN 166) safety glasses with side shields.[2][5]

  • Recommended for Powder Handling: When weighing or transferring the solid compound, upgrade to tightly fitting chemical splash goggles.[7] This provides a seal around the eyes, offering superior protection from airborne dust particles.

  • High-Risk Operations: For tasks involving larger quantities or a significant risk of splashing (e.g., during reaction quenching or crystallization), a full-face shield should be worn in addition to safety goggles.[2] This protects the entire face from contact.

Skin and Body Protection: Preventing Dermal Exposure
  • Laboratory Coat: A standard, buttoned lab coat is required to protect street clothes and provide a primary barrier. For extensive work, consider a lab coat with knit cuffs for a tighter seal at the wrist.

  • Protective Clothing: For large-scale operations, wear chemical-resistant coveralls.[5]

    • Recommended: Nitrile gloves are the standard choice for handling solids and non-aggressive solutions. They provide good resistance to a range of chemicals and are effective against powders.

    • Protocol: Always double-glove when handling this compound. This provides a significant safety margin in case the outer glove is compromised. Inspect gloves for any signs of degradation or punctures before use.

    • Disposal: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.[2] Never reuse disposable gloves.

Respiratory Protection: Guarding Your Inhalation Pathway

The need for respiratory protection is determined by the potential for generating airborne dust or aerosols, especially since no OEL has been established.[5][6][8]

  • When is a Respirator Required?

    • When working outside of a fume hood or containment device.

    • When handling large quantities of powder that may become airborne.

    • During a spill cleanup.

  • Selecting the Right Respirator: All respirators must be NIOSH-approved (or equivalent) and personnel must be properly fit-tested and trained in their use.[5]

    • For Dusts: A half-mask or full-face respirator equipped with P100 (or N95 for nuisance dust) particulate filters is required.

    • For Vapors/Aerosols: If handling the compound in a volatile solvent where aerosols may be generated, a combination cartridge of Organic Vapor (OV) and P100 is necessary.

Task Scale Engineering Control Minimum PPE Requirement
WeighingMilligrams to GramsChemical Fume HoodLab Coat, Double Nitrile Gloves, Safety Goggles
Solution Preparation< 1 LiterChemical Fume HoodLab Coat, Double Nitrile Gloves, Safety Goggles
Reaction Workup> 1 LiterChemical Fume HoodLab Coat, Double Nitrile Gloves, Goggles & Face Shield
Spill CleanupAnyN/AChemical-resistant suit, Double Nitrile Gloves, Goggles & Face Shield, Air-Purifying Respirator (OV/P100)

Procedural Guidance: Step-by-Step Protocols

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye Protection: Put on safety goggles and/or a face shield.

  • Outer Gloves: Don the second pair of gloves, pulling the cuff over the sleeve of your lab coat.

Doffing (Taking Off) PPE: This sequence is designed to prevent re-contamination.

  • Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in a designated waste container.

  • Lab Coat: Unbutton and remove your lab coat by folding it in on itself, keeping the contaminated outer surface away from your body. Hang it in the designated area or place it in a laundry bin if contaminated.

  • Hand Hygiene: Wash and dry your hands.

  • Eye Protection: Remove your goggles or face shield by handling the strap. Clean and store properly.

  • Respirator (if required): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner gloves using the proper technique.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Diagram: PPE Selection Workflow This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection cluster_end Final Action start Begin Task with N-(2,5-dimethoxyphenyl)-3-oxobutanamide fume_hood Is the task performed in a certified fume hood or containment unit? start->fume_hood base_ppe Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles fume_hood->base_ppe  Yes stop STOP! Re-evaluate Procedure or Relocate to Hood fume_hood->stop  No spill_risk Is there a significant splash or spill risk? base_ppe->spill_risk face_shield Add Full Face Shield spill_risk->face_shield  Yes respirator_needed Is there a risk of inhalation (dust/aerosol)? spill_risk->respirator_needed  No face_shield->respirator_needed respirator Add NIOSH-Approved Respirator (P100 Filter) respirator_needed->respirator  Yes proceed Proceed with Task respirator_needed->proceed  No respirator->proceed

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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